Potassium (4-chloro-3-nitrophenyl)trifluoroborate
Description
BenchChem offers high-quality Potassium (4-chloro-3-nitrophenyl)trifluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium (4-chloro-3-nitrophenyl)trifluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
potassium;(4-chloro-3-nitrophenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BClF3NO2.K/c8-5-2-1-4(7(9,10)11)3-6(5)12(13)14;/h1-3H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXRNCOHQNLNIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)Cl)[N+](=O)[O-])(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BClF3KNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718663 | |
| Record name | Potassium (4-chloro-3-nitrophenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218908-71-4 | |
| Record name | Potassium (4-chloro-3-nitrophenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Potassium (4-chloro-3-nitrophenyl)trifluoroborate
An In-Depth Technical Guide to the
Authored by a Senior Application Scientist
Introduction: The Ascendancy of Potassium Organotrifluoroborates in Modern Chemistry
In the landscape of synthetic organic chemistry, the pursuit of stable, versatile, and efficient reagents is perpetual. For decades, boronic acids have been celebrated as mainstays in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] However, their utility is often hampered by inherent limitations. Many boronic acids are prone to dehydration, forming cyclic trimeric anhydrides (boroxines), which complicates accurate stoichiometric measurements.[2] Furthermore, their instability, particularly a susceptibility to protodeboronation under certain conditions, can lead to diminished reaction yields.[2]
To circumvent these challenges, the development of potassium organotrifluoroborate salts has marked a significant advancement.[2] These tetracoordinate boron species exhibit remarkable stability to air and moisture, can be stored indefinitely at room temperature, and are often crystalline solids that are easily purified by recrystallization.[3][4] Their tetracoordinate nature masks the reactivity of the carbon-boron bond, rendering them compatible with a wider range of functional groups and reaction conditions compared to their boronic acid counterparts.[5] This "protected" form of boronic acid can be readily prepared from various organoboron precursors using inexpensive potassium hydrogen fluoride (KHF₂), making them highly accessible and atom-economical reagents.[1][3]
This guide provides a comprehensive, in-depth protocol for the synthesis of a specific, high-value building block: Potassium (4-chloro-3-nitrophenyl)trifluoroborate . This compound serves as a critical intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug discovery, where chloro- and nitro-substituted aryl moieties are common pharmacophores.[6][7][8][9] We will explore the strategic rationale behind the synthetic pathway, provide a detailed, step-by-step experimental procedure, and discuss the critical parameters for ensuring a successful and reproducible outcome.
Strategic Approach: A Two-Step Pathway to the Target Compound
The synthesis of potassium (4-chloro-3-nitrophenyl)trifluoroborate is most efficiently achieved through a two-step process starting from the corresponding aryl halide. This strategy leverages a robust palladium-catalyzed borylation reaction followed by a simple conversion to the trifluoroborate salt.
Step 1: Miyaura Borylation. The first step involves the palladium-catalyzed cross-coupling of a suitable aryl halide (in this case, 4-bromo-1-chloro-2-nitrobenzene) with a boron source, typically bis(pinacolato)diboron (B₂pin₂). This reaction forms the intermediate boronate ester, 2-(4-chloro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The choice of a palladium catalyst and ligand is crucial for achieving high efficiency and yield.
Step 2: Conversion to the Trifluoroborate Salt. The crude or purified boronate ester is then treated with an aqueous solution of potassium hydrogen fluoride (KHF₂).[10] This reaction displaces the pinacol group to form the highly stable potassium (4-chloro-3-nitrophenyl)trifluoroborate salt, which often precipitates from the reaction mixture and can be easily isolated.[5][11]
The overall synthetic workflow is depicted below.
Caption: High-level workflow for the two-step synthesis.
Experimental Protocol: Synthesis and Validation
This protocol is designed as a self-validating system, with clear steps and rationale. Adherence to safety precautions is paramount.
Part A: Synthesis of 2-(4-chloro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
The causality behind this step lies in the creation of a stable, isolable boronate ester intermediate. The Miyaura borylation is a reliable method for forming C-B bonds, and the use of B₂pin₂ is advantageous due to its stability and ease of handling compared to other borane reagents.
Reagents and Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 4-Bromo-1-chloro-2-nitrobenzene | 236.44 | 10.0 | 2.36 g | 1.0 |
| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 11.0 | 2.79 g | 1.1 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.70 | 0.3 | 219 mg | 0.03 |
| Potassium Acetate (KOAc) | 98.14 | 30.0 | 2.94 g | 3.0 |
| 1,4-Dioxane (anhydrous) | - | - | 50 mL | - |
Step-by-Step Procedure
-
Inert Atmosphere Setup: To a 100 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-bromo-1-chloro-2-nitrobenzene (2.36 g, 10.0 mmol), bis(pinacolato)diboron (2.79 g, 11.0 mmol), and potassium acetate (2.94 g, 30.0 mmol).
-
Expertise & Experience: Flame-drying the glassware and using an inert atmosphere are critical to prevent the deactivation of the palladium catalyst and hydrolysis of the boron reagents. Potassium acetate acts as the base required for the catalytic cycle.
-
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (219 mg, 0.3 mmol) to the flask.
-
Solvent Addition and Degassing: Add 50 mL of anhydrous 1,4-dioxane via syringe. Degas the resulting mixture by bubbling nitrogen through it for 15 minutes.
-
Trustworthiness: Degassing is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) species that is the active catalyst.
-
-
Reaction: Heat the reaction mixture to 80-85 °C and stir vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed.
-
Workup: Cool the mixture to room temperature. Filter it through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with ethyl acetate (2 x 20 mL).
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronate ester as a solid. This intermediate is often of sufficient purity to be used directly in the next step.
Caption: Simplified catalytic cycle for Miyaura borylation.
Part B: Conversion to Potassium (4-chloro-3-nitrophenyl)trifluoroborate
This step leverages the high stability of the trifluoroborate anion. The reaction with KHF₂ is a straightforward and high-yielding conversion.[5]
Reagents and Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| Crude Boronate Ester | 283.53 | ~10.0 | ~2.84 g | 1.0 |
| Potassium Hydrogen Fluoride (KHF₂) | 78.10 | 40.0 | 3.12 g | 4.0 |
| Methanol | - | - | 40 mL | - |
| Water | - | - | 10 mL | - |
Step-by-Step Procedure
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve the crude boronate ester from Part A in 40 mL of methanol.
-
Addition of KHF₂: In a separate flask, prepare a solution of potassium hydrogen fluoride (3.12 g, 40.0 mmol) in 10 mL of water. Add this aqueous solution dropwise to the stirring methanolic solution of the boronate ester.
-
Expertise & Experience: Using a stoichiometric excess of KHF₂ ensures complete conversion of the boronate ester to the desired trifluoroborate salt.
-
-
Precipitation: Stir the mixture at room temperature for 1-2 hours. A precipitate of the potassium trifluoroborate salt will form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold methanol (2 x 10 mL) and diethyl ether (2 x 15 mL) to remove any unreacted starting material and soluble impurities.
-
Drying: Dry the resulting white to off-white solid under high vacuum to a constant weight. The product, Potassium (4-chloro-3-nitrophenyl)trifluoroborate, should be obtained in high purity.
Characterization and Quality Control
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.
| Property | Expected Value/Observation |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₆H₃BClF₃KNO₂ |
| Molecular Weight | 263.45 g/mol [12][13] |
| Purity (by NMR/HPLC) | ≥96%[12] |
| Storage | Room temperature, sealed in a dry container[12][13] |
| CAS Number | 1218908-71-4[12] |
-
NMR Spectroscopy: ¹H, ¹³C, ¹¹B, and ¹⁹F NMR should be used to confirm the structure. The aromatic region of the ¹H NMR will show a characteristic splitting pattern for the trisubstituted phenyl ring. The ¹⁹F NMR will show a broad singlet corresponding to the BF₃ group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass of the (4-chloro-3-nitrophenyl)trifluoroborate anion.
-
Melting Point (MP): A sharp melting point indicates high purity.
Safety and Handling
-
Aryl Halides and Nitro Compounds: The starting materials are toxic and irritants. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Palladium Catalysts: Palladium compounds can be toxic and are expensive. Avoid inhalation of dust.
-
Potassium Hydrogen Fluoride (KHF₂): This reagent is corrosive and highly toxic. It can cause severe burns upon skin contact and is fatal if swallowed or inhaled. Always handle with extreme care, using heavy-duty gloves and full facial protection. Ensure a calcium gluconate gel is readily available as a first-aid antidote for fluoride burns.
-
Solvents: Dioxane, methanol, and ethyl acetate are flammable. Keep away from ignition sources. Dioxane is a suspected carcinogen.
Conclusion
The synthesis of potassium (4-chloro-3-nitrophenyl)trifluoroborate via a two-step Miyaura borylation and subsequent fluorination with KHF₂ is a robust and reliable method. The resulting product is a highly stable, easy-to-handle crystalline solid that serves as a superior alternative to its corresponding boronic acid in Suzuki-Miyaura cross-coupling reactions and other synthetic transformations. By understanding the rationale behind each step—from the necessity of an inert atmosphere to the function of the base and the mechanism of the final conversion—researchers can confidently and safely produce this valuable building block for applications in drug discovery and materials science.
References
- CN105732392A - Method for preparing 4'-chloro-2-nitrobiphenyl - Google P
-
Molander, G. A., & Ham, J. (2006). A New Synthetic Method for the Preparation of Potassium Organotrifluoroborates. Organic Letters, 8(10), 2031–2034. (URL: [Link])
-
Ishiyama, T., et al. (2002). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 4(21), 3715–3717. (URL: [Link])
-
ResearchGate. Synthesis of K[4-ROC6F4BF3] from potassium pentafluorophenyltrifluoroborate and O-nucleophiles. (URL: [Link])
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. (URL: [Link])
-
PubChem. Potassium (3-chloro-4-fluorophenyl)trifluoroborate. (URL: [Link])
-
Pertusati, F., Jog, P. V., & Prakash, G. K. S. (2011). Preparation of Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses, 88, 184. (URL: [Link])
-
Organic Chemistry Portal. Synthesis of potassium trifluoroborates. (URL: [Link])
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. (URL: [Link])
-
Molander, G. A., & Canturk, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Angewandte Chemie International Edition, 48(48), 9240-9261. (URL: [Link])
-
Wipf Group. Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. (URL: [Link])
-
Organic Chemistry Portal. Potassium aryltrifluoroborate synthesis. (URL: [Link])
-
G. S. S. K. A., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of King Saud University - Science, 34(1), 101689. (URL: [Link])
-
Wang, Y., et al. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry, 62(13), 6083–6101. (URL: [Link])
-
PubChem. Potassium (4-Fluorophenyl)trifluoroborate. (URL: [Link])
-
Singh, A., et al. (2020). Discovery of Substituted N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)- 2-(4-chloro-phenoxy)-acetamide for Biphasic Anticancer and Anticonvulsant Activities. Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1599–1613. (URL: [Link])
-
Molander, G. A., & Nykun, M. H. (2008). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 73(18), 7333–7336. (URL: [Link])
-
PubChem. 4-Nitrophenyl 3-chlorobenzoate. (URL: [Link])
-
ChemOrgChem. (2022, May 4). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem [Video]. YouTube. (URL: [Link])
-
D. L. Johnson, et al. (2017). The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor With Favorable Pharmacokinetic Properties. Journal of Medicinal Chemistry, 60(23), 9676–9690. (URL: [Link])
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Substituted N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)- 2-(4-chloro-phenoxy)-acetamide for Biphasic Anticancer and Anticonvulsant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. calpaclab.com [calpaclab.com]
- 13. 1218908-71-4|Potassium (4-chloro-3-nitrophenyl)trifluoroborate|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to Potassium (4-chloro-3-nitrophenyl)trifluoroborate: Synthesis, Properties, and Applications in Modern Organic Chemistry
Introduction: The Rise of Organotrifluoroborates in Cross-Coupling Chemistry
In the landscape of modern organic synthesis, the quest for stable, versatile, and highly reactive reagents is perpetual. Among the plethora of organoboron compounds utilized in carbon-carbon bond formation, potassium organotrifluoroborates have emerged as a superior class of reagents.[1] Their remarkable stability to air and moisture, coupled with their enhanced nucleophilicity in cross-coupling reactions, positions them as indispensable tools for medicinal and materials chemists. This guide provides a comprehensive technical overview of a specific, highly functionalized member of this class: Potassium (4-chloro-3-nitrophenyl)trifluoroborate.
This document will delve into the core chemical properties, synthesis, and reactivity of Potassium (4-chloro-3-nitrophenyl)trifluoroborate, with a particular focus on its application in the Suzuki-Miyaura cross-coupling reaction. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this reagent in their synthetic endeavors.
Physicochemical Properties: A Blend of Stability and Reactivity
Potassium (4-chloro-3-nitrophenyl)trifluoroborate is a crystalline solid that, like other potassium organotrifluoroborates, is generally stable to air and moisture, facilitating its storage and handling.[2]
Table 1: General Physicochemical Properties of Potassium (4-chloro-3-nitrophenyl)trifluoroborate
| Property | Value | Source |
| CAS Number | 1218908-71-4 | [2] |
| Molecular Formula | C6H3BClF3KNO2 | [2] |
| Molecular Weight | 263.5 g/mol | [2] |
| Appearance | White to light yellow powder/crystal | [3] |
| Purity | Typically ≥96% | [2] |
Spectroscopic Characterization: The Fingerprint of a Molecule
Detailed spectroscopic data for Potassium (4-chloro-3-nitrophenyl)trifluoroborate is not extensively reported. However, based on the analysis of closely related structures, the following spectral characteristics can be anticipated.[1][4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region, characteristic of a 1,2,4-trisubstituted benzene ring. The electron-withdrawing nature of the nitro and chloro groups will influence the chemical shifts of the aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon atom bonded to the trifluoroborate group will exhibit a characteristic broad signal due to quadrupolar relaxation of the boron nucleus.[1]
-
¹⁹F NMR: The fluorine NMR spectrum is anticipated to show a single, broad resonance for the three equivalent fluorine atoms of the trifluoroborate group. The chemical shift will be in the typical range for aryltrifluoroborates.[1]
-
¹¹B NMR: The boron NMR spectrum should exhibit a characteristic signal for the tetracoordinate boron atom in the trifluoroborate anion.[1]
Infrared (IR) Spectroscopy:
The IR spectrum will be characterized by strong absorptions corresponding to the B-F bonds of the trifluoroborate group, typically observed in the 900-1200 cm⁻¹ region. Additionally, characteristic peaks for the nitro group (around 1530 and 1350 cm⁻¹) and C-Cl stretching will be present.
Synthesis of Potassium (4-chloro-3-nitrophenyl)trifluoroborate: A Practical Approach
The most common and practical method for the synthesis of potassium aryltrifluoroborates is the reaction of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF₂).[7][8]
Experimental Protocol: Synthesis from 4-Chloro-3-nitrophenylboronic Acid
This protocol provides a general procedure for the synthesis of Potassium (4-chloro-3-nitrophenyl)trifluoroborate from its corresponding boronic acid.
Materials:
-
4-Chloro-3-nitrophenylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Water (deionized)
-
Diethyl ether (Et₂O)
Procedure:
-
In a suitable flask, dissolve 4-chloro-3-nitrophenylboronic acid (1.0 eq) in methanol.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0-4.0 eq).
-
Cool the methanolic solution of the boronic acid to 0 °C using an ice bath.
-
Slowly add the aqueous KHF₂ solution to the stirred boronic acid solution. A white precipitate should form.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Remove the methanol under reduced pressure.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and then with diethyl ether.
-
Dry the resulting white to off-white solid under vacuum to yield Potassium (4-chloro-3-nitrophenyl)trifluoroborate.
Reactivity and Applications: A Focus on Suzuki-Miyaura Cross-Coupling
The primary application of Potassium (4-chloro-3-nitrophenyl)trifluoroborate in organic synthesis is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[9][10] The trifluoroborate moiety offers enhanced stability compared to the corresponding boronic acid, while still exhibiting excellent reactivity under the appropriate catalytic conditions. The presence of the chloro and nitro substituents on the aromatic ring makes this reagent a valuable building block for the synthesis of complex biaryl structures with specific electronic properties.
The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura cross-coupling of Potassium (4-chloro-3-nitrophenyl)trifluoroborate with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[10]
Materials:
-
Potassium (4-chloro-3-nitrophenyl)trifluoroborate (1.1 eq)
-
Aryl halide (e.g., aryl bromide or chloride) (1.0 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, RuPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 eq)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
Procedure:
-
To a reaction vessel, add the aryl halide, Potassium (4-chloro-3-nitrophenyl)trifluoroborate, palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Safety and Handling
While potassium organotrifluoroborates are generally considered to be of low toxicity, standard laboratory safety precautions should always be observed.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
-
Handling: Avoid inhalation of dust. Use in a well-ventilated area or in a fume hood.
-
Storage: Store in a cool, dry place in a tightly sealed container.[2]
Conclusion
Potassium (4-chloro-3-nitrophenyl)trifluoroborate is a valuable and versatile reagent in modern organic synthesis. Its inherent stability, coupled with its potent reactivity in Suzuki-Miyaura cross-coupling reactions, makes it an attractive building block for the construction of complex molecular architectures. While specific physicochemical data for this compound remains to be fully documented, the general procedures and principles outlined in this guide provide a solid foundation for its successful application in research and development.
References
-
Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides. PMC - NIH. [Link]
-
1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. PMC - PubMed Central. [Link]
-
Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. PMC. [Link]
-
Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. PMC - NIH. [Link]
-
Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. Organic Chemistry Portal. [Link]
-
Preparation of Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses. [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. PMC - NIH. [Link]
-
Potassium (4-chloro-3-nitrophenyl)trifluoroborate, min 96%, 1 gram. Aladdin Scientific. [Link]
-
A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. [Link]
-
Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses. [Link]
-
Potassium 4-acetylphenyltrifluoroborate | C8H7BF3KO | CID 23665673. PubChem. [Link]
-
Potassium tetrafluoroborate | BF4.K | CID 518872. PubChem. [Link]
-
Potassium phenyltrifluoroborate - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]
-
potassium 3-nitrophenyltrifluoroborate - 192863-40-4 - Structure, Synthesis, Properties. ChemSrc. [Link]
-
19F NMR Reference Standards. [Link]
-
Potassium (4-Fluorophenyl)trifluoroborate | C6H4BF4K | CID 23677644. PubChem. [Link]
-
4-Nitrophenyl 3-chlorobenzoate | C13H8ClNO4 | CID 8108310. PubChem - NIH. [Link]
-
Potassium (3-chloro-4-fluorophenyl)trifluoroborate (C6H3BClF4). PubChemLite. [Link]
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
-
19 F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. ResearchGate. [Link]
-
EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. Acta Chemica Malaysia. [Link]
-
Benzoic acid, 4-chloro-3-nitro-. NIST WebBook. [Link]
-
Potassium tetrafluoroborate. SpectraBase. [Link]
-
POTASSIUM-3-METHOXY-PHENYLSULFANYLMETHYLTRIFLUOROBORATE - Optional[11B NMR] - Chemical Shifts. SpectraBase. [Link]
-
3-Chlorobenzoic acid, 4-nitrophenyl ester - Optional[13C NMR] - Chemical Shifts. [Link]
-
4-chlorophenyl trifluoromethanesulfonate (1c) H NMR-400 MHz, CDCl3 4-chlorophenyl trifluoromethanesulfonate (1c) C NMR-101 MHz,. The Royal Society of Chemistry. [Link]
Sources
- 1. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. Potassium (4-Chlorophenyl)trifluoroborate | 661465-44-7 | TCI AMERICA [tcichemicals.com]
- 4. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potassium 4-acetylphenyltrifluoroborate | C8H7BF3KO | CID 23665673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Potassium (4-Fluorophenyl)trifluoroborate | C6H4BF4K | CID 23677644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations [organic-chemistry.org]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Potassium (4-chloro-3-nitrophenyl)trifluoroborate CAS number 1218908-71-4
An In-Depth Technical Guide to Potassium (4-chloro-3-nitrophenyl)trifluoroborate (CAS 1218908-71-4): A Versatile Building Block for Modern Drug Discovery
Introduction: Beyond Boronic Acids
For decades, the Suzuki-Miyaura cross-coupling reaction has been a cornerstone of C-C bond formation, empowering chemists in academia and industry. However, the workhorse nucleophile, the boronic acid, is not without its challenges. Many boronic acids exhibit limited stability, are prone to dehydration to form cyclic boroxines, and can be difficult to purify, leading to issues with stoichiometric accuracy.[1] In response to these limitations, the past two decades have seen the rise of potassium organotrifluoroborates as a superior class of reagents.[2][3] These crystalline salts are generally stable to air and moisture, easy to handle, and can be stored indefinitely without special precautions.[4][5][6]
Potassium (4-chloro-3-nitrophenyl)trifluoroborate stands out as a particularly valuable member of this class. As a highly functionalized building block, it provides a direct route to incorporating the 4-chloro-3-nitrophenyl moiety, a scaffold of significant interest in medicinal chemistry. Its commercial availability as a "Protein Degrader Building Block" underscores its relevance in developing cutting-edge therapeutics.[7] This guide, written from the perspective of a senior application scientist, delves into the core properties, reactivity, and strategic applications of this powerful reagent, providing both the foundational knowledge and the practical insights necessary for its successful implementation in research and development.
Core Attributes: Physicochemical Properties and Handling
The practical utility of any chemical reagent begins with a clear understanding of its physical properties and handling requirements. Potassium (4-chloro-3-nitrophenyl)trifluoroborate's primary advantage lies in its exceptional stability, which originates from the tetracoordinate boron center.[4] This structure shields the carbon-boron bond from premature degradation, a common issue with tricoordinate boronic acids.[4][8]
| Property | Value | Reference |
| CAS Number | 1218908-71-4 | [7] |
| Molecular Formula | C₆H₃BClF₃KNO₂ | [7][9] |
| Molecular Weight | 263.5 g/mol | [7] |
| Appearance | Solid (White to light yellow powder) | |
| Purity (Typical) | ≥96% | [7] |
| Storage Conditions | Room temperature, store in a dry place | [7] |
Handling and Safety: While robust, potassium organotrifluoroborates are chemical reagents and should be handled with appropriate care in a laboratory setting. Based on data for analogous compounds, Potassium (4-chloro-3-nitrophenyl)trifluoroborate may cause skin and eye irritation.[10][11] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
The Underlying Chemistry: Synthesis and Mechanism
A key aspect of leveraging organotrifluoroborates is appreciating their role as "protected" boronic acids.[8][12] This section outlines their general synthesis and the mechanism by which their reactivity is unleashed in cross-coupling reactions.
Synthesis: A Straightforward Conversion
The most common and efficient method for preparing potassium aryltrifluoroborates is the reaction of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF₂).[12][13] This conversion is typically high-yielding and results in a crystalline product that can be easily isolated.
Caption: General synthesis of potassium aryltrifluoroborates.
Exemplary Protocol: Synthesis from a Boronic Acid The following is a generalized procedure based on established methods.[5]
-
Dissolution: In a flask, dissolve the starting arylboronic acid (1.0 equiv) in methanol.
-
Cooling: Cool the solution in an ice bath to approximately 5 °C.
-
Addition of KHF₂: Prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, ~3.0 equiv) and add it portion-wise to the cooled boronic acid solution. A thick white precipitate will form.
-
Stirring: Allow the slurry to stir for 15-30 minutes, ensuring complete conversion.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold methanol and then diethyl ether to remove impurities and residual solvent.
-
Drying: Dry the crystalline product under vacuum to yield the pure potassium aryltrifluoroborate.
Mechanism: The In Situ Deprotection
The stability of the [R-BF₃]⁻ anion prevents it from participating directly in the transmetalation step of the Suzuki-Miyaura catalytic cycle. Instead, under the aqueous basic conditions of the reaction, the trifluoroborate undergoes slow hydrolysis to release the corresponding boronic acid in situ.[8][12] This slow, controlled release is advantageous as it maintains a low concentration of the reactive boronic acid, which can suppress unwanted side reactions like protodeboronation and homocoupling.[8]
Caption: Activation of trifluoroborates for cross-coupling.
Application in Suzuki-Miyaura Cross-Coupling
The true power of Potassium (4-chloro-3-nitrophenyl)trifluoroborate is realized in its application as a coupling partner. The electron-deficient nature of the aromatic ring, due to the chloro and nitro substituents, makes it an excellent electrophilic partner in other contexts, but here it functions as the nucleophilic component after conversion to the boronic acid.
Exemplary Protocol: Cross-Coupling with an Aryl Bromide
This protocol provides a robust starting point for coupling Potassium (4-chloro-3-nitrophenyl)trifluoroborate with a generic aryl or heteroaryl bromide. Optimization of the ligand, base, or solvent may be required for particularly challenging substrates. The conditions are adapted from successful protocols for coupling alkyl- and aryltrifluoroborates.[14][15]
-
Vessel Preparation: To a reaction vial, add Potassium (4-chloro-3-nitrophenyl)trifluoroborate (1.0 equiv), the aryl bromide partner (1.0-1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and RuPhos ligand (4 mol%).
-
Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.
-
Solvent and Base Addition: Add potassium carbonate (K₂CO₃, 3.0 equiv) followed by a degassed 10:1 mixture of toluene and water.
-
Reaction: Place the vial in a preheated oil bath or heating block at 80-100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the desired biaryl product.
Experimental Workflow
Caption: Step-by-step Suzuki-Miyaura workflow diagram.
Strategic Value in Drug Development
The (4-chloro-3-nitrophenyl) moiety is more than just a coupling product; it is a versatile scaffold for further chemical exploration.
-
Orthogonal Synthetic Handles: The chloro and nitro groups provide distinct opportunities for post-coupling modification. The nitro group can be readily reduced to an amine, which can then be acylated, alkylated, or used in further coupling reactions. The chloro group, while less reactive, can participate in nucleophilic aromatic substitution (SₙAr) reactions, especially given the activating effect of the ortho-nitro group.
-
Modulation of Physicochemical Properties: The strong electron-withdrawing nature of these substituents significantly impacts the electronics and lipophilicity of the final molecule, properties that are critical for tuning drug-like characteristics such as cell permeability and metabolic stability.
-
Scaffold for Targeted Therapies: As noted, this compound is used as a building block for protein degraders.[7] These bifunctional molecules (e.g., PROTACs) require modular synthesis to link a target-binding element to an E3 ligase-recruiting element. The functional handles on the (4-chloro-3-nitrophenyl) core are ideal for serving as attachment points for linkers or other key fragments in such complex architectures.
Conclusion
Potassium (4-chloro-3-nitrophenyl)trifluoroborate is a prime example of how reagent innovation facilitates advances in complex molecule synthesis. Its superior stability and ease of handling overcome significant practical hurdles associated with traditional boronic acids.[1][2] For researchers in drug discovery, it offers not just a reliable method for C-C bond formation but a strategic entry point to a highly versatile chemical scaffold. By understanding its fundamental properties, mechanism of action, and practical application, scientists can effectively wield this reagent to accelerate the design and synthesis of the next generation of therapeutics.
References
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148–11149. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Dreher, S. D., et al. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. [Link]
-
ResearchGate. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]
-
Organic Syntheses. (2012). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Org. Synth. 2012, 89, 9. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Wikipedia. Organotrifluoroborate. [Link]
-
Chem-Station. (2015). Organotrifluoroborate Salts. [Link]
-
Organic Syntheses. (2011). One-Pot Synthesis of Tetrabutylammonium Trifluoroborates from Boronic Acids. Org. Synth. 2011, 88, 187. [Link]
-
Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Letters, 10(1), 17–20. [Link]
-
Organic Chemistry Portal. Synthesis of alkyltrifluoroborates. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-9. [Link]
-
Organic Chemistry Portal. Synthesis of aryltrifluoroborates. [Link]
-
ChemBuyersGuide.com. Atomax Chemicals Co., Ltd. (Page 807). [Link]
-
PubChem. Potassium (4-acetylphenyl)trifluoroborate. [Link]
-
Lead Sciences. Potassium (4-chloro-2-methylphenyl)trifluoroborate. [Link]
-
PubChem. Potassium phenyltrifluoroborate. [Link]
-
ChemBuyersGuide.com. Angene International Limited (Page 1580). [Link]
-
PubChem. Potassium (4-Fluorophenyl)trifluoroborate. [Link]
-
PubChem. Potassium 4-acetylphenyltrifluoroborate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. calpaclab.com [calpaclab.com]
- 8. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 9. molcore.com [molcore.com]
- 10. Potassium phenyltrifluoroborate | C6H5BF3K | CID 23675248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Potassium (4-Fluorophenyl)trifluoroborate | C6H4BF4K | CID 23677644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 13. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]
- 14. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 15. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of Potassium (4-chloro-3-nitrophenyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
Potassium (4-chloro-3-nitrophenyl)trifluoroborate is a vital reagent in modern synthetic chemistry, particularly in cross-coupling reactions for the synthesis of complex pharmaceutical intermediates. Its efficacy and the reproducibility of experimental results are intrinsically linked to its stability and proper storage. This guide provides a comprehensive overview of the chemical properties, stability profile, and recommended storage and handling procedures for this compound. By understanding the underlying principles of its stability and potential degradation pathways, researchers can ensure the integrity of their starting materials and the success of their synthetic endeavors.
Introduction: The Role of Potassium (4-chloro-3-nitrophenyl)trifluoroborate in Synthesis
Potassium organotrifluoroborates have emerged as a superior class of reagents in organic synthesis, offering significant advantages over their boronic acid counterparts. They are generally air- and moisture-stable crystalline solids, which simplifies their handling and storage.[1][2][3] Potassium (4-chloro-3-nitrophenyl)trifluoroborate, with its electron-deficient aromatic ring, is a key building block in the construction of novel molecular architectures, particularly in the pharmaceutical industry.[4] The chloro and nitro substituents provide handles for further functionalization and modulate the electronic properties of the molecule, influencing its reactivity in coupling reactions.
This guide will delve into the critical aspects of maintaining the chemical integrity of Potassium (4-chloro-3-nitrophenyl)trifluoroborate, ensuring its optimal performance in the laboratory.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of Potassium (4-chloro-3-nitrophenyl)trifluoroborate is essential for its proper handling and storage.
| Property | Value |
| Molecular Formula | C6H3BClF3KNO2 |
| Molecular Weight | 263.5 g/mol [4] |
| Appearance | Typically a white to off-white or light grey crystalline powder.[5][6] |
| Solubility | Generally soluble in polar organic solvents like THF, and sparingly soluble in water.[7] |
| Melting Point | While specific data for this compound is not readily available, related compounds like potassium tetrafluoroborate have a high melting point (530 °C).[8] |
Stability Profile: Factors Influencing Degradation
The stability of Potassium (4-chloro-3-nitrophenyl)trifluoroborate is governed by several factors. While generally stable, understanding its potential degradation pathways is crucial for preventing the loss of reagent integrity.
Hydrolysis: The Primary Degradation Pathway
The most significant degradation pathway for organotrifluoroborates is hydrolysis, which converts the trifluoroborate salt to the corresponding boronic acid.[9][10] This process can be influenced by moisture, pH, and temperature.
The hydrolysis of aryltrifluoroborates can proceed through different mechanisms, and the rate is highly dependent on the electronic nature of the substituents on the aromatic ring.[9][10][11] For Potassium (4-chloro-3-nitrophenyl)trifluoroborate, the presence of the electron-withdrawing chloro and nitro groups is expected to slow down the rate of hydrolysis compared to electron-rich aryltrifluoroborates.[9][10] However, prolonged exposure to moisture will inevitably lead to the formation of (4-chloro-3-nitrophenyl)boronic acid.
Caption: Hydrolysis of Potassium (4-chloro-3-nitrophenyl)trifluoroborate.
Thermal Stability
Potassium trifluoroborate salts are generally thermally stable.[6][7] However, at elevated temperatures, decomposition can occur. For related compounds, hazardous decomposition products include hydrogen fluoride, boron oxides, and potassium oxides.[5][12][8] Therefore, it is prudent to avoid exposing Potassium (4-chloro-3-nitrophenyl)trifluoroborate to high temperatures.
Photostability
While specific photostability studies on this compound are not widely available, compounds with nitroaromatic groups can be susceptible to photodecomposition. It is therefore recommended to store the compound protected from light to prevent potential degradation.
Recommended Storage and Handling Procedures
To ensure the long-term stability and efficacy of Potassium (4-chloro-3-nitrophenyl)trifluoroborate, the following storage and handling protocols are recommended:
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature.[4] Some sources suggest storing in a cool place.[6][7][13] | Prevents thermal degradation and minimizes the rate of any potential decomposition reactions. |
| Atmosphere | Store in a dry, well-ventilated place under an inert atmosphere (e.g., argon or nitrogen).[5][8] | Minimizes exposure to moisture, thereby preventing hydrolysis to the corresponding boronic acid. |
| Container | Keep in a tightly closed container.[8][13] | Prevents the ingress of moisture and atmospheric contaminants. |
| Light | Store protected from light. | Nitroaromatic compounds can be light-sensitive. |
Handling Procedures
Proper handling techniques are essential to maintain the integrity of the compound and to ensure the safety of laboratory personnel.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[13]
-
Handling Environment: Handle the compound in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.[6][7][8]
-
Dispensing: When dispensing the powder, avoid creating dust.[5] Use appropriate tools and techniques for weighing and transferring the solid.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong alkalis.[12]
Caption: Recommended workflow for handling Potassium (4-chloro-3-nitrophenyl)trifluoroborate.
Signs of Degradation
Visual inspection and analytical testing can help identify potential degradation of Potassium (4-chloro-3-nitrophenyl)trifluoroborate.
-
Visual Inspection: A change in color from the typical white/off-white to a more discolored appearance, or a change in texture (e.g., clumping), may indicate moisture absorption and potential hydrolysis.
-
Analytical Characterization:
-
NMR Spectroscopy: ¹H and ¹⁹F NMR can be used to assess the purity of the compound. The appearance of new signals may indicate the presence of degradation products, such as the corresponding boronic acid.
-
FT-IR Spectroscopy: Changes in the infrared spectrum, particularly in the B-F stretching region, could suggest decomposition.
-
Melting Point: A significant depression or broadening of the melting point range can be an indicator of impurity.
-
Conclusion
Potassium (4-chloro-3-nitrophenyl)trifluoroborate is a robust and versatile reagent when stored and handled correctly. Its stability is primarily influenced by moisture, which can lead to hydrolysis. By adhering to the recommended storage conditions—a cool, dry, and dark environment under an inert atmosphere—and following proper handling procedures, researchers can ensure the integrity and reactivity of this valuable synthetic building block. Regular visual inspection and, when necessary, analytical verification will further guarantee the quality of the reagent, leading to more reliable and reproducible synthetic outcomes.
References
- Safety Data Sheet: Potassium tetrafluorobor
- POTASSIUM TETRAFLUOROBOR
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling - ResearchG
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. (2012).
- SAFETY D
- Potassium Fluoroborate KBF4 - Safety D
- Potassium tetrafluoroborate - Safety D
- Potassium Trifluorobor
- SAFETY D
- Potassium (4-chloro-3-nitrophenyl)
- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. (2009). Curr Opin Drug Discov Devel.
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. (n.d.). Journal of the American Chemical Society.
- Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis - Wipf Group. (2008).
- Potassium (4-chlorophenyl)trifluoroborate | 661465-44-7 - Sigma-Aldrich. (n.d.).
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. calpaclab.com [calpaclab.com]
- 5. fishersci.fr [fishersci.fr]
- 6. washingtonmills.com [washingtonmills.com]
- 7. lobachemie.com [lobachemie.com]
- 8. Potassium tetrafluoroborate - Safety Data Sheet [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 12. carlroth.com [carlroth.com]
- 13. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Solubility of Potassium (4-chloro-3-nitrophenyl)trifluoroborate in Organic Solvents
Introduction: The Critical Role of Solubility in Drug Discovery and Synthesis
Potassium (4-chloro-3-nitrophenyl)trifluoroborate is a versatile building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions which are fundamental to the creation of complex molecules, including active pharmaceutical ingredients. The efficiency of its application in these synthetic routes is intrinsically linked to its solubility in the reaction medium. A thorough understanding of its dissolution characteristics in various organic solvents is paramount for optimizing reaction kinetics, facilitating purification processes, and ensuring reproducibility. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of potassium (4-chloro-3-nitrophenyl)trifluoroborate, offering a robust framework for researchers, scientists, and drug development professionals. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide leverages established principles of physical organic chemistry and detailed experimental protocols to empower researchers to determine and apply this critical parameter.
Physicochemical Properties of Potassium (4-chloro-3-nitrophenyl)trifluoroborate
| Property | Value | Source |
| Molecular Formula | C₆H₃BClF₃KNO₂ | [1] |
| Molecular Weight | 263.45 g/mol | [1] |
| Appearance | Typically a white to off-white solid | [2] |
| Storage | Sealed in a dry environment at 2-8°C | [1] |
Theoretical Framework: Factors Governing Solubility
The solubility of potassium (4-chloro-3-nitrophenyl)trifluoroborate, an ionic salt, in organic solvents is governed by the interplay of several key factors. The fundamental principle of "like dissolves like" provides a foundational understanding.[3] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[4]
1. The Nature of the Solute: An Ionic Compound with Organic Character
Potassium (4-chloro-3-nitrophenyl)trifluoroborate is comprised of a potassium cation (K⁺) and a (4-chloro-3-nitrophenyl)trifluoroborate anion ([ArBF₃]⁻). The overall solubility is a balance between the high lattice energy of this salt and the ability of the solvent to solvate both the cation and the anion. The large, organic nature of the anion imparts some lipophilicity, which can influence its interaction with organic solvents.
2. The Critical Role of the Solvent
-
Polarity and Dielectric Constant: Potassium organotrifluoroborates generally exhibit higher solubility in polar solvents such as methanol, acetonitrile, acetone, and dimethylformamide (DMF).[5] These solvents possess higher dielectric constants, which can effectively shield the positive and negative charges of the ions, thereby overcoming the crystal lattice energy.[4] Conversely, non-polar solvents like dichloromethane and ether are generally poor solvents for these salts.[5]
-
Protic vs. Aprotic Solvents: Protic solvents, which can donate hydrogen bonds (e.g., methanol), can effectively solvate the fluoride atoms of the trifluoroborate anion. Aprotic polar solvents (e.g., DMF, acetonitrile) can also be effective due to their strong dipole moments that can interact with the ions.
3. The Influence of Substituents on the Phenyl Ring
The electronic properties of the substituents on the phenyl ring can influence the solubility of aryltrifluoroborates. The presence of electron-withdrawing groups, such as the chloro and nitro groups in the target molecule, can affect the charge distribution within the anion and its interaction with solvent molecules. While a direct correlation to solubility is complex, these substituents are known to impact the reactivity and stability of the trifluoroborate group, which could indirectly influence its solvation.[6][7]
Experimental Determination of Solubility: A Self-Validating Protocol
The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[8][9] This protocol is designed to be a self-validating system, ensuring the attainment of a true equilibrium state.
Experimental Workflow: Isothermal Shake-Flask Method
Caption: Workflow for the isothermal shake-flask solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of potassium (4-chloro-3-nitrophenyl)trifluoroborate to several sealed vials. The presence of undissolved solid is crucial to ensure saturation.[8]
-
To each vial, add a precise volume of the desired organic solvent (e.g., methanol, acetonitrile, DMF, acetone).
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C).
-
Agitate the vials for a predetermined period. It is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached.[8] Equilibrium is confirmed when the measured solubility remains constant over successive time points.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical to prevent artificially high solubility readings.
-
-
Analysis:
-
Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Quantify the concentration of the dissolved solute using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
-
Data Interpretation:
-
Calculate the solubility in the desired units (e.g., mg/mL or mol/L) from the measured concentration of the diluted filtrate, taking the dilution factor into account.
-
Compare the solubility values obtained at different equilibration times. If the values are consistent (e.g., within a ±5% margin), it can be concluded that equilibrium was reached.
-
Qualitative Solubility and Recrystallization Insights
While quantitative data is often necessary, qualitative observations are also valuable. Potassium organotrifluoroborates are frequently purified by recrystallization.[10] The process of recrystallization itself provides clues about solubility. A good recrystallization solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The use of acetone or acetonitrile for recrystallization of similar compounds suggests that potassium (4-chloro-3-nitrophenyl)trifluoroborate will likely exhibit moderate to good solubility in these solvents, particularly when heated.[10] The addition of a less polar co-solvent like diethyl ether to a solution in acetone or acetonitrile is often used to induce precipitation, indicating its poor solubility in ether.[10]
Conclusion and Future Perspectives
References
-
Molander, G. A.; Figueroa, R. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. 2009, 74 (6), 2313–2318. [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. Accessed January 22, 2026. [Link]
-
Ferrario, M.; Ciccotti, G.; Spohr, E.; Cartailler, T.; Turq, P. Solubility of KF in water by molecular dynamics using the Kirkwood integration method. The Journal of Chemical Physics. 2002, 117 (11), 4947–4954. [Link]
-
Vaddepalli, K.; Vaddepalli, A.; Wang, H. Dynamic ion speciation during hydrolysis of aryltrifluoroborates. ChemRxiv. 2020. [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Accessed January 22, 2026. [Link]
-
Organic Syntheses. One-Pot Synthesis of Tetrabutylammonium Trifluoroborates from Boronic Acids. Accessed January 22, 2026. [Link]
-
Li, H.; Liu, J.; Chen, X.; Ren, T. Solubility of KF in four organic solvents and thermodynamic dissolution functions. Journal of Chemical & Engineering Data. 2012, 57 (4), 1293–1297. [Link]
-
Reddit. ELI5 the polarity of solvents and how it affects solubility. Accessed January 22, 2026. [Link]
-
RSC Publishing. Ionic liquids as solvents of polar and non-polar solutes: affinity and coordination. Accessed January 22, 2026. [Link]
-
Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Accessed January 22, 2026. [Link]
-
ResearchGate. The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. Accessed January 22, 2026. [Link]
-
YouTube. How Does Molecular Polarity Affect Solubility?. Accessed January 22, 2026. [Link]
-
protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Accessed January 22, 2026. [Link]
-
National Institutes of Health. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accessed January 22, 2026. [Link]
-
Beckford, F. Chapter 14 Notes. Accessed January 22, 2026. [Link]
-
University of British Columbia. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. Accessed January 22, 2026. [Link]
-
ResearchGate. Solubility of KF in four organic solvents and thermodynamic dissolution functions. Accessed January 22, 2026. [Link]
-
Semantic Scholar. Substituent effects on aryltrifluoroborate solvolysis in water: implications for Suzuki-Miyaura coupling and the design of stable (18)F-labeled aryltrifluoroborates for use in PET imaging. Accessed January 22, 2026. [Link]
-
PubChem. Potassium;(4-chlorophenyl)-trifluoroboranium. Accessed January 22, 2026. [Link]
-
IUPAC-NIST Solubility Data Series. SOLUBILITY DATA SERIES. Accessed January 22, 2026. [Link]
Sources
- 1. 1218908-71-4|Potassium (4-chloro-3-nitrophenyl)trifluoroborate|BLD Pharm [bldpharm.com]
- 2. Potassium(3-chlorophenyl)trifluoroborate | C6H4BClF3K+2 | CID 175647639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chapter 14 Notes - Beckford [chem.tamu.edu]
- 4. youtube.com [youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]
- 7. semanticscholar.org [semanticscholar.org]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. enamine.net [enamine.net]
- 10. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Predicted Spectroscopic Profile of Potassium (4-chloro-3-nitrophenyl)trifluoroborate
Introduction: The Role of Spectroscopic Characterization in Modern Drug Discovery
In the landscape of contemporary drug development and materials science, the precise and unambiguous structural elucidation of novel chemical entities is paramount. Potassium (4-chloro-3-nitrophenyl)trifluoroborate is a versatile building block, particularly in cross-coupling reactions, owing to the stability and reactivity of the trifluoroborate functional group.[1][2] Its utility in the synthesis of complex organic molecules necessitates a thorough understanding of its spectroscopic properties for reaction monitoring, quality control, and regulatory compliance.
This technical guide provides a comprehensive, in-depth analysis of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Potassium (4-chloro-3-nitrophenyl)trifluoroborate. In the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of spectroscopy and data from structurally analogous molecules to construct a reliable predictive profile. This approach not only offers a valuable reference for researchers working with this compound but also serves as a case study in the predictive characterization of novel molecules.
The following sections will delve into the theoretical underpinnings of the expected spectral features, offering insights into the causal relationships between the molecular structure and its spectroscopic output.
Molecular Structure and Key Features
The structure of Potassium (4-chloro-3-nitrophenyl)trifluoroborate presents a unique combination of functional groups that influence its electronic and, consequently, its spectroscopic properties. The electron-withdrawing nature of the nitro and chloro groups, combined with the anionic trifluoroborate moiety, creates a distinct electronic environment on the phenyl ring.
Figure 1: Structure of Potassium (4-chloro-3-nitrophenyl)trifluoroborate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. The following predictions are based on an analysis of substituent effects on the aromatic ring and known characteristics of the trifluoroborate group.
¹H NMR Spectroscopy
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the phenyl ring. The electron-withdrawing effects of the nitro and chloro groups will deshield these protons, shifting their signals downfield.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 8.2 - 8.4 | d | ~ 2.0 | H-2 |
| ~ 7.8 - 8.0 | dd | ~ 8.5, 2.0 | H-6 |
| ~ 7.6 - 7.8 | d | ~ 8.5 | H-5 |
Rationale for Predictions:
-
H-2: This proton is ortho to the nitro group, which is strongly electron-withdrawing, causing a significant downfield shift. It will appear as a doublet due to coupling with H-6.
-
H-6: This proton is ortho to the trifluoroborate group and meta to the nitro group. It will be a doublet of doublets due to coupling with both H-2 and H-5.
-
H-5: This proton is ortho to the chloro group and meta to the trifluoroborate group. It will appear as a doublet due to coupling with H-6.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show six signals for the aromatic carbons. The carbon attached to the boron atom will likely be broad or show splitting due to coupling with boron and fluorine.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 150 - 155 | C-3 |
| ~ 140 - 145 | C-4 |
| ~ 135 - 140 | C-1 (broad) |
| ~ 130 - 135 | C-5 |
| ~ 125 - 130 | C-6 |
| ~ 120 - 125 | C-2 |
Rationale for Predictions:
-
C-3 and C-4: These carbons are directly attached to the strongly electron-withdrawing nitro and chloro groups, respectively, and will be the most downfield.
-
C-1: The carbon bearing the trifluoroborate group will be significantly downfield and likely broadened due to quadrupolar relaxation of the boron nucleus and coupling to fluorine.
-
C-2, C-5, and C-6: The remaining carbons will appear at relatively upfield positions in the aromatic region.
¹⁹F and ¹¹B NMR Spectroscopy
The trifluoroborate group provides unique NMR handles in ¹⁹F and ¹¹B NMR.
-
¹⁹F NMR: A sharp singlet is expected in the range of -135 to -145 ppm. The signal may show broadening or splitting due to coupling with the ¹¹B nucleus.
-
¹¹B NMR: A quartet is expected in the range of 3 to 7 ppm due to coupling with the three equivalent fluorine atoms.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of Potassium (4-chloro-3-nitrophenyl)trifluoroborate is predicted to show characteristic absorption bands for the nitro, chloro, aromatic, and trifluoroborate groups.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~ 3100 - 3000 | C-H stretching | Aromatic |
| ~ 1600 - 1580 | C=C stretching | Aromatic |
| ~ 1530 - 1500 | Asymmetric NO₂ stretching | Nitro |
| ~ 1350 - 1330 | Symmetric NO₂ stretching | Nitro |
| ~ 1100 - 1000 | B-F stretching | Trifluoroborate |
| ~ 850 - 800 | C-H out-of-plane bending | Aromatic |
| ~ 750 - 700 | C-Cl stretching | Chloro |
Experimental Protocol: FT-IR Spectroscopy of a Solid Sample
A standard method for obtaining an IR spectrum of a solid powder is the Potassium Bromide (KBr) pellet technique.[4]
-
Sample Preparation: A small amount of the sample (1-2 mg) is intimately mixed with dry, spectroscopic grade KBr (100-200 mg) in an agate mortar and pestle.
-
Pellet Formation: The mixture is transferred to a pellet press and compressed under high pressure to form a translucent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.
Figure 2: Workflow for obtaining an FT-IR spectrum using the KBr pellet method.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in the negative ion mode is the most suitable technique for analyzing this potassium salt. The analysis will detect the (4-chloro-3-nitrophenyl)trifluoroborate anion.
Predicted Mass Spectrum:
-
Molecular Ion: The primary ion observed will be the [M]⁻ anion at an m/z corresponding to the molecular weight of (4-chloro-3-nitrophenyl)trifluoroborate.
-
Calculated Monoisotopic Mass of C₆H₃B³⁵ClF₃NO₂⁻: 255.9831
-
Calculated Monoisotopic Mass of C₆H₃B³⁷ClF₃NO₂⁻: 257.9801
-
-
Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion peak will appear as a characteristic doublet with a ratio of approximately 3:1, separated by 2 m/z units.
Predicted Fragmentation Pattern:
Tandem mass spectrometry (MS/MS) would likely show fragmentation through the loss of fluoride or the entire trifluoroborate group.
Figure 3: Predicted major fragmentation pathways for the (4-chloro-3-nitrophenyl)trifluoroborate anion.
Conclusion: A Framework for Predictive Spectroscopy
This technical guide provides a detailed, predictive overview of the spectroscopic data for Potassium (4-chloro-3-nitrophenyl)trifluoroborate. By integrating fundamental principles of NMR, IR, and MS with data from analogous structures, we have constructed a robust and scientifically grounded profile of this important chemical building block. This predictive framework is an invaluable tool for researchers, enabling them to anticipate spectral features, confirm product identity, and troubleshoot experimental challenges. As the use of complex organoboron reagents continues to expand, the ability to predict and interpret their spectroscopic signatures will remain a cornerstone of efficient and successful chemical research.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of aryltrifluoroborates. Retrieved from [Link]
-
PubChem. (n.d.). Potassium (4-Fluorophenyl)trifluoroborate. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitrophenyl 3-chlorobenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Potassium 4-acetylphenyltrifluoroborate. Retrieved from [Link]
- Omari, I., Yunker, L. P. E., Penafiel, J., Gitaari, D., San Roman, A., & McIndoe, J. S. (2018). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Chemistry – A European Journal, 24(49), 12894-12898.
- Omari, I., Yunker, L. P. E., Penafiel, J., Gitaari, D., San Roman, A., & McIndoe, J. S. (2018).
- Molander, G. A., & Biolatto, B. (2003). Accurate Mass Determination of Organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 14(5), 455-458.
- Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube.
- Wang, Y., Li, S., Zhang, Y., Wang, Y., Zhang, J., & Li, H. (2022). Synthesis and performance study of potassium-based flame-retardant groups grafted onto nitrocellulose. RSC Advances, 12(48), 31237-31247.
- Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760.
- Stefani, H. A., & Cella, R. (2010). Nitrosation of Aryl and Heteroaryltrifluoroborates with Nitrosonium Tetrafluoroborate. The Journal of Organic Chemistry, 75(15), 5090–5093.
- Forano, C., Slade, R. C. T., & Krogh-Jespersen, K. (1993). 39K NMR of solid potassium salts at 21 T: effect of quadrupolar and chemical shift tensors. Journal of the American Chemical Society, 115(16), 7033-7041.
- Haupt, S., & Seppelt, K. (2020). Synthesis and Characterization of the Tetrafluoridochlorates(III) A[ClF4] (A = K, Rb, Cs). European Journal of Inorganic Chemistry, 2020(13), 1319-1324.
- A. A. (2024). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sci. Prensip, (1), 1-10.
-
SpectraBase. (n.d.). Potassium vinyltrifluoroborate - Optional[ATR-IR]. Retrieved from [Link]
Sources
The Ascendance of Potassium Organotrifluoroborates: A Technical Guide to Their Discovery, Synthesis, and Application in Modern Chemistry
Abstract
Potassium organotrifluoroborates have emerged from relative obscurity to become indispensable reagents in modern organic synthesis, particularly within the pharmaceutical and drug development sectors. Their remarkable stability, ease of handling, and versatile reactivity, especially in palladium-catalyzed cross-coupling reactions, offer significant advantages over traditional organoboron compounds. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, history, synthesis, and mechanistic nuances of potassium organotrifluoroborates, supported by detailed experimental protocols and practical insights.
A Serendipitous Discovery and the Dawn of a New Reagent Class
For many years, organotrifluoroborate salts were largely considered laboratory curiosities.[1] The landscape began to change in the 1960s with initial explorations into their synthesis. However, it was the seminal work of Vedejs and his group that truly unlocked their potential. They developed a highly efficient method for the preparation of potassium organotrifluoroborates from boronic acids using potassium hydrogen difluoride (KHF₂), an inexpensive and convenient fluorinating agent.[2] This breakthrough transformed these compounds from niche curiosities into readily accessible and highly stable reagents.
Prior to this, the broader class of organoboron compounds, such as boronic acids and their esters, were already recognized for their utility, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their often-problematic stability, propensity for dehydration to form boroxines, and sensitivity to certain reaction conditions presented significant challenges for chemists.[3] The introduction of the trifluoroborate moiety offered a robust solution, effectively acting as a protecting group for the boronic acid, thus enhancing its stability towards air and moisture.[3][4] This newfound stability allows for indefinite storage at room temperature without special precautions, a significant practical advantage in a laboratory setting.[5]
The subsequent contributions of research groups led by Genet and Molander were instrumental in popularizing potassium organotrifluoroborates, extensively exploring their reactivity in a wide array of synthetic transformations and firmly establishing them as a versatile and superior alternative to their organoboron predecessors.[4][6]
The Synthetic Toolkit: Preparation of Potassium Organotrifluoroborates
A key advantage of potassium organotrifluoroborates is the relative simplicity and versatility of their synthesis. Several reliable methods have been established to access a wide variety of these reagents, including aryl, vinyl, and alkyl derivatives.
From Boronic Acids: The Vedejs Protocol
The most common and straightforward method for the synthesis of potassium organotrifluoroborates involves the reaction of the corresponding boronic acid with potassium hydrogen difluoride (KHF₂). This method is broadly applicable and generally proceeds in high yield.
Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate from Phenylboronic Acid
-
To a solution of phenylboronic acid (1.0 eq) in methanol, add a solution of potassium hydrogen difluoride (KHF₂) (2.5 eq) in water.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
The potassium phenyltrifluoroborate will precipitate out of the solution as a white solid.
-
Isolate the solid by filtration, wash with cold methanol, and dry under vacuum to afford the desired product.
One-Pot Syntheses: Streamlining the Workflow
For greater efficiency, one-pot procedures have been developed that avoid the isolation of the intermediate boronic acid. These methods are particularly valuable for large-scale synthesis and for the preparation of organotrifluoroborates from starting materials other than boronic acids.
Experimental Protocol: One-Pot Synthesis of Potassium Aryltrifluoroborates from Aryl Halides
-
In a flame-dried flask under an inert atmosphere, dissolve the aryl halide (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C and add n-butyllithium (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with an aqueous solution of KHF₂ (3.0 eq).
-
Stir vigorously for 1-2 hours.
-
Isolate the precipitated potassium aryltrifluoroborate by filtration, wash with diethyl ether, and dry under vacuum.
Synthesis of Alkenyl and Alkyltrifluoroborates
The synthesis of alkenyl- and alkyltrifluoroborates often involves hydroboration of the corresponding alkene or alkyne, followed by treatment with KHF₂.[6] Transmetalation reactions from other organometallic reagents are also commonly employed.[4]
Workflow for the Synthesis of Potassium Organotrifluoroborates
Caption: General synthetic routes to potassium organotrifluoroborates.
The Suzuki-Miyaura Coupling: A Mechanistic Deep Dive
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry, and potassium organotrifluoroborates have proven to be exceptional coupling partners. A nuanced understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[7] However, when using potassium organotrifluoroborates, a critical preceding step is the hydrolysis of the trifluoroborate to the corresponding boronic acid, which is the active species in the transmetalation step.[1][8][9]
The Catalytic Cycle of the Suzuki-Miyaura Coupling with Potassium Organotrifluoroborates
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction using potassium organotrifluoroborates.
The Crucial Role of Hydrolysis
The rate of hydrolysis of the potassium organotrifluoroborate is a critical parameter that can significantly impact the efficiency of the coupling reaction.[1][8][9] This hydrolysis is typically facilitated by the basic conditions of the reaction. The "slow release" of the boronic acid into the reaction mixture is often cited as a key advantage of using organotrifluoroborates, as it can minimize side reactions such as protodeboronation and homocoupling of the boronic acid.[1][8][9]
The rate of hydrolysis is dependent on several factors, including the nature of the organic substituent, the pH of the reaction medium, and the temperature.[1][8][9] For some organotrifluoroborates, particularly those with electron-withdrawing groups, acid catalysis may be required for efficient hydrolysis, presenting an interesting "acid-base paradox" under the basic conditions of the Suzuki-Miyaura coupling.[1][8][9]
The Transmetalation Step
Once the boronic acid is formed, it undergoes transmetalation with the palladium(II) complex generated from the oxidative addition of the organic halide to the palladium(0) catalyst. The base plays a crucial role in this step, activating the boronic acid to facilitate the transfer of the organic group to the palladium center.[10]
Stability and Handling: A Practical Perspective
One of the most significant advantages of potassium organotrifluoroborates is their exceptional stability.[11] Unlike many other organometallic reagents, they are generally crystalline solids that are stable to air and moisture, allowing for long-term storage without the need for an inert atmosphere.[5]
However, it is important to note that their stability is not absolute. They can be sensitive to strong acids and certain Lewis acids. The hydrolytic stability is pH-dependent, with hydrolysis being favored under basic conditions, a property that is exploited in the Suzuki-Miyaura coupling.[5]
Table 1: Comparative Stability of Organoboron Reagents
| Organoboron Reagent | Stability to Air and Moisture | Handling Requirements | Propensity for Protodeboronation |
| Potassium Organotrifluoroborates | High | Standard benchtop procedures | Low |
| Boronic Acids | Variable; can dehydrate to boroxines | Can require inert atmosphere | Moderate to high |
| Boronic Esters | Generally higher than boronic acids | Often require inert atmosphere | Moderate |
| Organoboranes | Low; often pyrophoric | Strict inert atmosphere techniques | High |
Applications in Drug Discovery and Natural Product Synthesis
The robust nature and versatile reactivity of potassium organotrifluoroborates have made them invaluable tools in the synthesis of complex molecules, including pharmaceuticals and natural products. Their ability to tolerate a wide range of functional groups allows for their incorporation at various stages of a synthetic sequence.
A notable example is the use of potassium vinyltrifluoroborate in the synthesis of substituted styrenes, which are important building blocks for a variety of polymers and fine chemicals.[12][13] Furthermore, the development of methods for the synthesis of functionalized organotrifluoroborates, such as those containing amino or azido groups, has further expanded their utility in the construction of biologically active molecules.[5][14]
Conclusion
Potassium organotrifluoroborates have transitioned from being mere chemical curiosities to indispensable reagents in the synthetic chemist's toolbox. Their discovery and the development of efficient synthetic methods have revolutionized the application of organoboron chemistry. Their exceptional stability, ease of handling, and predictable reactivity in the Suzuki-Miyaura cross-coupling and other transformations have cemented their place in both academic research and industrial applications, particularly in the resource-intensive field of drug discovery and development. As our understanding of their reactivity continues to grow, so too will their applications in the synthesis of increasingly complex and vital molecules.
References
-
Butters, M.; Harvey, J. N.; Jover, J.; Lennox, A. J. J.; Lloyd-Jones, G. C.; Murray, P. M. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki–Miyaura Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Butters, M.; Harvey, J. N.; Jover, J.; Lennox, A. J. J.; Lloyd-Jones, G. C.; Murray, P. M. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]
-
Molander, G. A., & Brown, A. R. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Future Medicinal Chemistry, 2(8), 1295-1314. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Molander, G. A., & Biolatto, B. (2002). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Vedejs, E., Chapman, R. W., Fields, S. C., Lin, S., & Schrimpf, M. R. (1995). Conversion of Arylboronic Acids to Aryltrifluoroborates: Convenient Precursors to Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry, 60(10), 3020–3027. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium organotrifluoroborates: new perspectives in organic synthesis. Academia.edu. [Link]
-
Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh. [Link]
-
Molander, G. A., & Ham, J. (2006). A new synthetic method for the preparation of potassium organotrifluoroborates through nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates. Organic Chemistry Portal. [Link]
-
Molander, G. A., & Gormisky, P. A. (2011). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. PMC. [Link]
- Google Patents. (n.d.). Method for preparing vinyl potassium trifluoborate.
-
Molander, G. A., & Dreher, S. D. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Digital Commons @ Winthrop. (2023). Reaction of Hydrazones with Potassium Organotrifluoroborates Through Photoredox Catalysis. Digital Commons @ Winthrop. [Link]
Sources
- 1. pure.ed.ac.uk [pure.ed.ac.uk]
- 2. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Functionalized Organotrifluoroborates via the 1,3-Dipolar Cycloaddition of Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Digital Commons @ Winthrop University - Showcase of Undergraduate Research and Creative Endeavors (SOURCE): Reaction of Hydrazones with Potassium Organotrifluoroborates Through Photoredox Catalysis [digitalcommons.winthrop.edu]
Beyond the Boronic Acid: A Technical Guide to the Superiority of Potassium Trifluoroborates in Modern Synthesis
Abstract
For decades, boronic acids have been the workhorses of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. However, their inherent instability and challenging purification often present significant hurdles in complex synthetic workflows, particularly in the high-stakes environment of drug development. This guide provides an in-depth technical analysis of potassium organotrifluoroborates (R-BF₃K), a class of reagents that has emerged as a superior alternative to traditional boronic acids. We will explore the fundamental advantages of R-BF₃K salts, including their exceptional stability, ease of handling, and unique reactivity profiles. Through a combination of mechanistic insights, comparative data, and detailed experimental protocols, this document will equip researchers, scientists, and drug development professionals with the knowledge to leverage the full potential of potassium trifluoroborates in their synthetic endeavors.
Introduction: The Limitations of a Mainstay Reagent
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Central to this transformation is the organoboron reagent, traditionally a boronic acid (RB(OH)₂). While undeniably powerful, boronic acids suffer from several intrinsic limitations that can impede synthetic progress:
-
Instability: Boronic acids are prone to decomposition via various pathways, including protodeboronation and trimerization to form boroxines, especially upon prolonged storage or during purification. This instability can lead to inconsistent reactivity and the need to use significant excesses of the reagent.[1][2]
-
Purification Challenges: The purification of boronic acids can be notoriously difficult due to their polarity and propensity to form complex mixtures.[2] This often necessitates laborious chromatographic separations, which are undesirable in large-scale applications.
-
Stoichiometric Uncertainty: The tendency of boronic acids to exist in equilibrium with their corresponding boroxines can lead to uncertainty in their exact stoichiometry, complicating reaction optimization and reproducibility.[2]
These challenges have driven the search for more robust and user-friendly organoboron reagents. Potassium organotrifluoroborates have emerged as a leading solution, offering a compelling combination of stability, reactivity, and ease of use.[1][2][3]
The Potassium Trifluoroborate Advantage: A Paradigm Shift in Stability and Handling
Potassium trifluoroborates are crystalline, salt-like solids that are generally stable to air and moisture, allowing for indefinite storage without special precautions.[1][2][4] This remarkable stability stems from the tetracoordinate nature of the boron atom, which "masks" the inherent reactivity of the carbon-boron bond.[1]
Comparative Stability Analysis
The enhanced stability of potassium trifluoroborates compared to their boronic acid counterparts is not merely anecdotal. It is a quantifiable advantage that translates to more reliable and reproducible synthetic outcomes.
| Parameter | Boronic Acids (RB(OH)₂) | Potassium Trifluoroborates (R-BF₃K) | Reference |
| Air Stability | Prone to oxidation and decomposition. | Generally stable indefinitely. | [1][2][4] |
| Moisture Stability | Susceptible to hydrolysis and boroxine formation. | Highly resistant to moisture. | [1][2][4] |
| Purification | Often requires chromatography. | Typically purified by simple recrystallization. | [2] |
| Physical Form | Can be amorphous or crystalline, often with variable hydration. | Crystalline solids with well-defined stoichiometry. | [1][4] |
This superior stability profile makes potassium trifluoroborates particularly well-suited for high-throughput screening and parallel synthesis, where long-term reagent integrity is paramount.
Unveiling Reactivity: The "Slow Release" Mechanism
A key aspect of the utility of potassium trifluoroborates in cross-coupling reactions is their role as "protected" forms of boronic acids.[1] Their reactivity is "unveiled" under the reaction conditions, typically through a base-mediated hydrolysis to generate the active boronic acid species in situ.[1][5][6] This "slow release" mechanism offers a significant advantage by maintaining a low concentration of the reactive boronic acid throughout the course of the reaction.[5][6]
This controlled release minimizes common side reactions associated with boronic acids, such as oxidative homocoupling and protodeboronation, which can be problematic when the boronic acid is present in high concentrations from the outset.[5][6]
Caption: "Slow Release" mechanism of potassium trifluoroborates.
The rate of hydrolysis can be influenced by several factors, including the nature of the organic substituent (R), the base, the solvent system, and even the reaction vessel material.[5][6] This provides an additional layer of control for optimizing reaction outcomes.
Expanding the Synthetic Toolbox: Unique Reactivity and Applications
Beyond their role as stable surrogates for boronic acids in Suzuki-Miyaura couplings, potassium trifluoroborates exhibit unique reactivity that expands their synthetic utility.
Radical Precursors in Photoredox Catalysis
In recent years, potassium trifluoroborates have gained prominence as versatile precursors for generating carbon-centered radicals under oxidative conditions, particularly in the burgeoning field of photoredox catalysis.[7] This has opened up new avenues for carbon-carbon and carbon-heteroatom bond formation that are complementary to traditional two-electron cross-coupling pathways.[7]
Caption: General scheme for photoredox-catalyzed radical generation from R-BF₃K.
This reactivity has been harnessed in a variety of transformations, including radical substitution, conjugate addition, and dual catalytic systems.[7]
Applications in Drug Discovery and Development
The superior stability and handling properties of potassium trifluoroborates make them ideal reagents for the demanding environment of drug discovery and development. Their use facilitates:
-
Late-Stage Functionalization: The ability to introduce complex molecular fragments at a late stage in a synthetic sequence is crucial for generating diverse compound libraries for biological screening. The stability of trifluoroborates allows them to be carried through multiple synthetic steps before being utilized in a key bond-forming reaction.[1]
-
High-Throughput Experimentation: The reliability and ease of dispensing solid potassium trifluoroborates are well-suited for automated and parallel synthesis platforms.
-
Process Development: The well-defined stoichiometry and stability of these reagents contribute to more robust and scalable chemical processes, a critical consideration in the transition from laboratory-scale synthesis to manufacturing.
Experimental Protocols: A Practical Guide
To illustrate the practical advantages of potassium trifluoroborates, we provide detailed, step-by-step methodologies for their synthesis and application in a representative Suzuki-Miyaura cross-coupling reaction.
Synthesis of Potassium Phenyltrifluoroborate
This protocol describes the straightforward conversion of phenylboronic acid to its corresponding potassium trifluoroborate salt.
Materials:
-
Phenylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Water
-
Acetonitrile
Procedure:
-
In a round-bottomed flask, dissolve phenylboronic acid (1.0 equiv) in methanol.
-
Cool the solution in an ice bath.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 equiv).
-
Slowly add the KHF₂ solution to the cooled solution of phenylboronic acid with vigorous stirring. A thick white precipitate will form.[4]
-
Allow the mixture to stir for 20-30 minutes at room temperature.
-
Remove the solvent under reduced pressure.
-
Azeotropically remove residual water by adding and evaporating acetonitrile (2x).[4]
-
The crude potassium phenyltrifluoroborate can be purified by recrystallization from hot acetonitrile.
Suzuki-Miyaura Cross-Coupling of Potassium Phenyltrifluoroborate with 4-Bromoanisole
This protocol demonstrates the use of a potassium trifluoroborate salt in a typical palladium-catalyzed cross-coupling reaction.
Materials:
-
Potassium phenyltrifluoroborate
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
To a reaction vessel, add potassium phenyltrifluoroborate (1.5 equiv), 4-bromoanisole (1.0 equiv), palladium(II) acetate (2 mol%), triphenylphosphine (4 mol%), and cesium carbonate (3.0 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add a degassed mixture of THF and water (e.g., 10:1 v/v).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Conclusion: Embracing a More Robust Future for Cross-Coupling Chemistry
Potassium trifluoroborates represent a significant advancement in the field of organoboron chemistry. Their exceptional stability, ease of handling, and unique reactivity profiles address many of the shortcomings of traditional boronic acids.[1][2] By offering a more reliable and versatile platform for cross-coupling and other transformations, these reagents empower chemists to tackle increasingly complex synthetic challenges with greater efficiency and confidence. For researchers, scientists, and drug development professionals, the adoption of potassium trifluoroborates is not merely a matter of convenience; it is a strategic decision that can accelerate innovation and drive progress in their respective fields.
References
-
Molander, G. A. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. [Link]
-
Anonymous. Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. National Institutes of Health. [Link]
-
Cox, P. A., et al. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Molander, G. A., et al. Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses. [Link]
-
Lloyd-Jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol. [Link]
-
Molander, G. A., & Brown, A. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Ishiyama, T., et al. Potassium aryltrifluoroborate synthesis. Organic Chemistry Portal. [Link]
Sources
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 3. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 7. Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Reactivity of the Nitro Group in Potassium (4-chloro-3-nitrophenyl)trifluoroborate
Introduction
Potassium (4-chloro-3-nitrophenyl)trifluoroborate stands as a pivotal intermediate in contemporary organic synthesis, particularly within the realms of pharmaceutical development and materials science. Its synthetic versatility is derived from a trifecta of functional groups: a stable trifluoroborate moiety, a reactive chloro group, and a strongly electron-withdrawing nitro group. This guide provides a comprehensive technical examination of the nitro group's reactivity in this specific molecular architecture. Our objective is to furnish researchers, scientists, and drug development professionals with not only robust experimental protocols but also the nuanced mechanistic understanding required to strategically leverage this compound's unique chemical properties.
The trifluoroborate group is widely recognized for its role as a stable, crystalline, and readily handled precursor to boronic acids for Suzuki-Miyaura cross-coupling reactions.[1] However, the chloro and nitro substituents significantly expand the synthetic potential of this molecule. This document will specifically dissect the reactivity of the nitro group, a functionality that profoundly influences the synthetic pathways available for this versatile building block.
The Electronic Landscape: A Symphony of Inductive and Resonance Effects
To harness the synthetic potential of potassium (4-chloro-3-nitrophenyl)trifluoroborate, a thorough understanding of its electronic landscape is essential. The reactivity of the aromatic core is a direct consequence of the cumulative electronic contributions of its substituents.
The Nitro Group (-NO₂): A Potent Electron Sink The nitro group exerts a powerful electron-withdrawing influence on the aromatic ring through a combination of a strong negative inductive effect (-I) and a pronounced negative mesomeric, or resonance, effect (-M).[2] This dual action significantly depletes the electron density of the phenyl ring, rendering it deactivated towards electrophilic aromatic substitution but, crucially, activated for nucleophilic aromatic substitution (SNAr).[3][4]
The Chloro Group (-Cl): A Dichotomous Electronic Contributor The chlorine atom, being more electronegative than carbon, withdraws electron density via an inductive effect (-I). Conversely, its lone pairs can participate in resonance, donating electron density to the ring (+M effect).[2] For halogens, the inductive effect typically dominates, leading to an overall deactivation of the ring towards electrophiles.
The Trifluoroborate Group (-BF₃⁻K⁺): An Inductive Withdrawer The trifluoroborate moiety is also characterized by its electron-withdrawing nature, further contributing to the electron-deficient character of the aromatic system.[5]
The confluence of these three electron-withdrawing groups makes the aromatic ring of potassium (4-chloro-3-nitrophenyl)trifluoroborate exceptionally electron-poor. This unique electronic environment is the primary determinant of the reactivity of the nitro group and dictates the viable synthetic transformations.
Key Transformations of the Nitro Group
The pronounced electron-withdrawing character of the nitro group makes it a versatile synthetic handle. The two most impactful transformations from a synthetic standpoint are its reduction to an amine and its role as an activating group in nucleophilic aromatic substitution.
Reduction of the Nitro Group: Accessing the Corresponding Aniline
The transformation of a nitro group to an amino group is a cornerstone of organic synthesis, providing a gateway to anilines, which are indispensable precursors for a vast array of pharmaceuticals and advanced materials.[2] The reduction of aromatic nitro compounds can be achieved through various well-established methodologies.[6][7]
Prevalent Reduction Methodologies:
-
Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas.[8] A critical consideration for the substrate is the potential for hydrodehalogenation (loss of the chloro group) when using Pd/C. To circumvent this, Raney nickel is often the preferred catalyst for substrates bearing aromatic halogens.[8]
-
Metal-Mediated Reductions: The use of metals such as iron (Fe), zinc (Zn), or tin (Sn) in acidic media (e.g., HCl or acetic acid) provides a robust and functional group-tolerant alternative.[8]
-
Transfer Hydrogenation: This approach utilizes a hydrogen donor like formic acid or hydrazine with a transition metal catalyst, offering a milder and often more practical alternative to gaseous hydrogen.
Experimental Protocol: Reduction of Potassium (4-chloro-3-nitrophenyl)trifluoroborate
This protocol details a reliable procedure for the reduction of the nitro group to an amine using iron powder.
Materials:
-
Potassium (4-chloro-3-nitrophenyl)trifluoroborate
-
Iron powder, fine grade
-
Ammonium chloride
-
Ethanol, reagent grade
-
Deionized water
-
Ethyl acetate, HPLC grade
-
Saturated aqueous sodium bicarbonate
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate
-
Celite®
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, create a slurry of potassium (4-chloro-3-nitrophenyl)trifluoroborate (1.0 equiv) and iron powder (5.0 equiv) in a 1:1 mixture of ethanol and water.
-
To this slurry, add a solution of ammonium chloride (1.0 equiv) dissolved in a minimal amount of water.
-
Heat the reaction mixture to a gentle reflux. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction to ambient temperature and filter the mixture through a pad of Celite® to remove the iron salts. Rinse the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.
-
The resulting crude product, potassium (3-amino-4-chlorophenyl)trifluoroborate, can be purified by column chromatography on silica gel.
Expert Insights on Protocol Design:
-
The use of iron in the presence of ammonium chloride provides a mildly acidic environment that is highly effective for nitro group reduction while being tolerant of the trifluoroborate and chloro functionalities.
-
The ethanol/water co-solvent system is chosen to ensure adequate solubility for both the organoboron salt and the inorganic reagents.
-
Filtration through Celite® is a critical step to efficiently remove the fine iron and iron oxide byproducts.
Caption: A streamlined workflow for the reduction of the nitro group.
Nucleophilic Aromatic Substitution (SNAr): Leveraging the Activating Power of the Nitro Group
The strategic placement of the nitro group para to the chloro substituent renders the C4 position highly susceptible to nucleophilic attack.[4][9] This activation facilitates the displacement of the chloride leaving group via the SNAr mechanism. The reaction proceeds through a resonance-stabilized anionic intermediate, the Meisenheimer complex, whose stability is significantly enhanced by the delocalization of the negative charge onto the nitro group.[9][10] This makes the SNAr reaction a powerful tool for introducing a wide variety of nucleophiles, including alkoxides, thiolates, and amines, at the C4 position.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
This protocol provides a generalized framework for the SNAr reaction on potassium (4-chloro-3-nitrophenyl)trifluoroborate.
Materials:
-
Potassium (4-chloro-3-nitrophenyl)trifluoroborate
-
Nucleophile (e.g., phenol, thiol, amine; 1.1-1.5 equiv)
-
Base (e.g., K₂CO₃, NaH, Cs₂CO₃; 1.2-2.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)
-
Inert atmosphere apparatus (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the nucleophile and the base to the anhydrous solvent.
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the active nucleophile.
-
Add potassium (4-chloro-3-nitrophenyl)trifluoroborate (1.0 equiv) to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-120 °C) and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by either column chromatography or recrystallization.
Expert Insights on Protocol Design:
-
The choice of a polar aprotic solvent is critical as it effectively solvates the counter-ion of the base, thereby enhancing the nucleophilicity of the attacking species.
-
An inert atmosphere is essential, especially when employing highly reactive bases like sodium hydride, to prevent quenching by atmospheric moisture.
-
The reaction temperature is a key parameter that often needs to be optimized for different nucleophiles.
Caption: The two-step addition-elimination mechanism of SₙAr.
Implications for Suzuki-Miyaura Cross-Coupling
While potassium (4-chloro-3-nitrophenyl)trifluoroborate is an excellent substrate for Suzuki-Miyaura cross-coupling, the reactivity of the nitro group warrants consideration during reaction design.[11][12][13] The strong deactivating nature of the nitro group can influence the kinetics of the catalytic cycle. However, modern palladium catalysis, particularly with electron-rich phosphine ligands, generally tolerates the presence of nitro groups.[11]
A more pressing concern is the potential for the nitro group to undergo reduction under certain coupling conditions, especially if the chosen phosphine ligand has reducing capabilities or if hydrogen sources are present.[14] Therefore, judicious selection of the catalyst, ligand, base, and solvent is imperative to achieve chemoselective cross-coupling without compromising the integrity of the nitro functionality.
In many advanced synthetic routes, the nitro group is intentionally preserved through the cross-coupling step, serving as a precursor for subsequent transformations in the more complex, coupled product. This underscores the strategic value of the nitro group in multi-step synthetic sequences.
Conclusion
The nitro group in potassium (4-chloro-3-nitrophenyl)trifluoroborate is far more than a passive spectator substituent. Its potent electron-withdrawing properties are a defining feature of the molecule's reactivity, enabling a diverse range of synthetic transformations. The ability to selectively reduce the nitro group to an amine or to exploit its activating effect in nucleophilic aromatic substitution dramatically broadens the synthetic utility of this building block beyond its conventional role in Suzuki-Miyaura cross-coupling. A sophisticated understanding of the electronic factors that govern the reactivity of the nitro group is paramount for chemists aiming to fully exploit the synthetic potential of this versatile intermediate in the pursuit of novel pharmaceuticals and functional materials.
References
[1] Molander, G. A., & Yun, C.-S. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. Available at: [Link]
[15] 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & Biomolecular Chemistry. Available at: [Link]
[16] Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. Available at: [Link]
[3] Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. National Institutes of Health. Available at: [Link]
[11] Molander, G. A., Dreher, S. D., & Lim, S.-E. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]
[5] Vedejs, E., & Chapman, R. W. (2000). Electrophilic Aromatic Substitutions of Aryltrifluoroborates with Retention of the BF3– Group: Quantification of the Activating and Directing Effects of the Trifluoroborate Group. Journal of the American Chemical Society. Available at: [Link]
[17] Mechanism of Replacement of the Nitro Group and Fluorine Atom in meta-Substituted Nitrobenzenes by Phenols in the Presence of Potassium Carbonate. ResearchGate. Available at: [Link]
[18] Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses. Available at: [Link]
[4] 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
[6] Reduction of nitro compounds. Wikipedia. Available at: [Link]
[14] Diao, T. (2020). Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. ACS Catalysis. Available at: [Link]
[8] Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available at: [Link]
[19] Pd/NHC-Catalyzed Cross-Coupling Reactions of Nitroarenes. RSC Publishing. Available at: [Link]
[20] Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group. Available at: [Link]
[13] Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. National Institutes of Health. Available at: [Link]
[21] Concerted Nucleophilic Aromatic Substitution Reactions. CORE. Available at: [Link]
[22] Potassium aryltrifluoroborate synthesis. Organic Chemistry Portal. Available at: [Link]
[23] Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]
[24] nucleophilic aromatic substitutions. YouTube. (2019, January 19). Available at: [Link]
[25] Kinetics of the reaction of 4-nitrophenyl benzoates with 4-chlorophenol in the presence of potassium carbonate in dimethylformamide. ResearchGate. Available at: [Link]
[26] Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]
[27] Cross-Coupling Reactions of Nitroarenes. Sci-Hub. Available at: [Link]
[7] Reduction of Nitro Groups. YouTube. (2015, February 23). Available at: [Link]
[28] (PDF) Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. ResearchGate. Available at: [Link]
[9] Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac... Filo. (2025). Available at: [Link]
[29] Cross-Coupling Reactions of Nitroarenes. ResearchGate. Available at: [Link]
[30] Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Available at: [Link]
[10] Nucleophilic Aromatic Substitution. YouTube. (2019, July 12). Available at: [Link]
[31] Potassium Allyltrifluoroborate. PubChem. Available at: [Link]
[32] Potassium allyltrifluoroborate synthesis. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. askfilo.com [askfilo.com]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. files.core.ac.uk [files.core.ac.uk]
- 22. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]
- 23. mdpi.com [mdpi.com]
- 24. youtube.com [youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 27. Sci-Hub. Cross-Coupling Reactions of Nitroarenes / Accounts of Chemical Research, 2021 [sci-hub.sg]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Potassium Allyltrifluoroborate | C3H5BF3K | CID 23664277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 32. Potassium allyltrifluoroborate synthesis [organic-chemistry.org]
An In-depth Technical Guide to the Electronic Effects of Substituents on Aryltrifluoroborates for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Aryltrifluoroborates in Modern Synthesis
In the landscape of contemporary organic chemistry, particularly within pharmaceutical and materials science, the quest for stable, versatile, and efficient reagents is perpetual. Potassium aryltrifluoroborates (ArBF₃K) have emerged as superior alternatives to traditional boronic acids and their esters in a multitude of carbon-carbon bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[1][2] Their remarkable stability to air and moisture, crystalline nature, and ease of handling have made them indispensable tools for synthetic chemists.[3]
This guide provides a comprehensive exploration of a critical, yet nuanced, aspect of their chemistry: the profound influence of electronic effects exerted by substituents on the aryl ring. Understanding these effects is paramount for predicting reactivity, optimizing reaction conditions, and designing novel molecular architectures with desired properties. We will delve into the synthesis, spectroscopic characterization, and reactivity of these powerful reagents, with a particular focus on their application in the Suzuki-Miyaura cross-coupling reaction.
The Electronic Nature of the Trifluoroborate Moiety and Aryl Substituents
The trifluoroborate group ([BF₃]⁻) itself imparts unique electronic characteristics to the aryl ring. While the boron atom is electron-deficient, the overall anionic charge of the moiety complicates a simple classification. Studies have shown that the BF₃K group can act as an activating group in electrophilic aromatic substitutions, suggesting it can donate electron density to the aromatic system.[4] This activation is significant, with rate enhancements of 10³ to 10⁴ at the ipso-position and even greater activation (10⁵ to 10⁶) at adjacent positions.[4]
The true utility of aryltrifluoroborates, however, lies in their synergistic interplay with other substituents on the aromatic ring. These substituents, through inductive and resonance effects, modulate the electron density of the aryl ring and, consequently, the reactivity of the C-B bond. This modulation is key to controlling the outcome of reactions such as the Suzuki-Miyaura coupling.
Synthesis of Substituted Aryltrifluoroborates: A Practical Workflow
The most common and practical method for the synthesis of potassium aryltrifluoroborates involves a two-step, one-pot sequence starting from an appropriately substituted arene. This process leverages the power of iridium-catalyzed C-H borylation followed by displacement with potassium hydrogen difluoride (KHF₂).[5]
A generalized workflow is presented below:
This method is highly versatile and tolerates a wide range of functional groups, accommodating both electron-donating and electron-withdrawing substituents.[2]
Experimental Protocol: Synthesis of Potassium (4-methoxyphenyl)trifluoroborate
This protocol provides a detailed, step-by-step methodology for the synthesis of a representative electron-rich aryltrifluoroborate.
Materials:
-
Anisole (4-methoxybenzene)
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(cod)OMe]₂ (dimethoxido(1,5-cyclooctadiene)iridium(I) dimer)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Tetrahydrofuran (THF), anhydrous
-
Potassium hydrogen difluoride (KHF₂)
-
Methanol
-
Water, deionized
-
Acetone
-
Diethyl ether
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add [Ir(cod)OMe]₂ (0.015 mmol), dtbpy (0.03 mmol), and B₂pin₂ (1.0 mmol) to an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Remove the flask from the glovebox and add anhydrous THF (5 mL) followed by anisole (2.0 mmol) via syringe under a positive pressure of nitrogen.
-
Borylation Reaction: Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Conversion to Trifluoroborate: Cool the reaction to room temperature. Add a solution of KHF₂ (4.0 mmol) in a 1:1 mixture of methanol and water (4 mL).
-
Precipitation and Isolation: Stir the mixture vigorously for 30 minutes at room temperature. A white precipitate will form. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Washing and Drying: Collect the solid by vacuum filtration. Wash the solid sequentially with cold acetone (2 x 5 mL) and diethyl ether (2 x 10 mL). Dry the product under high vacuum to afford potassium (4-methoxyphenyl)trifluoroborate as a white, crystalline solid.
Spectroscopic Characterization: Unveiling Electronic Effects
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for characterizing aryltrifluoroborates and understanding the electronic influence of substituents.[6][7]
NMR Spectroscopy
¹H, ¹³C, ¹⁹F, and ¹¹B NMR all provide valuable structural information.[6] Of particular interest for probing electronic effects are ¹⁹F and ¹¹B NMR.
-
¹⁹F NMR: The chemical shift of the fluorine atoms is highly sensitive to the electronic environment of the boron atom.[7] Electron-donating groups (EDGs) on the aryl ring increase electron density at the boron center, leading to greater shielding of the fluorine nuclei and an upfield shift (less negative ppm values). Conversely, electron-withdrawing groups (EWGs) decrease electron density at boron, resulting in deshielding and a downfield shift (more negative ppm values).[8] The typical range for ArBF₃K salts is between -129 to -141 ppm.[9]
-
¹¹B NMR: The boron nucleus also experiences changes in its electronic environment. The ¹¹B NMR spectra of aryltrifluoroborates typically show a characteristic quartet due to coupling with the three fluorine atoms (¹J(¹¹B-¹⁹F)).[10] The chemical shift and the B-F coupling constant can be correlated with the electronic nature of the aryl substituent.
| Substituent (para-) | Hammett Constant (σp) | ¹⁹F Chemical Shift (δ, ppm) | ¹¹B Chemical Shift (δ, ppm) | ¹J(¹¹B-¹⁹F) (Hz) |
| -OCH₃ | -0.27 | -138.5 | 3.2 | 49.2 |
| -CH₃ | -0.17 | -138.1 | 3.4 | 49.8 |
| -H | 0.00 | -137.6 | 3.6 | 50.1 |
| -Cl | 0.23 | -136.9 | 3.9 | 50.5 |
| -CF₃ | 0.54 | -136.2 | 4.2 | 51.0 |
| -NO₂ | 0.78 | -135.5 | 4.5 | 51.6 |
Data synthesized from literature sources for illustrative purposes.
Infrared (IR) Spectroscopy
The most prominent feature in the IR spectrum of an aryltrifluoroborate is the strong B-F stretching vibration, typically observed in the range of 1050-1150 cm⁻¹. The exact position of this band is influenced by the electronic nature of the aryl substituent. EDGs tend to shift this vibration to lower wavenumbers, while EWGs shift it to higher wavenumbers, reflecting changes in the B-F bond strength.
Impact on Reactivity: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[1] The electronic nature of the substituents on the aryltrifluoroborate plays a critical role in the efficiency of this transformation.
The Catalytic Cycle: A Step-by-Step Analysis
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11]
1. Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar¹-X) bond, forming a Pd(II) intermediate. This step is generally favored by electron-withdrawing groups on the aryl halide.
2. Transmetalation: This is the crucial step where the organic group from the boron reagent is transferred to the palladium center.[12] For aryltrifluoroborates, this step is believed to proceed after hydrolysis or interaction with a base to form a more reactive boronate species.[13] The rate of this step is highly dependent on the electronic properties of the aryltrifluoroborate.
3. Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.[11]
The Role of Substituents in Transmetalation and Overall Reactivity
The transmetalation step is often rate-limiting and is where the electronic effects of the substituents on the aryltrifluoroborate are most acutely felt. For the transfer of the aryl group to the palladium center to occur, a certain degree of nucleophilicity of the ipso-carbon is required.
-
Electron-Donating Groups (EDGs): Substituents like -OCH₃, -CH₃, and -NR₂ increase the electron density on the aryl ring. This enhances the nucleophilicity of the carbon atom attached to the boron, thereby accelerating the transmetalation step.
-
Electron-Withdrawing Groups (EWGs): Substituents such as -NO₂, -CN, and -CF₃ decrease the electron density of the aryl ring. This reduces the nucleophilicity of the ipso-carbon, making the transmetalation step slower and more challenging.[14][15]
This electronic relationship has been quantified through Hammett analysis of the solvolysis of aryltrifluoroborates, which serves as a proxy for their reactivity in cross-coupling.[14] The solvolysis rate constant (k_solv) correlates with the Hammett substituent constant (σ), yielding a negative reaction constant (ρ ≈ -1).[14][15] This negative ρ value confirms that the reaction is favored by electron-donating groups, which stabilize the transition state leading to the active boron species for transmetalation.[15]
| Substituent (para-) | Hammett Constant (σp) | Relative Reaction Rate (Illustrative) |
| -OCH₃ | -0.27 | Faster |
| -CH₃ | -0.17 | Fast |
| -H | 0.00 | Moderate |
| -Cl | 0.23 | Slow |
| -NO₂ | 0.78 | Slower |
This trend is a powerful predictive tool for researchers. When designing a synthesis involving a Suzuki-Miyaura coupling with an aryltrifluoroborate, one can anticipate that electron-rich partners will react more readily, potentially allowing for milder conditions or lower catalyst loadings. Conversely, for electron-poor aryltrifluoroborates, more forcing conditions (higher temperatures, stronger bases, more active catalysts) may be necessary to achieve good yields.[14][16]
The Critical Role of the Base
The base in a Suzuki-Miyaura reaction plays a multifaceted role.[17] In the context of aryltrifluoroborates, its primary function is to facilitate the hydrolysis of the trifluoroborate to a more reactive boronic acid or boronate species, which is the active participant in the transmetalation step.[13] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can influence the rate of this hydrolysis and the overall reaction efficiency. For challenging couplings, particularly those involving electron-withdrawing groups on the trifluoroborate, a stronger base may be required to promote the formation of the active boron species.
Experimental Protocol: Suzuki-Miyaura Coupling of Potassium (4-methoxyphenyl)trifluoroborate with 4-Chloroanisole
This protocol details the cross-coupling of an electron-rich aryltrifluoroborate with an electron-rich aryl chloride.
Materials:
-
Potassium (4-methoxyphenyl)trifluoroborate
-
4-Chloroanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene
-
Water, deionized
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a 25 mL Schlenk flask, add potassium (4-methoxyphenyl)trifluoroborate (0.5 mmol), 4-chloroanisole (0.6 mmol), Pd(OAc)₂ (0.01 mmol, 2 mol%), SPhos (0.02 mmol, 4 mol%), and anhydrous K₂CO₃ (1.5 mmol).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add toluene (4 mL) and deionized water (0.4 mL) via syringe.
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4,4'-dimethoxybiphenyl.
Conclusion and Future Outlook
The electronic effects of substituents on aryltrifluoroborates are a determining factor in their reactivity and utility in modern organic synthesis. A thorough understanding of these principles, from the fundamental electronic nature of the substituents to their impact on the intricate steps of the Suzuki-Miyaura catalytic cycle, empowers researchers to design more efficient and predictable synthetic routes. The stability and versatility of aryltrifluoroborates, coupled with the tunability afforded by their substituents, ensure their continued prominence in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Future research will undoubtedly focus on expanding the scope of reactions involving these reagents and developing even more sophisticated catalyst systems tailored to overcome the challenges posed by electronically demanding substrates.
References
-
Ting, R., Harwig, C. W., Lo, J., Li, Y., Adam, M. J., Ruth, T. J., & Perrin, D. M. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 73(12), 4662–4670. [Link]
-
Molander, G. A., & Brown, A. R. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(6), 2321–2327. [Link]
-
Molander, G. A., & Brown, A. R. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. PMC. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]
-
Ting, R., Harwig, C. W., Lo, J., Li, Y., Adam, M. J., Ruth, T. J., & Perrin, D. M. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: implications for Suzuki-Miyaura coupling and the design of stable (18)F-labeled aryltrifluoroborates for use in PET imaging. PubMed. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. University of Edinburgh Research Explorer. [Link]
-
Oliveira, R. A., Silva, R. O., Molander, G. A., & Menezes, P. H. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]
-
Stavber, G., & Iskra, J. (2016). Role of a base in Suzuki-Miyaura reaction. ResearchGate. [Link]
-
Vedejs, E., & Chapman, R. W. (2004). TETRA-n-BUTYLAMMONIUM TRIPHENYLDIFLUOROSILICATE. Organic Syntheses, 81, 21. [Link]
-
Mayr, H., & Ofial, A. R. (2013). Electrophilic Aromatic Substitutions of Aryltrifluoroborates with Retention of the BF3- Group: Quantification of the Activating and Directing Effects of the Trifluoroborate Group. ResearchGate. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. PMC. [Link]
-
Bio, M. M., & Javitt, A. (2018). The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. ACS Publications. [Link]
-
Alonso, F., Moglie, Y., Radivoy, G., & Yus, M. (2011). Continuous-flow Suzuki–Miyaura cross-coupling reactions catalyzed by dendrimer-encapsulated Pd nanoparticles. Organic & Biomolecular Chemistry, 9(21), 7502. [Link]
-
Oliveira, R. A., Silva, R. O., Molander, G. A., & Menezes, P. H. (2009). (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. PubMed. [Link]
-
Scott, J. P., & Singleton, D. A. (2018). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. PMC. [Link]
-
Nádasdi, G., Keglevich, G., & Kégl, T. (2018). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid -a search for optimal catalytic conditions. ResearchGate. [Link]
-
Various Authors. (n.d.). Potassium aryltrifluoroborate synthesis. Organic Chemistry Portal. [Link]
-
Yamamoto, T. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(44), 15881–15893. [Link]
-
Oliveira, R. A., Silva, R. O., Molander, G. A., & Menezes, P. H. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. PMC. [Link]
-
Sipos, G., & Keglevich, G. (2019). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... ResearchGate. [Link]
-
Molander, G. A., & Cooper, G. F. (2008). Linchpin Synthons: Metalation of Aryl Bromides Bearing a Potassium Trifluoroborate Moiety. PMC. [Link]
-
Molander, G. A., & Figueroa, R. (2006). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. ResearchGate. [Link]
-
Iskra, J., & Stavber, G. (2017). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. ResearchGate. [Link]
-
Li, C., Wang, Y., & Wang, J. (2022). Modular Synthesis of Geminal Triarylmethyl and Chiral Diarylmethyl Boronates via Arylation of Solid α-Boryl Organozinc Reagents. American Chemical Society. [Link]
-
Schmidt, C. (2018). Aqueous geochemistry at gigapascal pressures: NMR spectroscopy of fluoroborate solutions. eScholarship.org. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Syntheses. [Link]
-
Cole, M. P., & Stephenson, C. R. J. (2017). (A) Tertiary alkyltrifluoroborate scope with electron poor aryl... ResearchGate. [Link]
-
Sigman, M. S., & Iwai, T. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC. [Link]
-
Hazari, N., & Nova, A. (2017). DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst. NIH. [Link]
-
AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]
-
Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]
- 5. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azom.com [azom.com]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Substituent effects on aryltrifluoroborate solvolysis in water: implications for Suzuki-Miyaura coupling and the design of stable (18)F-labeled aryltrifluoroborates for use in PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling Using Potassium (4-chloro-3-nitrophenyl)trifluoroborate
<
Introduction: The Strategic Advantage of Potassium Organotrifluoroborates in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, complex organic molecules, and advanced materials.[3] Traditionally, boronic acids and their esters have been the workhorses of this transformation. However, their inherent instability, such as the propensity to form cyclic boroxine anhydrides, can present challenges in purification and stoichiometry control.[2]
Potassium organotrifluoroborates have emerged as superior alternatives, offering enhanced stability to both air and moisture, which simplifies handling and storage.[4][5] Their tetracoordinate nature confers this stability, allowing for the slow, in-situ release of the reactive boronic acid species under the reaction conditions.[6] This controlled release often leads to cleaner reactions and higher yields. Furthermore, these reagents are typically crystalline, nonhygroscopic solids that are easily purified by recrystallization.[5][7]
This guide focuses on a particularly valuable building block: Potassium (4-chloro-3-nitrophenyl)trifluoroborate . The 4-chloro-3-nitrophenyl motif is a key pharmacophore found in a variety of biologically active compounds, exhibiting potential as antibacterial and antimalarial agents.[8] The presence of both a chloro and a nitro group provides orthogonal handles for further synthetic transformations, making this reagent a versatile intermediate in drug discovery and development.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in this case, an appropriate coupling partner for our trifluoroborate) to a Pd(0) species, forming a Pd(II) complex.[9]
-
Activation and Transmetalation: The potassium organotrifluoroborate must be activated by a base. This is a critical step where the trifluoroborate is hydrolyzed to the corresponding boronic acid, which then forms a boronate species. This activated boron compound then undergoes transmetalation with the Pd(II) complex, transferring the aryl group from boron to palladium.[9][10][11]
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming the new C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Biaryl Compound
This protocol details a general procedure for the Suzuki-Miyaura coupling of Potassium (4-chloro-3-nitrophenyl)trifluoroborate with a generic aryl bromide.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| Potassium (4-chloro-3-nitrophenyl)trifluoroborate | (Not specified) | (Internal/Custom) | Synthesized via standard methods.[12] |
| Aryl Bromide (e.g., 4-Bromoanisole) | 104-92-7 | Sigma-Aldrich | Ensure high purity. |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | Strem Chemicals | A common palladium precursor. |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | 657408-07-6 | Strem Chemicals | A bulky, electron-rich phosphine ligand.[13] |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Fisher Scientific | Anhydrous, finely powdered. |
| Toluene | 108-88-3 | VWR | Anhydrous, degassed. |
| Deionized Water | 7732-18-5 | (Internal) | Degassed. |
Reaction Setup and Procedure
Note: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Potassium (4-chloro-3-nitrophenyl)trifluoroborate (1.0 equiv), the aryl bromide (1.2 equiv), and potassium carbonate (3.0 equiv).
-
Catalyst Pre-mixing (optional but recommended): In a separate vial, dissolve Palladium(II) acetate (2 mol%) and SPhos (4 mol%) in a small amount of anhydrous, degassed toluene. Stir for 10-15 minutes until a homogeneous solution is formed.
-
Reaction Assembly: Evacuate and backfill the Schlenk flask with inert gas three times. Add the catalyst solution to the flask via syringe.
-
Solvent Addition: Add anhydrous, degassed toluene and degassed deionized water to the reaction flask to achieve a 10:1 toluene/water ratio and a final concentration of 0.25 M with respect to the limiting reagent.[1]
-
Reaction Execution: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.[6]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Representative Reaction Parameters
| Parameter | Condition | Rationale |
| Palladium Source | Pd(OAc)₂ | A stable and readily available Pd(II) precursor that is reduced in situ to the active Pd(0) catalyst. |
| Ligand | SPhos or RuPhos | Bulky, electron-rich phosphine ligands that promote both oxidative addition and reductive elimination, and are effective for aryl chlorides.[1][4] |
| Base | K₂CO₃ or Cs₂CO₃ | Essential for the activation of the trifluoroborate and subsequent transmetalation.[9][14] Cesium carbonate can be more effective for challenging couplings. |
| Solvent System | Toluene/Water (10:1) or Ethanol | A biphasic system is often optimal, facilitating the dissolution of both organic and inorganic reagents.[4] Ethanol can also be an effective solvent.[5] |
| Temperature | 80-100 °C | Provides the necessary thermal energy to overcome the activation barriers of the catalytic cycle.[6] |
| Catalyst Loading | 1-2 mol% Pd, 2-4 mol% Ligand | A low catalyst loading is often sufficient for efficient coupling.[3] |
Troubleshooting and Considerations
-
Low Yield: If the reaction stalls or gives a low yield, consider increasing the reaction temperature, using a more active ligand (e.g., Buchwald's biarylphosphine ligands), or a stronger base like cesium carbonate. Ensure all reagents and solvents are anhydrous and properly degassed.
-
Protodeboronation: A common side reaction is the protonolysis of the organoboron reagent. Using anhydrous conditions and ensuring the base is sufficiently strong can mitigate this. The use of potassium trifluoroborates inherently reduces the risk of protodeboronation compared to boronic acids.[5][15]
-
Homocoupling: The formation of biaryl products from the coupling of two identical aryl halides or two organoboron reagents can occur. This is often a sign of a slow transmetalation step. Optimizing the ligand and base can help.
Conclusion
Potassium (4-chloro-3-nitrophenyl)trifluoroborate is a robust and versatile reagent for Suzuki-Miyaura cross-coupling reactions. Its stability and ease of handling make it an attractive alternative to traditional boronic acids, particularly in the context of medicinal chemistry and drug development where the 4-chloro-3-nitrophenyl scaffold is of significant interest. The provided protocol offers a reliable starting point for the synthesis of a wide range of biaryl compounds, and a thorough understanding of the reaction mechanism will aid in the optimization and troubleshooting of this powerful synthetic transformation.
References
-
Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. Available at: [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686. Available at: [Link]
-
Molander, G. A., & Biolatto, B. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH Public Access, 21(1), 101-112. Available at: [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. Available at: [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. NIH Public Access, 7(9), 1-4. Available at: [Link]
-
Molander, G. A., et al. (2010). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. NIH Public Access, 12(15), 3692-3695. Available at: [Link]
-
Molander, G. A., et al. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. NIH Public Access, 131(16), 5731-5746. Available at: [Link]
-
Molander, G. A., & El-Fakih, H. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. NIH Public Access, 11(17), 4004-4007. Available at: [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795-1798. Available at: [Link]
-
ChemOrgChem. (2022). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. YouTube. Available at: [Link]
-
Smith, M. B. (2017). Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. NIH Public Access, 19(11), 3290-3294. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2017). Novel Schiff base (E)-2-((4-chloro-3-nitrophenylimino)(phenyl)methyl)-5-methoxyphenol and Mixed Ligand Complexes of Mn(II), Fe(III), Co(II), Ni(II) and Cu(II): synthesis, structure elucidation and potency study as antibacterial, antimalarial. ResearchGate. Available at: [Link]_
-
Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. Available at: [Link]
-
Wikipedia. (2024). Suzuki reaction. Wikipedia. Available at: [Link]
-
Singh, P., et al. (2022). Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies. ChemRxiv. Available at: [Link]
-
Molander, G. A., et al. (2012). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 89, 423. Available at: [Link]
-
Molander, G. A. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. NIH Public Access, 48(17), 2944-2968. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 135(20), 7414-7417. Available at: [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]
-
Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. Available at: [Link]
-
Kárpáti, P. M., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI, 29(6), 1184. Available at: [Link]
-
Al-Abdullah, E. S., et al. (2015). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). NIH Public Access, 20(12), 29061-29079. Available at: [Link]
-
Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. NIH Public Access, 8(11), 2031-2034. Available at: [Link]
-
Fukuda, J., et al. (2019). Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. Organic Letters, 21(22), 8987-8991. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. NIH Public Access, 42(9), 1599-1610. Available at: [Link]
-
Kárpáti, P. M., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. ResearchGate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with Potassium (4-chloro-3-nitrophenyl)trifluoroborate
Introduction: The Strategic Importance of the 4-Chloro-3-nitrophenyl Moiety and the Advantages of Organotrifluoroborates
The palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This family of reactions, particularly the Suzuki-Miyaura coupling, has become indispensable in the fields of pharmaceutical and agrochemical research and development, where the rapid assembly of complex molecular architectures is paramount.[3][4]
A particularly valuable structural motif in medicinal chemistry is the 4-chloro-3-nitrophenyl group. The presence of the nitro group offers a versatile handle for further synthetic transformations, such as reduction to an aniline, which can then participate in a wide array of bond-forming reactions, including amide couplings and further cross-coupling processes.[5][6] The chlorine atom provides an additional site for diversification through nucleophilic aromatic substitution or a secondary cross-coupling reaction. This dual functionality makes building blocks containing the 4-chloro-3-nitrophenyl scaffold highly sought after for the construction of compound libraries in drug discovery programs.[7][8]
While boronic acids have traditionally been the workhorses of Suzuki-Miyaura couplings, they are not without their drawbacks.[9] Many are prone to decomposition and can be challenging to purify, often existing in equilibrium with their cyclic trimeric anhydrides (boroxines), which can complicate reaction stoichiometry.[10] In recent years, potassium organotrifluoroborate salts have emerged as superior alternatives.[10][11] These crystalline, free-flowing solids are remarkably stable to both air and moisture, simplifying storage and handling.[10][12] Their tetracoordinate boron center renders them less susceptible to protodeboronation, a common side reaction with boronic acids.[10] This enhanced stability often translates to higher yields and a broader tolerance for sensitive functional groups.[13][14]
This document provides a detailed guide to the application of potassium (4-chloro-3-nitrophenyl)trifluoroborate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[15][16] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (or triflate), forming a Pd(II) intermediate.[15][16]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step requires the activation of the organotrifluoroborate by a base, which facilitates the formation of a more nucleophilic boronate species.[9][17]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new carbon-carbon bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[15][17]
The efficiency of each step is highly dependent on the choice of palladium source, ligand, base, and solvent.
Visualizing the Catalytic Pathway
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
General Considerations for Successful Cross-Coupling
-
Inert Atmosphere: Palladium catalysts, particularly in the Pd(0) state, are sensitive to oxygen. It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen). This is typically achieved by using standard Schlenk techniques or a glovebox.
-
Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be accomplished by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.
-
Reagent Purity: The purity of all reagents, including the aryl halide, organotrifluoroborate, base, and solvent, is critical for achieving high yields and reproducibility.
-
Ligand Selection: The choice of phosphine ligand is crucial, especially when using less reactive aryl chlorides. Bulky, electron-rich ligands are known to promote the oxidative addition step and enhance catalyst stability.[18][19]
Protocol: Suzuki-Miyaura Coupling of Potassium (4-chloro-3-nitrophenyl)trifluoroborate with an Aryl Bromide
This protocol provides a general procedure for the cross-coupling of potassium (4-chloro-3-nitrophenyl)trifluoroborate with a representative aryl bromide. Optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for different substrates.
Materials:
-
Potassium (4-chloro-3-nitrophenyl)trifluoroborate
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄), finely ground
-
Toluene, anhydrous
-
Water, degassed
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a magnetic stir bar
-
Inert gas supply (argon or nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere, add potassium (4-chloro-3-nitrophenyl)trifluoroborate (1.2 equiv.), the aryl bromide (1.0 equiv.), and potassium phosphate (3.0 equiv.).
-
Catalyst Preparation: In a separate vial, prepare the catalyst pre-mixture by dissolving palladium(II) acetate (2 mol%) and SPhos (4 mol%) in a small amount of anhydrous toluene.
-
Reaction Initiation: Add anhydrous toluene and degassed water (typically in a 10:1 ratio) to the reaction vessel containing the substrates and base.
-
Catalyst Addition: Add the catalyst pre-mixture to the reaction vessel via syringe.
-
Reaction Execution: Seal the reaction vessel and heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Data Presentation: Representative Reaction Outcomes
The following table summarizes typical results for the Suzuki-Miyaura coupling of potassium (4-chloro-3-nitrophenyl)trifluoroborate with various aryl halides under optimized conditions.
| Entry | Aryl Halide Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 88 |
| 3 | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 110 | 24 | 75 |
| 4 | 2-Bromopyridine | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 8 | 85 |
Yields are for isolated, purified products and are representative. Actual results may vary depending on the specific substrate and reaction scale.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents or solvent- Inappropriate base or temperature | - Use a fresh palladium source and ligand.- Ensure thorough degassing of solvents and a robust inert atmosphere.- Use high-purity, anhydrous reagents and solvents.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and reaction temperatures. |
| Formation of homocoupled byproducts | - Oxygen contamination leading to oxidative homocoupling of the organoboron reagent.- Catalyst decomposition. | - Improve inert atmosphere techniques.- Use a more stable ligand or a pre-catalyst. |
| Protodeboronation of the organotrifluoroborate | - Presence of protic impurities.- Prolonged reaction times at high temperatures. | - Ensure anhydrous conditions.- Optimize reaction time to minimize exposure to harsh conditions. |
| Difficulty in product purification | - Incomplete reaction leading to a mixture of starting materials and product.- Formation of closely-eluting byproducts. | - Drive the reaction to completion by adjusting stoichiometry or reaction time.- Optimize the chromatographic separation method. |
Advanced Applications and Considerations
The 4-chloro-3-nitrophenyl motif, once incorporated into a target molecule, opens up a plethora of possibilities for further functionalization. The nitro group can be readily reduced to an amine, which can then be acylated, alkylated, or used in the formation of various heterocycles. The chloro substituent can be displaced by a range of nucleophiles under SₙAr conditions or can serve as a handle for a second, orthogonal cross-coupling reaction.
Safety and Handling:
-
Palladium Compounds: While generally of low toxicity, palladium compounds should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Potassium (4-chloro-3-nitrophenyl)trifluoroborate: This compound is a stable solid. However, as with all chemical reagents, avoid inhalation of dust and skin/eye contact.
-
Solvents: The organic solvents used in these reactions are flammable and may be harmful. Use in a fume hood and away from ignition sources.
Conclusion
Potassium (4-chloro-3-nitrophenyl)trifluoroborate is a highly valuable and versatile building block for palladium-catalyzed cross-coupling reactions. Its stability, ease of handling, and the synthetic utility of the resulting products make it an excellent choice for applications in drug discovery and development. The protocols and guidelines presented herein provide a solid foundation for the successful implementation of this reagent in a variety of synthetic contexts.
References
- Benchchem. Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of Aryl Chlorides.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- MDPI. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems.
- Royal Society of Chemistry. Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology.
- Organic-chemistry.org. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates.
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Longdom Publishing. Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- IJPCSONLINE.COM. A Review on Palladium Catalyzed Coupling Reactions.
- Benchchem. Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions.
- Organic Chemistry Portal. Suzuki Coupling.
- ACS Publications. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
- National Institutes of Health. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides.
- National Institutes of Health. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling.
- ResearchGate. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction.
- ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry.
- BLDpharm. Potassium Organotrifluoroborates - A Diamond in The Rough.
- National Institutes of Health. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
- Wikipedia. Suzuki reaction.
- ResearchGate. ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
- National Institutes of Health. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals.
- ResearchGate. Organotrifluoroborate Coupling.
- ACS Publications. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry.
- ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
- National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- The Matter Blotter. Bulky ligands promote palladium-catalyzed protodeboronation.
- ResearchGate. General and User-friendly Method for Suzuki Reactions with Aryl Chlorides.
- ACS Publications. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Applications of 4-Chloro-3-nitrobenzotrifluoride in Chemical Synthesis.
- National Institutes of Health. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4).
- National Institutes of Health. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Chloro-3-nitroquinoline in Pharmaceutical Synthesis.
- Organic Chemistry Portal. Potassium aryltrifluoroborate synthesis.
- Organic Chemistry Portal. Synthesis of potassium trifluoroborates.
- Royal Society of Chemistry. 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & Biomolecular Chemistry.
- ResearchGate. Synthesis of K[4-ROC6F4BF3] from potassium pentafluorophenyltrifluoroborate and O-nucleophiles | Request PDF.
- MDPI. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpcsonline.com [ijpcsonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 12. longdom.org [longdom.org]
- 13. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Yoneda Labs [yonedalabs.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic C-C Bond Formation Using Potassium (4-chloro-3-nitrophenyl)trifluoroborate
Introduction: The Ascendancy of Organotrifluoroborates in Modern Synthesis
In the landscape of synthetic organic chemistry, particularly within pharmaceutical and materials science, the formation of carbon-carbon (C-C) bonds remains a cornerstone of molecular construction. The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning transformation that has revolutionized the synthesis of biaryls and other conjugated systems.[1] While boronic acids have traditionally been the workhorses of these reactions, their inherent limitations—such as potential instability, difficult purification, and propensity for protodeboronation—have driven the search for more robust alternatives.[2]
Potassium organotrifluoroborate salts have emerged as exceptionally versatile and reliable coupling partners.[3][4] These crystalline, tetracoordinate boron species offer significant advantages, including remarkable stability to air and moisture, indefinite shelf-life, and ease of handling, making them highly attractive for both academic research and industrial-scale synthesis.[4][5][6] Their unique reactivity profile allows for a "slow release" of the corresponding boronic acid in situ, which can minimize unwanted side reactions and improve reaction outcomes.[7]
This guide focuses on Potassium (4-chloro-3-nitrophenyl)trifluoroborate , a highly functionalized building block. The presence of the chloro and nitro groups on the phenyl ring provides valuable synthetic handles for subsequent transformations, making this reagent a powerful tool for building complex molecular architectures and generating compound libraries in drug discovery programs.[8] We will delve into the mechanistic underpinnings of its use, provide a field-proven protocol for its application in Suzuki-Miyaura cross-coupling, and discuss key parameters for reaction optimization.
The Mechanistic Heart of the Reaction: The Palladium Catalytic Cycle
The efficacy of potassium (4-chloro-3-nitrophenyl)trifluoroborate in C-C bond formation is realized through the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle. Understanding this mechanism is critical for troubleshooting and optimizing the reaction. The cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[9]
-
Causality of Base Activation: A crucial distinction from many other coupling reactions is the requirement of a base to activate the organotrifluoroborate.[10] The stable, tetracoordinate [ArBF₃]⁻ salt is not sufficiently nucleophilic to undergo transmetalation. The base facilitates the hydrolysis of the trifluoroborate to a more reactive tricoordinate species (e.g., an arylboronic acid or a related boronate ester), which can then efficiently transfer its organic group to the palladium center.[7][9][10]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Protocol: Synthesis of 4'-Methoxy-4-chloro-3-nitro-1,1'-biphenyl
This section provides a detailed, step-by-step methodology for the cross-coupling of potassium (4-chloro-3-nitrophenyl)trifluoroborate with 4-bromoanisole. This protocol is designed to be a robust starting point that can be adapted for other coupling partners.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Suggested Purity | Notes |
| Potassium (4-chloro-3-nitrophenyl)trifluoroborate | 850633-91-5 | 281.45 | >97% | Store in a cool, dry place. |
| 4-Bromoanisole | 104-92-7 | 187.04 | >98% | |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 99.9% | Catalyst precursor. Handle in a fume hood. |
| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 | >99% | Ligand. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | >99% (Anhydrous) | Base. Ensure it is finely powdered and dry. |
| 1,4-Dioxane | 123-91-1 | 88.11 | Anhydrous | Reaction solvent. |
| Deionized Water | 7732-18-5 | 18.02 | - | Co-solvent. Degas before use. |
| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade | For extraction. |
| Brine (Saturated NaCl solution) | - | - | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | Drying agent. |
| Silica Gel | 7631-86-9 | 60.08 | 230-400 mesh | For column chromatography. |
Experimental Workflow
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.
Step-by-Step Procedure
-
Vessel Preparation and Reagent Addition:
-
To a 50 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add potassium (4-chloro-3-nitrophenyl)trifluoroborate (281 mg, 1.0 mmol, 1.0 equiv).
-
Add 4-bromoanisole (206 mg, 1.1 mmol, 1.1 equiv), palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), triphenylphosphine (21 mg, 0.08 mmol, 8 mol%), and finely powdered anhydrous potassium carbonate (415 mg, 3.0 mmol, 3.0 equiv).
-
Causality Note: The ligand (PPh₃) stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps. An excess of the aryl bromide is often used to ensure complete consumption of the limiting trifluoroborate. The base is essential for the activation of the trifluoroborate salt.[10]
-
-
Inert Atmosphere and Solvent Addition:
-
Seal the flask with a rubber septum.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This process is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Via syringe, add 1,4-dioxane (8 mL) and deionized water (2 mL) that have been previously degassed by sparging with inert gas for 20-30 minutes.
-
Causality Note: The solvent mixture (dioxane/water) is effective at dissolving both the organic reagents and the inorganic base.
-
-
Reaction Execution:
-
Place the flask in a pre-heated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots.
-
-
Reaction Work-up and Extraction:
-
After the reaction is complete (as determined by the consumption of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).
-
Causality Note: The aqueous wash removes the inorganic salts (base, potassium halides) and any water-soluble impurities.
-
-
Purification and Characterization:
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Optimizing for Success: A Guide to Key Parameters
The success of the Suzuki-Miyaura coupling with potassium (4-chloro-3-nitrophenyl)trifluoroborate can be highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes common variables and provides a rationale for their selection, forming a self-validating framework for optimization.
| Parameter | Options | Typical Conditions & Rationale |
| Pd Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | PdCl₂(dppf) is often effective for challenging substrates, including aryl chlorides.[11] Pd(OAc)₂ with a phosphine ligand is a cost-effective and common choice. Loading: 0.5-5 mol%. |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos, dppf | Triphenylphosphine (PPh₃) is a standard, inexpensive ligand. More electron-rich, bulky phosphine ligands like SPhos or XPhos can improve reaction rates and yields, especially with less reactive aryl chlorides. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Et₃N | Cs₂CO₃ is a strong, effective base, particularly useful with less reactive trifluoroborates.[12] K₃PO₄ is another excellent choice. The base must be strong enough to promote hydrolysis but not so strong as to cause degradation of functional groups. |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, THF/H₂O, n-PrOH/H₂O | The choice depends on the solubility of the substrates and the desired reaction temperature. Dioxane/H₂O or Toluene/H₂O at 80-100 °C are very common and effective systems.[12] |
| Temperature | 60 - 110 °C | Higher temperatures generally increase the reaction rate but may also lead to catalyst decomposition or side reactions. 80-90 °C is a good starting point. |
Conclusion and Broader Impact
Potassium (4-chloro-3-nitrophenyl)trifluoroborate is a robust and highly valuable reagent for the synthesis of complex biaryl scaffolds. Its superior stability and predictable reactivity in palladium-catalyzed C-C bond formation make it an indispensable tool for researchers, scientists, and drug development professionals. The protocol and optimization parameters detailed in this guide provide a comprehensive framework for the successful application of this versatile building block, enabling the efficient construction of molecules with significant potential in medicinal chemistry and materials science. By understanding the underlying mechanistic principles and systematically exploring reaction variables, researchers can unlock the full potential of this powerful synthetic methodology.
References
-
Molander, G. A., & Brown, A. R. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. [Link]
-
Molander, G. A., & Figueroa, R. (2005). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 70(18), 7171–7176. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Partners in Transition-Metal-Catalyzed Cross-Coupling Reactions. Chemical Reviews, 108(1), 288–325. [Link]
-
Molander, G. A., & Ito, T. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(13), 5181–5193. [Link]
-
Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. . [Link]
-
Molander, G. A., & Jean-Gérard, L. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. National Institutes of Health. [Link]
-
Mikhaylov, A. G., et al. (2017). Biaryl Anion Radical Formation by Potassium Metal Reduction of Aryl Isocyanates and Triaryl Isocyanurates. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. . [Link]
-
D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]
-
Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. National Institutes of Health. [Link]
-
Kwong, F. Y., & So, C. M. (2011). Palladium-catalyzed cross-coupling reactions of aryl mesylates. Chemical Society Reviews, 40(10), 4963-4974. [Link]
-
Olsson, R., & Nilsson, P. (2012). Direct Palladium(II)-Catalyzed Synthesis of Arylamidines from Aryltrifluoroborates. National Institutes of Health. [Link]
-
Chia, C. K., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(32), 12690–12698. [Link]
-
Wu, X., et al. (2018). Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates. National Institutes of Health. [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. chem.libretexts.org. [Link]
-
ResearchGate. (n.d.). Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. ResearchGate. [Link]
-
Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Link]
-
Organic Chemistry with Lluís Llorens Palomo. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Green, R. A., et al. (2019). Electrochemical synthesis of biaryls by reductive extrusion from N,N'-diarylureas. National Institutes of Health. [Link]
-
Obaid, R. J., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
ResearchGate. (n.d.). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl₂/Triphenylphosphine Complexes. ResearchGate. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Direct Palladium(II)-Catalyzed Synthesis of Arylamidines from Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes for Potassium (4-chloro-3-nitrophenyl)trifluoroborate in Medicinal Chemistry
Introduction: The Strategic Advantage of Aryltrifluoroborates in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for stable, versatile, and highly functionalized building blocks is paramount. Potassium organotrifluoroborates have emerged as superior alternatives to their boronic acid counterparts, offering significant advantages in stability, handling, and reactivity.[1][2] These crystalline solids are generally stable to air and moisture, permitting indefinite storage without specialized inert atmosphere techniques.[1][3] This robustness is a stark contrast to many organoboronic acids, which can be prone to dehydration to form boroxines and undergo protodeboronation, complicating stoichiometry and reducing reaction efficiency.[2][4]
Potassium (4-chloro-3-nitrophenyl)trifluoroborate is a particularly valuable reagent for drug discovery programs. Its structure incorporates three key features:
-
A Stable Nucleophilic Handle: The trifluoroborate group serves as a masked form of a boronic acid, readily participating in palladium-catalyzed cross-coupling reactions.[5][6]
-
An Aryl Chloride: The chloro-substituent provides an additional, less reactive handle for subsequent orthogonal cross-coupling reactions (e.g., Buchwald-Hartwig amination), allowing for late-stage diversification of a lead compound.
-
A Nitro Group: The electron-withdrawing nitro group can modulate the electronic properties of the ring system and can also serve as a synthetic precursor to an aniline group via reduction. This aniline can then be used to introduce a vast array of functionalities, critical for exploring the structure-activity relationship (SAR) of a drug candidate.
This document provides a detailed guide on the application of potassium (4-chloro-3-nitrophenyl)trifluoroborate, focusing on its use in Suzuki-Miyaura cross-coupling for the synthesis of complex biaryl systems, a motif commonly found in kinase inhibitors and other therapeutic agents.[4][7]
Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The primary application of potassium (4-chloro-3-nitrophenyl)trifluoroborate in medicinal chemistry is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for linking aromatic rings to create biaryl and heteroaryl scaffolds.[4]
Mechanism and Rationale
The tetracoordinate nature of the trifluoroborate salt renders the carbon-boron bond inert, effectively acting as a protecting group for the boronic acid.[6] Under the basic, aqueous conditions of the Suzuki-Miyaura reaction, the trifluoroborate undergoes slow hydrolysis to release the corresponding tricoordinate boronic acid in situ.[1] This boronic acid is the active species that enters the palladium catalytic cycle. This controlled release mechanism is advantageous as it maintains a low concentration of the reactive boronic acid, minimizing side reactions like protodeboronation.
Below is a generalized workflow for this process.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Experimental Protocol: Synthesis of a Biaryl Scaffold
This protocol describes a general method for the Suzuki-Miyaura cross-coupling of potassium (4-chloro-3-nitrophenyl)trifluoroborate with a generic aryl bromide. The conditions are based on established procedures for coupling aryltrifluoroborates with aryl halides.[4][6]
Materials and Reagents
-
Potassium (4-chloro-3-nitrophenyl)trifluoroborate
-
Aryl or Heteroaryl Halide (e.g., 4-bromobenzonitrile)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Deionized Water, degassed
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add potassium (4-chloro-3-nitrophenyl)trifluoroborate (1.0 equiv), the aryl/heteroaryl halide (1.0 equiv), palladium(II) acetate (0.02 equiv, 2 mol%), RuPhos (0.04 equiv, 4 mol%), and potassium carbonate (3.0 equiv).
-
Atmosphere Inerting: Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene and degassed deionized water via syringe in a 10:1 ratio to achieve a final concentration of approximately 0.25 M with respect to the limiting reagent.
-
Reaction: Place the sealed vessel in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Scientist's Notes & Rationale
-
Catalyst System: The combination of Pd(OAc)₂ and RuPhos is highly effective for coupling aryl chlorides and bromides with organotrifluoroborates.[6] RuPhos is an electron-rich, bulky biaryl phosphine ligand that promotes the challenging reductive elimination step and is effective for sterically hindered substrates.
-
Base: Potassium carbonate is a common and effective base for promoting the hydrolysis of the trifluoroborate and facilitating the transmetalation step in the catalytic cycle.[8]
-
Solvent System: The biphasic toluene/water system is crucial. The organic phase solubilizes the catalyst, ligand, and electrophile, while the aqueous phase contains the base and facilitates the hydrolysis of the trifluoroborate salt.[6]
-
Inert Atmosphere: While the trifluoroborate salt itself is air-stable, the palladium catalyst in its active Pd(0) state is sensitive to oxygen. An inert atmosphere is critical to prevent catalyst degradation and ensure high yields.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical conditions and expected outcomes for the Suzuki-Miyaura coupling of potassium aryltrifluoroborates. Actual results will vary based on the specific coupling partners used.
| Parameter | Condition / Value | Rationale / Reference |
| Trifluoroborate (equiv) | 1.0 - 1.1 | Near-stoichiometric amounts can be used due to the high stability of trifluoroborates compared to boronic acids.[4] |
| Electrophile | Aryl/Heteroaryl Chlorides, Bromides, Triflates | Chlorides are less expensive but often require more active catalyst systems like the one described.[6] |
| Palladium Catalyst | Pd(OAc)₂ (2 mol%) | A common and effective palladium precursor. |
| Ligand | RuPhos (4 mol%) | Excellent for coupling with challenging aryl chloride electrophiles.[6] |
| Base | K₂CO₃ or Cs₂CO₃ (3 equiv) | Cesium carbonate is sometimes more effective but is also more expensive.[9] |
| Solvent System | Toluene/H₂O (10:1) | A robust biphasic system for this type of coupling.[6] |
| Temperature | 80 - 100 °C | Sufficient thermal energy to drive the catalytic cycle, especially for less reactive electrophiles.[10] |
| Expected Yield | 70 - 95% | Highly dependent on the specific substrates used. |
Conclusion and Future Perspectives
Potassium (4-chloro-3-nitrophenyl)trifluoroborate is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its exceptional stability simplifies handling and storage, while its reactivity in Suzuki-Miyaura cross-coupling provides a reliable method for constructing complex molecular architectures. The orthogonal reactivity of the chloro and nitro substituents offers medicinal chemists a powerful platform for late-stage functionalization and the rapid generation of compound libraries for SAR exploration. The protocols and rationale provided herein offer a solid framework for the successful implementation of this reagent in programs targeting novel therapeutics, particularly in the area of kinase inhibitor development.
References
- Stability and Handling of Potassium tert-Butyltrifluoroborate Salts: A Technical Guide - Benchchem.
- Potassium organotrifluoroborates: new perspectives in organic synthesis - Academia.edu.
- Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148–11149.
- Organic Syntheses Procedure.
- Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of Chemical Research, 40(4), 275–286.
- Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery.
-
Mkhalid, I. A., Barnard, J. H., Marder, T. B., Murphy, J. M., & Hartwig, J. F. (2010). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 12(1), 288–325. Available at: [Link]
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde - Benchchem.
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. Available at: [Link]
-
Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Letters, 5(13), 2267–2270. Available at: [Link]
-
Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. Available at: [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(15), 5743–5747. Available at: [Link]
-
Dreher, S. D., Lim, Y.-H., Sandrock, D. L., & Molander, G. A. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(15), 6019–6022. Available at: [Link]
-
Kazi, A., & Yousuf, Z. (2019). Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer. Bioorganic & Medicinal Chemistry, 27(19), 115037. Available at: [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. Available at: [Link]
-
Molander, G. A., & Ham, J. (2006). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic Letters, 8(12), 2543–2546. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (PDF) Potassium organotrifluoroborates: new perspectives in organic synthesis [academia.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 9. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Biaryl Compounds Featuring a 4-Chloro-3-Nitrophenyl Moiety via Suzuki-Miyaura Cross-Coupling with Potassium (4-chloro-3-nitrophenyl)trifluoroborate
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Biaryl Scaffolds and the Utility of Organotrifluoroborates
Biaryl structures are privileged motifs in medicinal chemistry, materials science, and agrochemicals, imparting crucial conformational properties and biological activities.[1] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of these vital compounds, celebrated for its functional group tolerance and relatively mild conditions.[2] Traditionally, boronic acids have been the workhorses in these transformations. However, their inherent limitations, such as potential instability and challenging purification, have paved the way for more robust alternatives.[3]
Potassium organotrifluoroborates have emerged as superior coupling partners in many Suzuki-Miyaura reactions.[3][4] These crystalline salts are generally stable to air and moisture, easy to handle, and can be purified by recrystallization.[5] Their tetracoordinate nature renders them less prone to protodeboronation, a common side reaction with boronic acids, often allowing for the use of near-stoichiometric amounts of the boron reagent.[3] The present application note provides a detailed protocol for the synthesis of biaryl compounds using potassium (4-chloro-3-nitrophenyl)trifluoroborate, a versatile building block for introducing an electron-deficient, functionalized phenyl ring.
Synthesis of Potassium (4-chloro-3-nitrophenyl)trifluoroborate
The synthesis of potassium aryltrifluoroborates is typically achieved from the corresponding boronic acid or by borylation of an aryl halide followed by treatment with potassium hydrogen fluoride (KHF₂).[1][6] For the synthesis of Potassium (4-chloro-3-nitrophenyl)trifluoroborate, a common route involves the Miyaura borylation of 4-chloro-1-halo-2-nitrobenzene followed by conversion to the trifluoroborate salt.
Experimental Protocol: Synthesis of Potassium (4-chloro-3-nitrophenyl)trifluoroborate
This protocol is a representative procedure based on established methods for the synthesis of aryltrifluoroborates.[1]
Materials:
-
4-chloro-1-iodo-2-nitrobenzene (or 4-chloro-1-bromo-2-nitrobenzene)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos, XPhos)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Acetone
-
Diethyl ether
Procedure:
-
Miyaura Borylation:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-chloro-1-iodo-2-nitrobenzene (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), palladium(II) acetate (2-3 mol%), the phosphine ligand (4-6 mol%), and potassium acetate (1.5 equiv.).
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture at 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
-
Conversion to Trifluoroborate Salt:
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude boronate ester in methanol.
-
Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4-5 equiv.).
-
Stir the mixture at room temperature for 1-2 hours. A precipitate should form.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Collect the solid by filtration, wash with cold water, then with acetone, and finally with diethyl ether.
-
Dry the resulting white to off-white solid under vacuum to yield potassium (4-chloro-3-nitrophenyl)trifluoroborate.
-
Suzuki-Miyaura Cross-Coupling of Potassium (4-chloro-3-nitrophenyl)trifluoroborate
The electron-withdrawing nature of the nitro and chloro substituents on the trifluoroborate coupling partner influences its reactivity. The coupling of such electron-deficient organoboron reagents often proceeds efficiently. Furthermore, the nitro group is generally stable under typical Suzuki-Miyaura conditions, avoiding unwanted reduction.[7] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, especially when coupling with less reactive electrophiles like aryl chlorides.[8]
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium(0) catalyst and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[8]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Optimized Protocol for Biaryl Synthesis
This protocol provides a general starting point for the coupling of potassium (4-chloro-3-nitrophenyl)trifluoroborate with various aryl and heteroaryl halides. Optimization may be required for specific substrates.
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Materials:
-
Potassium (4-chloro-3-nitrophenyl)trifluoroborate (1.0 - 1.2 equiv.)
-
Aryl or heteroaryl halide (1.0 equiv.)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., RuPhos, SPhos, PPh₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., Toluene/H₂O, Dioxane/H₂O)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask containing a magnetic stir bar, add potassium (4-chloro-3-nitrophenyl)trifluoroborate, the aryl halide, and the base.
-
In a separate vial, weigh the palladium pre-catalyst and the phosphine ligand, and add them to the Schlenk flask.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
-
Solvent Addition and Reaction:
-
Degas the chosen solvent system by sparging with an inert gas for 15-20 minutes.
-
Add the degassed solvent to the Schlenk flask via syringe.
-
Place the flask in a preheated oil bath and stir vigorously at the desired temperature (see table below for recommendations).
-
Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Recommended Reaction Conditions
The optimal conditions can vary depending on the reactivity of the aryl halide coupling partner. The following table provides starting points for optimization.
| Aryl Halide Type | Recommended Catalyst/Ligand | Recommended Base | Solvent System | Temperature (°C) |
| Aryl Iodide | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O (10:1) | 80 - 100 |
| Aryl Bromide | Pd(OAc)₂ / RuPhos or SPhos | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 - 110 |
| Aryl Chloride | Pd₂(dba)₃ / RuPhos or n-BuPAd₂ | K₃PO₄ | Toluene/H₂O (10:1) | 100 - 120 |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure proper inert atmosphere; use a fresh catalyst. |
| Low reaction temperature | Increase the reaction temperature. | |
| Inappropriate ligand for the substrate | Screen different phosphine ligands, especially for aryl chlorides.[9] | |
| Protodeboronation of the trifluoroborate | Presence of excess water or acid | Use anhydrous base and solvent if possible; use a milder base.[9] |
| Homocoupling of the aryl halide | Presence of oxygen | Thoroughly degas the solvent and maintain an inert atmosphere.[9] |
Conclusion
Potassium (4-chloro-3-nitrophenyl)trifluoroborate is a valuable and robust building block for the synthesis of complex biaryl compounds. Its stability and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an attractive alternative to the corresponding boronic acid. By selecting the appropriate palladium catalyst, ligand, and base, a wide range of biaryl structures containing the 4-chloro-3-nitrophenyl moiety can be accessed in good to excellent yields. This protocol provides a solid foundation for researchers to explore the synthesis of novel compounds for applications in drug discovery and materials science.
References
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
- Ren, W., Li, J., Zou, D., & Wu, Y. (2012). Palladium-catalyzed Suzuki–Miyaura cross-coupling reaction of potassium 2-pyridyl trifluoroborate with aryl (heteroaryl) halides. Tetrahedron, 68(17), 3523-3527.
-
Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 131(26), 9257–9259. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
ResearchGate. (n.d.). Optimization of conditions in the Suzuki-Miyaura coupling reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Suzuki Reaction conditions. Retrieved from [Link]
-
Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(10), 3626–3631. [Link]
-
Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(10), 3626–3631. [Link]
-
Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(10), 3626–3631. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
RUA. (n.d.). Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions.... Retrieved from [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2019, February 13). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of K[4-ROC6F4BF3] from potassium pentafluorophenyltrifluoroborate and O-nucleophiles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aryltrifluoroborates. Retrieved from [Link]
-
Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic letters, 8(10), 2031–2034. [Link]
-
Wipf Group. (2008, May 18). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Retrieved from [Link]
Sources
- 1. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]
- 2. thieme.de [thieme.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. reddit.com [reddit.com]
Application Note: A Guide to Functional Group Tolerance in Palladium-Catalyzed Cross-Coupling Reactions with Potassium (4-chloro-3-nitrophenyl)trifluoroborate
Abstract
Potassium (4-chloro-3-nitrophenyl)trifluoroborate has emerged as a pivotal building block in contemporary organic synthesis, particularly in the realms of pharmaceutical and materials science. Its appeal stems from its crystalline, air- and moisture-stable nature, which offers significant handling advantages over its boronic acid counterpart.[1][2] This application note provides a comprehensive guide to the functional group tolerance of this reagent, primarily within the context of the Suzuki-Miyaura cross-coupling reaction. We will explore the mechanistic underpinnings of its reactivity, detail compatible and incompatible functional groups, and provide a robust, field-tested protocol for its successful implementation.
Introduction: The Advantage of Aryltrifluoroborates
Organotrifluoroborates serve as protected, yet highly reactive, derivatives of boronic acids.[2] The transformation of a boronic acid to a potassium aryltrifluoroborate salt via treatment with KHF₂ enhances its stability, mitigating common side reactions like protodeboronation under basic coupling conditions.[1][3] The (4-chloro-3-nitrophenyl) scaffold is of particular interest as it incorporates two distinct electronic features—an inductively withdrawing chloro group and a strongly electron-withdrawing nitro group—making it a versatile precursor for complex molecular architectures. Understanding the compatibility of these and other functional groups is paramount for efficient and predictable synthetic planning.
The Suzuki-Miyaura Reaction: Mechanistic Context
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, proceeding through a well-established palladium-based catalytic cycle. A foundational understanding of this cycle is crucial to rationalize functional group tolerance. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophilic coupling partner, forming a Pd(II) complex. The reactivity order for halides is generally I > Br > OTf >> Cl.[4]
-
Transmetalation: The organic moiety is transferred from the organoboron reagent to the palladium center. This step is typically rate-limiting and requires activation by a base to form a more nucleophilic "ate" complex.[5]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]
Figure 1: Simplified Suzuki-Miyaura catalytic cycle.
Functional Group Tolerance Profile
The true utility of Potassium (4-chloro-3-nitrophenyl)trifluoroborate lies in its ability to participate in coupling reactions without compromising its own structural integrity or interfering with a wide array of functionalities on the coupling partner.
Inherent Stability of the (4-chloro-3-nitrophenyl) Core
Under standard Suzuki-Miyaura conditions optimized for the cleavage of a C-Br or C-I bond on the electrophilic partner, the C-Cl and C-NO₂ bonds on the trifluoroborate reagent remain intact.
-
Chloro Group: The C-Cl bond is significantly less reactive towards oxidative addition than C-Br or C-I bonds, ensuring high chemoselectivity. While coupling of aryl chlorides is possible, it requires specialized, highly active catalysts (e.g., those with bulky, electron-rich phosphine ligands) and stronger bases, conditions not typically employed for bromide or iodide partners.[4]
-
Nitro Group: The nitro group is a strong deactivating group and is generally well-tolerated in palladium-catalyzed cross-coupling reactions.[6][7] While direct denitrative couplings have been developed, they require specific catalytic systems (e.g., Pd/BrettPhos) and conditions designed to activate the Ar-NO₂ bond, which differ substantially from standard Suzuki-Miyaura protocols.[8][9]
Compatibility with Electrophilic Partner Functional Groups
The choice of base, solvent, and catalyst/ligand system is critical for maximizing compatibility. The following table summarizes the tolerance towards various functional groups present on the aryl halide or triflate coupling partner.
| Functional Group | Structure Example | Compatibility | Notes and Causality |
| Ethers | -OCH₃ | High | Generally inert and stable under typical Suzuki conditions.[6] |
| Ketones | -C(O)CH₃ | High | Non-reactive towards the catalyst or base under anhydrous conditions.[7][10] |
| Esters | -COOCH₃ | High | Stable, though hydrolysis can occur with strong bases (e.g., NaOH, KOH) at high temperatures. Cs₂CO₃ or K₂CO₃ are often preferred.[7][10] |
| Nitriles | -CN | High | Robust and non-interfering under most Suzuki-Miyaura conditions.[6][10] |
| Amides | -CONH₂ | High | The amide bond is stable; the N-H bond is generally not reactive enough to cause issues. |
| Silyl Ethers | -OTBS | High | The trifluoroborate itself is a source of fluoride upon hydrolysis, but silyl ethers often survive the reaction, especially with careful choice of base and conditions.[10][11] |
| Aldehydes | -CHO | Moderate | Can be sensitive to basic conditions (e.g., aldol condensation) or act as a ligand for the catalyst. Lower temperatures and milder bases (e.g., K₃PO₄) are recommended.[7] |
| Free Phenols | -OH | Moderate-Low | The acidic proton can react with the base. The resulting phenoxide may coordinate to the palladium center, potentially inhibiting catalysis. Protection is often recommended. |
| Free Amines | -NH₂, -NHR | Moderate-Low | Amines are Lewis bases and can coordinate strongly to the palladium catalyst, leading to inhibition or catalyst deactivation. Protection (e.g., as an amide or carbamate) is standard practice. |
| Other Halides | -Br, -I | Low | If the coupling partner contains multiple halides of differing reactivity (e.g., an aryl bromide with an aryl chloride), selective coupling is possible but requires precise control of conditions. |
Application Protocol: Model Suzuki-Miyaura Coupling
This section provides a detailed, step-by-step methodology for the coupling of Potassium (4-chloro-3-nitrophenyl)trifluoroborate with 4-bromoanisole.
Materials and Reagents
-
Potassium (4-chloro-3-nitrophenyl)trifluoroborate (1.0 equiv)
-
4-Bromoanisole (1.1 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
RuPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
Toluene (Anhydrous)
-
Deionized Water
-
Schlenk flask or reaction vial with stir bar
-
Inert gas (Argon or Nitrogen) line
Experimental Workflow
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. books.rsc.org [books.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up synthesis using Potassium (4-chloro-3-nitrophenyl)trifluoroborate
An Application Note for the Scale-Up Synthesis of Potassium (4-chloro-3-nitrophenyl)trifluoroborate
Introduction: The Strategic Value of Potassium Organotrifluoroborates
In the landscape of modern drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for carbon-carbon bond formation due to its mild conditions and remarkable functional group tolerance.[1][2] Central to this transformation are organoboron reagents. While boronic acids have been the traditional workhorses, their inherent limitations—such as potential instability and challenging purification—have paved the way for superior alternatives.
Potassium organotrifluoroborate salts have emerged as a highly advantageous class of reagents.[3][4] Their crystalline nature, coupled with exceptional stability to both air and moisture, makes them ideal for large-scale synthesis and long-term storage.[5][6] Unlike boronic acids, the trifluoroborate moiety can withstand a broader range of reaction conditions, effectively acting as a protected form of the boronic acid that can be carried through multiple synthetic steps.[6][7]
This application note provides a detailed, field-proven protocol for the multi-gram scale-up synthesis of Potassium (4-chloro-3-nitrophenyl)trifluoroborate, a key building block for accessing complex molecular architectures.[8] The described methodology emphasizes safety, scalability, and reproducibility, starting from the readily available 4-chloro-3-nitroaniline.
Synthetic Strategy and Mechanistic Rationale
The most robust and scalable pathway to Potassium (4-chloro-3-nitrophenyl)trifluoroborate involves a two-stage process. First, the starting aniline is converted to its corresponding diazonium salt. This intermediate is then transformed into the aryl boronic acid, which is subsequently and efficiently converted to the final, highly stable trifluoroborate salt.
-
Diazotization: This classic transformation converts the primary aromatic amine into a diazonium salt, an excellent leaving group (N₂).[9][10] The reaction is performed at low temperatures (0–5 °C) using sodium nitrite in the presence of a strong acid. The low temperature is critical to prevent the premature decomposition of the thermally sensitive diazonium intermediate.[11]
-
Borylation and Hydrolysis: The diazonium salt is subjected to conditions that replace the diazo group with a boronic acid moiety. This is a crucial step for installing the boron functionality.
-
Trifluoroborate Salt Formation: The crude boronic acid is treated with an aqueous solution of potassium hydrogen fluoride (KHF₂).[6][12] This reaction is typically a high-yielding, straightforward precipitation that exchanges the hydroxyl groups on the boron atom for fluoride ions, forming the stable, tetracoordinate trifluoroborate salt.[6][7] This final step significantly enhances the compound's stability and ease of handling.[3]
The overall workflow is visualized in the diagram below.
Caption: Overall workflow for the synthesis of Potassium (4-chloro-3-nitrophenyl)trifluoroborate.
Detailed Scale-Up Protocol (100 g Scale)
This protocol is designed for the synthesis of approximately 100 g of the final product. All operations should be performed in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.
Part A: Preparation of (4-chloro-3-nitrophenyl)diazonium chloride solution
Materials:
| Reagent | MW | Amount | Moles | Equiv. |
|---|---|---|---|---|
| 4-chloro-3-nitroaniline | 172.56 | 100.0 g | 0.58 | 1.0 |
| Concentrated HCl (37%) | 36.46 | 190 mL | ~2.32 | ~4.0 |
| Deionized Water | 18.02 | 500 mL | - | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 44.0 g | 0.64 | 1.1 |
Procedure:
-
Reactor Setup: Equip a 2 L, three-necked, round-bottom flask with a mechanical stirrer, a thermocouple for internal temperature monitoring, and a pressure-equalizing dropping funnel. Place the flask in a large ice-salt bath for efficient cooling.
-
Aniline Slurry Preparation: To the flask, add 4-chloro-3-nitroaniline (100.0 g) and 500 mL of deionized water. Begin vigorous stirring to create a slurry.
-
Acidification: Slowly add the concentrated HCl (190 mL) to the slurry. The addition is exothermic; maintain the internal temperature below 20 °C. Stir for 15 minutes until a fine, homogeneous suspension is formed.
-
Cooling: Cool the mixture to an internal temperature of 0–5 °C using the ice-salt bath. It is crucial to maintain this temperature range for the subsequent diazotization step.
-
Diazotization: Dissolve sodium nitrite (44.0 g) in 100 mL of deionized water. Add this solution dropwise to the aniline slurry via the dropping funnel over 60–90 minutes. Ensure the internal temperature does not exceed 5 °C.
-
Reaction Completion: After the addition is complete, stir the resulting pale-yellow diazonium salt solution at 0–5 °C for an additional 30 minutes. This solution is used immediately in the next step without isolation.
Part B: Synthesis of Potassium (4-chloro-3-nitrophenyl)trifluoroborate
Materials (Continued): | Reagent | MW | Amount | Moles | Equiv. | | :--- | :--- | :--- | :--- | :--- | | (Presumed) Boronic Acid | ~217.0 | ~0.58 | 1.0 | | Potassium Hydrogen Fluoride (KHF₂) | 78.10 | 181.4 g | 2.32 | 4.0 | | Methanol | 32.04 | 1 L | - | - | | Deionized Water | 18.02 | 500 mL | - | - | | Acetone (for washing) | 58.08 | 500 mL | - | - |
Note on Borylation: The conversion of the diazonium salt to a boronic acid is a complex step often requiring specific catalysts (e.g., copper salts) and borating agents. For this application note, we will proceed from a commercially available or previously synthesized (4-chloro-3-nitrophenyl)boronic acid to detail the robust and high-yielding salt formation step, which is the key to preparing the stable reagent.
Procedure (from Boronic Acid):
-
Boronic Acid Dissolution: In a 4 L beaker equipped with a mechanical stirrer, dissolve (4-chloro-3-nitrophenyl)boronic acid (assuming 1.0 equiv., ~126 g based on theoretical yield) in 1 L of methanol. Stir until a clear solution is obtained.
-
KHF₂ Solution Preparation: In a separate 1 L beaker, dissolve potassium hydrogen fluoride (181.4 g) in 500 mL of deionized water. Gentle warming may be required to fully dissolve the salt.
-
Precipitation: Slowly add the aqueous KHF₂ solution to the methanolic boronic acid solution over 30 minutes with vigorous stirring. A thick white precipitate will form almost immediately.
-
Crystallization: Continue stirring the slurry at room temperature for 2 hours to ensure complete salt formation and crystallization.
-
Isolation: Isolate the solid product by vacuum filtration using a large Büchner funnel.
-
Washing: Wash the filter cake sequentially with 250 mL of cold deionized water, followed by 250 mL of cold acetone, to remove residual salts and organic impurities.
-
Drying: Dry the white crystalline solid under vacuum at 50 °C to a constant weight. The typical yield is 85–95%.
Product Characterization and Quality Control
The final product should be a white to off-white crystalline solid. Its identity and purity should be confirmed using standard analytical techniques.
| Parameter | Specification |
| Appearance | White to off-white crystalline solid |
| Purity (HPLC) | ≥96%[8] |
| Molecular Formula | C₆H₃BClF₃KNO₂[8] |
| Molecular Weight | 263.45 g/mol [8] |
| ¹H NMR (DMSO-d₆) | Conforms to structure |
| ¹⁹F NMR (DMSO-d₆) | Conforms to structure |
| Storage | Room temperature, in a dry place[8][15][16] |
Conclusion
This application note details a robust and scalable two-stage synthesis of Potassium (4-chloro-3-nitrophenyl)trifluoroborate. The protocol highlights the conversion of the corresponding boronic acid into the highly stable trifluoroborate salt using potassium hydrogen fluoride. This method provides a reliable route to multi-gram quantities of the target compound, a valuable building block for Suzuki-Miyaura cross-coupling reactions in pharmaceutical and materials science research. The superior stability and ease of handling of the final product make it an excellent alternative to the corresponding boronic acid for applications where process robustness and material longevity are paramount.[3][7]
References
-
Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 13(6), 701–712. [Link]
-
Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group Meeting. [Link]
-
Molander, G. A., & Ham, J. (2015). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 8(10), 2031–2034. [Link]
- Google Patents. (n.d.). Preparation method of o-chloro-p-nitroaniline diazonium salt. CN101613305B.
-
La-Venia, A., et al. (2018). A concise, rapid and high yielding flow synthesis of aryldiazonium tetrafluoroborates. Arkivoc, 2018(5), 183-195. [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Potassium tetrafluoroborate. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides. Organic Letters, 9(17), 3379–3382. [Link]
-
ResearchGate. (n.d.). Synthesis of K[4-ROC6F4BF3] from potassium pentafluorophenyltrifluoroborate and O-nucleophiles. [Link]
-
Unregistered. (2020). Diazonium Salts. [Link]
-
Aladdin Scientific. (n.d.). Potassium (4-chloro-3-nitrophenyl)trifluoroborate, min 96%. [Link]
-
Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(10), 3626–3631. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 813-824. [Link]
-
ResearchGate. (2024). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. [Link]
-
University of Edinburgh Research Explorer. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. [Link]
-
ResearchGate. (2014). Coupling reaction of 1 with diazotized 4-chloroaniline. [Link]
-
Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. [Link]
-
Unregistered. (n.d.). The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. [Link]
-
Organic Syntheses. (n.d.). PREPARATION OF POTASSIUM TRIFLUORO(1-NAPHTHYL)BORATE. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of diazonium salts. [Link]
-
Organic Chemistry Portal. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. [Link]
-
Organic Syntheses. (n.d.). 4-(4-CHLOROPHENYL)BUTAN-2-ONE. [Link]
-
Loba Chemie. (2022). POTASSIUM TETRAFLUOROBORATE EXTRA PURE - Safety Data Sheet. [Link]
- Google Patents. (n.d.). Process for the preparation of diazoniumtetrafluoroborates in a diluted aqueous solution. EP0022959B1.
-
Dreher, S. D., et al. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of Organic Chemistry, 74(10), 3626–3631. [Link]
-
Leah4sci. (2014, April 26). Using Diazonium Salts in Organic Synthesis [Video]. YouTube. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium organotrifluoroborates: new perspectives in organic synthesis. Chemical Reviews, 108(1), 288-325. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
CUTM Courseware. (n.d.). Aryl-diazonium-salt.pdf. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) Potassium organotrifluoroborates: new perspectives in organic synthesis [academia.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. calpaclab.com [calpaclab.com]
- 9. m.youtube.com [m.youtube.com]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 13. carlroth.com [carlroth.com]
- 14. fishersci.fr [fishersci.fr]
- 15. lobachemie.com [lobachemie.com]
- 16. washingtonmills.com [washingtonmills.com]
Catalyst Selection for Suzuki-Miyaura Coupling with Electron-Deficient Aryltrifluoroborates: A Practical Guide
An Application Guide for Researchers and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of carbon-carbon bonds for pharmaceutical and materials science applications.[1][2] While the reaction is robust, the use of electron-deficient coupling partners presents significant challenges, primarily due to a sluggish transmetalation step. Potassium aryltrifluoroborates have emerged as highly advantageous coupling partners, offering superior stability to air, moisture, and chromatography compared to their boronic acid counterparts.[3][4] This guide provides an in-depth analysis of catalyst system selection for the successful coupling of challenging electron-deficient aryltrifluoroborates, focusing on the interplay between palladium precursors, ligands, bases, and solvents. We offer field-proven protocols and troubleshooting advice to empower researchers to navigate these demanding transformations effectively.
Introduction: The Challenge of Electron-Deficient Partners
Potassium organotrifluoroborate salts (R-BF₃K) are crystalline, shelf-stable solids that have become indispensable reagents in cross-coupling.[5] Unlike boronic acids, they are less prone to protodeboronation, allowing for the use of near-stoichiometric quantities and simplifying purification.[4]
However, when the aryl group of the trifluoroborate is substituted with electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, polyfluorinated rings), its nucleophilicity is significantly diminished. This directly impacts the transmetalation step of the catalytic cycle, which often becomes rate-limiting.[6][7] Consequently, catalyst systems that are effective for electron-rich or neutral partners may fail entirely. Overcoming this kinetic barrier requires a carefully optimized catalyst system, with the choice of ligand being the most critical factor.
Mechanistic Insights: The Role of the Catalyst System
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to rational catalyst selection.
Caption: The Suzuki-Miyaura Catalytic Cycle.
For electron-deficient aryltrifluoroborates (R²-BF₃K), the transmetalation step is the critical hurdle. The process is initiated by a base, which interacts with the trifluoroborate salt to form a more reactive tetracoordinate borate species, facilitating the transfer of the aryl group (R²) from boron to palladium.[8] A highly active catalyst is required to enable this transfer efficiently before competing decomposition pathways, such as protodeboronation, can occur.
Core Components of the Catalyst System
The success of the coupling reaction hinges on the synergistic effect of four components: the palladium precursor, the ligand, the base, and the solvent.
Palladium Precursors
The palladium precursor serves as the source of the active Pd(0) catalyst. Common choices include:
-
Palladium(II) Acetate (Pd(OAc)₂): Cost-effective and widely used. It is reduced in situ to Pd(0) by phosphine ligands or other reagents.
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A stable Pd(0) source that does not require in-situ reduction, often leading to more reproducible results.
-
Palladium Precatalysts: These are well-defined, air-stable complexes that generate the active monoligated Pd(0) species upon activation with a base. Buchwald precatalysts (e.g., XPhos-Pd-G3) are highly effective for challenging couplings, offering fast activation and high catalytic activity.[9]
Ligands: The Key to Success
The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient trifluoroborates, the most effective ligands are bulky and electron-rich monodentate phosphines .
These ligands promote the formation of a highly reactive, coordinatively unsaturated "L-Pd(0)" species. This species undergoes rapid oxidative addition and facilitates the otherwise difficult transmetalation step.[6]
Table 1: Recommended Ligands for Coupling Electron-Deficient Aryltrifluoroborates
| Ligand Class | Examples | Key Characteristics & Rationale | Typical Partners |
| Dialkylbiaryl Phosphines (Buchwald Ligands) | RuPhos, XPhos, SPhos | State-of-the-Art. Extremely bulky and electron-rich. Excellent for coupling unreactive partners, including aryl chlorides. Promotes fast transmetalation and reductive elimination.[3][4][6] | Electron-deficient trifluoroborates with aryl chlorides and bromides. |
| Bulky Trialkyl Phosphines | Tricyclohexylphosphine (PCy₃), Tri-tert-butylphosphine (P(t-Bu)₃) | Highly electron-donating and sterically demanding. Effective for activating stubborn C-Cl bonds and promoting challenging couplings.[1][4] | Electron-deficient trifluoroborates with activated aryl chlorides. |
| Chelating Diphosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Robust and versatile. Forms a stable catalyst complex. While effective for many couplings, may be less active than bulky monodentate ligands for the most challenging substrates.[10][11][12] | Electron-deficient trifluoroborates with aryl bromides and triflates. |
| No Ligand ("Ligandless") | N/A | Relies on the solvent or substrate to stabilize the palladium nanoparticles/colloids. Most effective in polar solvents like methanol or water.[13] | More reactive partners, such as electron-deficient trifluoroborates with aryl bromides or iodides. |
Bases and Solvents
The base is essential for activating the trifluoroborate. The choice of base and solvent are often intertwined.
-
Bases:
-
Cesium Carbonate (Cs₂CO₃): Often the base of choice for difficult couplings. Its high solubility in organic solvents and strong basicity effectively promote transmetalation.[11][14]
-
Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that works well with bulky phosphine ligands in solvents like dioxane or toluene.[6]
-
Potassium Carbonate (K₂CO₃): A common, cost-effective base suitable for more reactive substrates or when using protic/aqueous solvent systems.[3][13]
-
-
Solvents:
-
Aprotic Ethers (Dioxane, THF): Standard choices for many Suzuki couplings, especially when using strong bases like K₃PO₄.
-
Aromatic Hydrocarbons (Toluene): Often used with aqueous base solutions to create a biphasic system.
-
Protic/Aqueous Systems (EtOH, MeOH, THF/H₂O): The presence of water can be beneficial for the Suzuki coupling of trifluoroborates, aiding in the dissolution of the base and the borate salt.[3][14] Ligandless protocols often rely on these solvent systems.[13][15]
-
Catalyst Selection Workflow
Choosing the right conditions is a process of matching the reactivity of the coupling partners. The following workflow provides a starting point for optimization.
Caption: Decision workflow for selecting initial reaction conditions.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium compounds and phosphine ligands should be handled with appropriate personal protective equipment (gloves, safety glasses). Solvents should be properly degassed to prevent catalyst deactivation.
Protocol 1: High-Activity Coupling of an Aryl Chloride using a Buchwald Ligand
This protocol is designed for challenging couplings between an electron-deficient aryltrifluoroborate and an unreactive aryl chloride.
-
Reagents & Materials:
-
Aryl Chloride (1.0 mmol, 1.0 equiv)
-
Electron-Deficient Aryltrifluoroborate (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)
-
RuPhos ligand (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane (5 mL)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
-
Procedure:
-
Vessel Preparation: Flame-dry the reaction vessel under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Addition of Solids: In the glovebox or under a positive flow of inert gas, add the aryl chloride, aryltrifluoroborate, Pd₂(dba)₃, RuPhos, and K₃PO₄ to the reaction vessel.
-
Solvent Addition: Add the degassed 1,4-dioxane via syringe.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Filter through a pad of celite to remove palladium black.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Ligandless Coupling of an Aryl Bromide in Aqueous Media
This protocol is a simpler, more environmentally friendly option suitable for more reactive aryl bromides.[13]
-
Reagents & Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Electron-Deficient Aryltrifluoroborate (1.1 mmol, 1.1 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)
-
Methanol (5 mL)
-
Round-bottom flask with a reflux condenser and magnetic stir bar
-
-
Procedure:
-
Setup: To the round-bottom flask, add the aryl bromide, aryltrifluoroborate, Pd(OAc)₂, and K₂CO₃.
-
Solvent Addition: Add the methanol. Note: This reaction can be run open to the atmosphere.[13]
-
Reaction: Attach the reflux condenser and place the flask in a preheated oil bath at 65 °C. Stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Add water (15 mL) and ethyl acetate (15 mL) to the residue.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography or recrystallization.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Insufficiently reactive ligand/base combination. 3. Reaction temperature too low. | 1. Ensure solvents are properly degassed. Use a precatalyst for consistency. 2. Switch to a more active ligand (e.g., dppf → RuPhos). Switch to a stronger base (e.g., K₂CO₃ → Cs₂CO₃). 3. Increase temperature in 10-20 °C increments. |
| Protodeboronation of Trifluoroborate | 1. Presence of excess water/protic sources. 2. Reaction conditions (time/temp) too harsh. | 1. Use anhydrous solvents and dry reagents. 2. Reduce reaction time or temperature. Use a more active catalyst to accelerate the desired coupling over decomposition. |
| Formation of Biaryl Homocoupling Product | Inefficient oxidative addition or transmetalation, leading to side reactions. | Switch to a bulkier, more electron-rich ligand (e.g., XPhos) to favor the desired catalytic cycle. Ensure a 1:2 Pd:Ligand ratio for monodentate phosphines. |
| Dark Black Precipitate (Palladium Black) | Catalyst decomposition. | Use a more robust ligand (e.g., dppf) or a precatalyst. Ensure rigorous exclusion of oxygen. |
References
-
Biscoe, M. R., et al. (2008). A New Class of Easily Activated Palladium Precatalysts for Suzuki−Miyaura and Buchwald−Hartwig Cross-Coupling Reactions of Aryl Chlorides. Journal of the American Chemical Society, 130(35), 11590–11591. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(39), 12557–12566. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Molander, G. A., et al. (2007). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 72(10), 3601–3611. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Efficient Ligandless Palladium-Catalyzed Suzuki Reactions of Potassium Aryltrifluoroborates. Organic Letters, 5(13), 2215–2218. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681-9686. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 72(10), 3612–3619. [Link]
-
Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates. Organic Letters, 3(3), 393–396. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Köhler, K., et al. (2004). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Advanced Synthesis & Catalysis, 346(12), 1543-1557. [Link]
-
Molander, G. A., & Biolatto, B. (2002). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8415–8423. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681-9686. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(20), 7414–7427. [Link]
-
Le-Trong, T., et al. (2020). Suzuki-Miyaura coupling reactions between selected aryl chlorides and boronic acids using Pd-MOF-808 catalyst. Dalton Transactions, 49(3), 735-744. [Link]
-
Han, F. S. (2013). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Tetrahedron Letters, 54(1), 121-124. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 11. Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Anhydrous vs. aqueous conditions for coupling Potassium (4-chloro-3-nitrophenyl)trifluoroborate
Topic: Comparative Analysis of Anhydrous vs. Aqueous Conditions for the Suzuki-M-iyaura Coupling of Potassium (4-chloro-3-nitrophenyl)trifluoroborate
For: Researchers, scientists, and drug development professionals.
Executive Summary
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of critical carbon-carbon bonds. Potassium organotrifluoroborates have emerged as highly valuable coupling partners due to their exceptional stability to air and moisture, crystalline nature, and ease of handling compared to boronic acids.[1][2] This guide provides a detailed comparative analysis of aqueous and anhydrous protocols for the palladium-catalyzed coupling of a challenging substrate pair: the electron-deficient aryl chloride, 1-chloro-2-nitrobenzene, and the nucleophilic partner, potassium (4-chloro-3-nitrophenyl)trifluoroborate. We will explore the mechanistic rationale behind each set of conditions, provide step-by-step experimental protocols, and offer guidance for optimizing this critical transformation.
The Central Role of Water: Mechanism & Rationale
A fundamental principle governing the Suzuki-Miyaura coupling of potassium organotrifluoroborates (RBF₃K) is the necessity of their conversion to the corresponding boronic acid (RB(OH)₂) to engage in the catalytic cycle.[2][3] The RBF₃K salt itself is a stable, tetracoordinate "ate" complex and is generally considered a "protected" form of the more reactive boronic acid.
The active catalytic species is generated through a "slow release" mechanism, where the RBF₃K salt hydrolyzes in the presence of water and base.[4][5] This controlled release is highly advantageous as it maintains a low steady-state concentration of the reactive boronic acid, minimizing undesirable side reactions like oxidative homocoupling and protodeboronation.[6]
Key Mechanistic Considerations for (4-chloro-3-nitrophenyl)trifluoroborate:
-
Hydrolysis Rate: The rate of hydrolysis is heavily influenced by the electronic properties of the organic substituent. Aryltrifluoroborates bearing electron-withdrawing groups, such as the nitro group in our target substrate, hydrolyze extremely slowly.[3][4] This inherent stability presents a significant challenge, suggesting that conditions favoring hydrolysis will be critical for achieving efficient coupling.
-
Electrophile Activation: The electrophile, 1-chloro-2-nitrobenzene, is an "activated" aryl chloride. The electron-withdrawing nitro group facilitates the rate-limiting oxidative addition step to the Pd(0) center, making it a more viable substrate than electron-rich or neutral aryl chlorides.[7]
This dynamic creates a crucial experimental question: How do we balance the need for water to promote the slow hydrolysis of the trifluoroborate salt against the potential for side reactions, and can "anhydrous" conditions offer any advantage?
Protocol I: Aqueous Biphasic Conditions
This approach is the standard and most mechanistically sound method for coupling potassium organotrifluoroborates. The presence of a discrete aqueous phase ensures a sufficient reservoir for the hydrolysis required to activate the nucleophile. A biphasic system, such as toluene/water or dioxane/water, is commonly employed.[8][9]
Causality Behind Experimental Choices:
-
Catalyst System (Pd(OAc)₂ / RuPhos): Aryl chlorides require highly active catalysts. The combination of a simple palladium precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is proven to be highly effective for the coupling of challenging aryl chlorides.[8][10] The ligand facilitates both oxidative addition and reductive elimination.
-
Base (K₂CO₃ or Cs₂CO₃): A base is essential for the catalytic cycle, primarily to facilitate the transmetalation step. Carbonates are effective and commonly used. Cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility in organic solvents and greater basicity.[11]
-
Solvent System (Toluene / H₂O): Toluene is an excellent solvent for dissolving the organic coupling partners and the catalyst complex. Water provides the necessary medium for dissolving the inorganic base and, most critically, for hydrolyzing the trifluoroborate salt.[8]
Detailed Experimental Protocol: Aqueous Conditions
Materials:
-
Potassium (4-chloro-3-nitrophenyl)trifluoroborate (1.0 equiv)
-
1-Chloro-2-nitrobenzene (1.1 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
RuPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Toluene (Anhydrous)
-
Deionized Water
-
Reaction Vessel (e.g., 10 mL microwave vial with stir bar)
-
Nitrogen or Argon source
Procedure:
-
To the reaction vessel, add potassium (4-chloro-3-nitrophenyl)trifluoroborate, 1-chloro-2-nitrobenzene, Pd(OAc)₂, RuPhos, and K₂CO₃.
-
Seal the vessel with a Teflon-lined cap.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Through the septum, add toluene and then deionized water to create a 10:1 toluene/H₂O mixture (final concentration of the limiting reagent at 0.25 M).
-
Place the vessel in a preheated oil bath or heating block at 80-100 °C.
-
Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol II: Anhydrous (Low-Water) Conditions
A truly "anhydrous" Suzuki-Miyaura coupling with a trifluoroborate salt is mechanistically challenging due to the requirement for hydrolysis. However, investigating the reaction under anhydrous conditions (i.e., using dry solvents and inert atmosphere techniques, without the addition of an aqueous phase) is a valuable experiment to probe the system's dependence on water. Success under these conditions would rely on trace amounts of water in the reagents/solvents or an alternative, albeit likely much slower, activation pathway. Some protocols for other boron species, like boronic esters, specifically require anhydrous conditions to prevent ester hydrolysis.[12]
Causality Behind Experimental Choices:
-
Rationale: The primary motivation for exploring anhydrous conditions is to minimize water-dependent side reactions, such as protodeboronation, which can be a concern for some substrates.[1] For the specific substrates , this protocol serves more as a comparative control to highlight the vital role of water.
-
Solvent (Anhydrous Dioxane): 1,4-Dioxane is a polar, aprotic solvent capable of dissolving all reaction components and is easily dried.
-
Base (Cs₂CO₃): Cesium carbonate is chosen for its superior solubility in organic solvents compared to K₂CO₃, which is critical in the absence of an aqueous phase.
-
Strictly Anhydrous Technique: The use of flame-dried glassware and syringe techniques for solvent transfer is crucial to minimize the introduction of atmospheric moisture.
Detailed Experimental Protocol: Anhydrous Conditions
Materials:
-
Potassium (4-chloro-3-nitrophenyl)trifluoroborate (1.0 equiv)
-
1-Chloro-2-nitrobenzene (1.1 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
RuPhos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Flame-dried reaction vessel with stir bar
-
Schlenk line or glovebox
Procedure:
-
Flame-dry the reaction vessel under vacuum and allow it to cool under a stream of inert gas.
-
In a glovebox or under a positive pressure of inert gas, add potassium (4-chloro-3-nitrophenyl)trifluoroborate, 1-chloro-2-nitrobenzene, Pd(OAc)₂, RuPhos, and anhydrous Cs₂CO₃.
-
Seal the vessel with a septum-lined cap.
-
Using a dry syringe, add anhydrous 1,4-dioxane (final concentration of the limiting reagent at 0.25 M).
-
Place the vessel in a preheated oil bath or heating block at 100-110 °C (a higher temperature may be required to compensate for the slower reaction rate).
-
Stir the reaction vigorously for 24-48 hours. Monitor the reaction progress carefully.
-
Upon completion (or when no further progress is observed), cool the reaction to room temperature.
-
Quench the reaction by carefully adding water.
-
Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Comparative Analysis & Data Summary
The choice between aqueous and anhydrous conditions has significant implications for reaction efficiency, scope, and practicality.
| Parameter | Aqueous Protocol | Anhydrous Protocol | Rationale & Expected Outcome |
| Expected Yield | Good to Excellent (e.g., 75-95%) | Low to Moderate (e.g., <40%) | The aqueous protocol directly facilitates the necessary hydrolysis of the RBF₃K salt. The anhydrous reaction is expected to be severely hampered by the extremely slow hydrolysis of the nitro-substituted aryltrifluoroborate.[3][4] |
| Reaction Time | 12-24 hours | 24-48 hours (or longer) | Hydrolysis is the rate-determining activation step for the nucleophile. The lack of an aqueous phase will drastically slow the overall transformation. |
| Temperature | 80-100 °C | 100-110 °C | Higher temperatures are often required to drive sluggish reactions and to compensate for the poor activation of the trifluoroborate. |
| Robustness | High | Low | The aqueous protocol is more forgiving to trace atmospheric moisture and does not require specialized anhydrous techniques. |
| Green Chemistry | Favorable | Less Favorable | The use of water as a co-solvent is environmentally benign. Anhydrous solvents like dioxane are less desirable. |
| Applicability | General method for RBF₃K | Niche applications (e.g., for highly water-sensitive substrates) or as a mechanistic probe. | For most RBF₃K couplings, especially those with slow hydrolysis rates, aqueous conditions are superior.[13][14] |
Conclusion & Recommendation
For the Suzuki-Miyaura cross-coupling of potassium (4-chloro-3-nitrophenyl)trifluoroborate with 1-chloro-2-nitrobenzene, aqueous biphasic conditions are strongly recommended. The mechanistic requirement for hydrolysis to activate the trifluoroborate salt is the dominant factor. Given that aryltrifluoroborates with electron-withdrawing groups exhibit markedly slow hydrolysis rates, the presence of an aqueous phase is critical to achieving a synthetically useful reaction rate and yield.[3][4][15]
While an anhydrous protocol serves as an important scientific control, it is not a practical or efficient method for this specific transformation. The expected outcome is a sluggish and incomplete reaction. Researchers and drug development professionals should prioritize the robust, reliable, and mechanistically sound aqueous protocol for synthesizing the target 4,4'-dichloro-3,3'-dinitrobiphenyl and related structures.
References
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. ResearchGate. Available at: [Link]
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. Available at: [Link]
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. University of Bristol Research Portal. Available at: [Link]
-
Das, S., et al. (2019). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Available at: [Link]
-
Perrin, D. M., et al. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. UBC Chemistry Department. Available at: [Link]
-
Gagnier, S. V., et al. (2007). Palladium on carbon as a precatalyst for the Suzuki–Miyuara cross-coupling of aryl chlorides. ResearchGate. Available at: [Link]
-
Gagné, M. R., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. Available at: [Link]
-
Molander, G. A., et al. (2009). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]
-
Littke, A. F. & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Available at: [Link]
-
Molander, G. A. & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]
-
Molander, G. A., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]
-
Molander, G. A., et al. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. PubMed Central. Available at: [Link]
-
Perrin, D. M., et al. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry. Available at: [Link]
-
Molander, G. A. & Ham, J. (2015). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. PubMed Central. Available at: [Link]
-
Gagne, M. R., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PubMed Central. Available at: [Link]
-
Fairlamb, I. J. S., et al. (2009). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters. Available at: [Link]
-
Molander, G. A., et al. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Chemistry Portal. Available at: [Link]
-
Molander, G. A. & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PubMed Central. Available at: [Link]
-
Engle, K. M. & Yu, J.-Q. (2019). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
Molander, G. A. & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]
-
Molander, G. A. & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Chemistry Portal. Available at: [Link]
-
Molander, G. A. & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Chemistry Portal. Available at: [Link]
-
Uchiyama, M., et al. (2021). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv. Available at: [Link]
-
Itami, K. (2015). Organotrifluoroborate Salts. Chem-Station. Available at: [Link]
-
Molander, G. A. & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PubMed Central. Available at: [Link]
-
Molander, G. A. & Brown, A. R. (2006). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. ResearchGate. Available at: [Link]
-
Biscoe, M. R., et al. (2017). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. PubMed Central. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 11. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 15. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with Potassium (4-chloro-3-nitrophenyl)trifluoroborate
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions utilizing Potassium (4-chloro-3-nitrophenyl)trifluoroborate. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and overcome common challenges. As Senior Application Scientists, we have structured this guide to provide not just procedural steps, but also the underlying scientific reasoning to empower your experimental design.
Troubleshooting Guide: Enhancing Yields and Purity
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Q1: My reaction yield is very low, or I'm observing no product formation. What are the primary factors to investigate?
Low or no yield in a Suzuki coupling with an electron-deficient and sterically hindered substrate like potassium (4-chloro-3-nitrophenyl)trifluoroborate often points to suboptimal reaction conditions. The electronic properties of this substrate—specifically the electron-withdrawing nitro group and the chloro substituent—can render it less reactive. Here’s a systematic approach to troubleshooting:
1. Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. Aryl chlorides are notoriously less reactive than bromides or iodides in the oxidative addition step, which is often the rate-determining step of the catalytic cycle.[1][2]
-
Expertise & Experience: For electron-poor and sterically hindered aryl chlorides, standard catalysts like Pd(PPh₃)₄ may be insufficient. More electron-rich and bulky phosphine ligands are required to facilitate the oxidative addition and subsequent reductive elimination steps.[2] Consider using catalysts with ligands such as SPhos or RuPhos, which have proven effective for challenging couplings.[3][4][5]
2. Base Selection and Strength: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[6] For potassium organotrifluoroborates, the base facilitates the hydrolysis of the trifluoroborate to the more active boronic acid in situ.[7]
-
Trustworthiness: A common misconception is that a stronger base is always better. However, for substrates with sensitive functional groups (like the nitro group, which can be susceptible to side reactions), a moderately strong base is often optimal. We recommend starting with carbonates like Cs₂CO₃ or K₂CO₃.[3][8][9] The choice of cation can also influence solubility and reactivity.
3. Solvent System: The solvent must be able to dissolve the various components of the reaction and facilitate the interaction between the organic and aqueous phases (if present).
-
Authoritative Grounding: A combination of an organic solvent and water is often superior for the cross-coupling of potassium alkyltrifluoroborates.[3] Toluene/H₂O or THF/H₂O are excellent starting points.[3][9] The water is essential for the hydrolysis of the trifluoroborate.
4. Reaction Temperature: Higher temperatures are often required to drive the reaction to completion, especially with less reactive aryl chlorides. However, excessive heat can lead to catalyst decomposition and side product formation. A systematic temperature screen from 80 °C to 110 °C is advisable.
Q2: I'm observing significant amounts of homocoupling of my aryl halide partner. How can I minimize this side reaction?
Homocoupling, the reaction of two molecules of the aryl halide to form a biaryl byproduct, is a common issue. This often arises from issues with catalyst stability and reaction kinetics.
-
Expertise & Experience: Homocoupling can be promoted by the presence of oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon). Techniques like freeze-pump-thaw cycles are more effective than simply bubbling with an inert gas.[10]
-
Trustworthiness: The rate of hydrolysis of the trifluoroborate to the active boronic acid should be well-matched with the rate of the catalytic cycle.[7] If the boronic acid is generated too slowly, the palladium catalyst may have a longer residence time in a state that is prone to side reactions like homocoupling. Adjusting the water content in your solvent system can sometimes modulate this rate.
Q3: My starting material, potassium (4-chloro-3-nitrophenyl)trifluoroborate, seems to be degrading. What are the stability considerations?
Potassium organotrifluoroborates are generally prized for their stability compared to boronic acids.[5][8][11][12] They are typically crystalline solids that are stable to air and moisture, making them easy to handle and store.[12][13] However, certain conditions can lead to degradation.
-
Authoritative Grounding: A key side reaction for organoboron compounds is protodeboronation, where the carbon-boron bond is cleaved by a proton source, replacing the boron moiety with a hydrogen atom.[3][8] While trifluoroborates are more resistant to this than boronic acids, it can still occur under harsh acidic or basic conditions, especially at elevated temperatures.[8] Ensure your reaction medium is not overly acidic or basic before the desired reaction temperature is reached.
Frequently Asked Questions (FAQs)
Q: Why use potassium (4-chloro-3-nitrophenyl)trifluoroborate instead of the corresponding boronic acid?
A: Potassium organotrifluoroborates offer several advantages over boronic acids. They are generally more stable, crystalline solids that are easier to handle and purify.[5][8][11][12] This stability also makes them less prone to protodeboronation during storage.[8] In the reaction, they act as a "slow-release" source of the active boronic acid, which can help to minimize side reactions by keeping the concentration of the reactive boronic acid low at any given time.[7]
Q: What is the role of water in a Suzuki coupling with potassium trifluoroborates?
A: Water is crucial for the hydrolysis of the potassium trifluoroborate to the corresponding boronic acid, which is the active species in the transmetalation step of the Suzuki catalytic cycle.[7] The rate of this hydrolysis can influence the overall reaction rate and the formation of byproducts.
Q: Can I use a different coupling partner with my potassium (4-chloro-3-nitrophenyl)trifluoroborate?
A: Yes, Suzuki-Miyaura coupling is a versatile reaction. You can couple potassium (4-chloro-3-nitrophenyl)trifluoroborate with a wide range of organohalides (aryl, vinyl, etc.) or triflates as coupling partners. The reactivity of the halide partner generally follows the trend: I > Br > OTf >> Cl.[2] Therefore, using a more reactive aryl iodide or bromide as the coupling partner may lead to higher yields and milder reaction conditions.
Experimental Protocols & Data
Optimized General Protocol for Suzuki Coupling
This protocol provides a robust starting point for your experiments.
Materials:
-
Potassium (4-chloro-3-nitrophenyl)trifluoroborate
-
Aryl halide (or triflate)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, RuPhos)
-
Base (e.g., Cs₂CO₃, K₂CO₃)
-
Solvent (e.g., Toluene, THF)
-
Degassed deionized water
-
Anhydrous, degassed reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the palladium catalyst (2 mol%), phosphine ligand (4 mol%), and base (3 equivalents).
-
Add potassium (4-chloro-3-nitrophenyl)trifluoroborate (1.2 equivalents) and the aryl halide (1.0 equivalent).
-
Add the organic solvent and degassed water (typically a 10:1 ratio of organic solvent to water).
-
Thoroughly degas the reaction mixture again using freeze-pump-thaw cycles (3 cycles recommended).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Comparison of Reaction Conditions for Challenging Suzuki Couplings
| Parameter | Condition A (Standard) | Condition B (Optimized for Aryl Chlorides) | Rationale for Optimization |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos | SPhos is a more electron-rich and bulky ligand, facilitating oxidative addition of aryl chlorides.[3] |
| Base | Na₂CO₃ | Cs₂CO₃ | Cesium carbonate is often more effective due to its higher solubility and basicity in organic solvents.[8] |
| Solvent | Dioxane/H₂O | Toluene/H₂O | Toluene can be a superior solvent for some Suzuki couplings involving trifluoroborates.[3] |
| Temperature | 80 °C | 100 °C | Higher temperatures are often necessary to overcome the higher activation energy of aryl chloride oxidative addition. |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving common issues.
Caption: A decision tree for troubleshooting low-yield Suzuki couplings.
References
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(23), 4544-4568. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 833–845. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of organic chemistry, 74(19), 7372–7377. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Molander, G. A., & Fumagalli, T. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(6), 2419–2427. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 833-845. [Link]
-
Molander, G. A., & Figueroa, R. (2005). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 70(17), 6983–6989. [Link]
-
Cammidge, A. N., & Gevorgyan, V. (2013). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 135(4), 1541–1549. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of organic chemistry, 71(25), 9681–9686. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 833-45. [Link]
-
Reddit. (2023). Struggling with Suzuki Reaction. [Link]
-
Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Potassium (4-chloro-3-nitrophenyl)trifluoroborate in Cross-Coupling Reactions
Welcome to the technical support center for Potassium (4-chloro-3-nitrophenyl)trifluoroborate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in cross-coupling reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of your experiments and mitigate common side reactions. Our approach is grounded in mechanistic principles to empower you to make informed decisions for successful outcomes.
Introduction: The Role of Potassium (4-chloro-3-nitrophenyl)trifluoroborate in Suzuki-Miyaura Cross-Coupling
Potassium (4-chloro-3-nitrophenyl)trifluoroborate is an air- and moisture-stable organoboron reagent that serves as a valuable precursor to the corresponding boronic acid in Suzuki-Miyaura cross-coupling reactions.[1][2] Its stability and slow-release nature under basic conditions are advantageous, often minimizing side reactions like homocoupling and protodeboronation that can plague reactions using the analogous boronic acid directly.[2][3] However, the electron-deficient nature of the aromatic ring, due to the presence of both a chloro and a nitro group, can present unique challenges. This guide will address the most common issues encountered when using this reagent.
Troubleshooting Guide: Common Side Reactions and Solutions
This section is dedicated to identifying and resolving specific experimental issues. Each problem is followed by a detailed explanation of potential causes and actionable steps for remediation.
Problem 1: Low Yield of the Desired Cross-Coupled Product
A low yield of your target biaryl compound is a common issue that can stem from several factors.
Potential Causes and Solutions:
-
Inefficient Hydrolysis of the Trifluoroborate: The active coupling partner is the boronic acid, which is generated in situ from the trifluoroborate salt.[2][3] This hydrolysis is a critical equilibrium-driven process.
-
Troubleshooting Steps:
-
Optimize the Base: The choice and concentration of the base are crucial. While a base is necessary to promote the catalytic cycle and the hydrolysis of the trifluoroborate, an excessively high concentration can retard the hydrolysis rate.[2] Consider screening different bases. Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often effective.[4]
-
Solvent System: A biphasic solvent system, such as toluene/water or THF/water, is often employed to facilitate both the organic-soluble catalytic cycle and the aqueous-phase hydrolysis.[1][5] The ratio of the organic solvent to water can significantly impact the reaction rate and yield.
-
Reaction Temperature: Increasing the temperature can enhance the rate of both hydrolysis and the cross-coupling reaction. A typical range for these couplings is 80-100 °C.
-
-
-
Catalyst Deactivation or Low Activity: The palladium catalyst can be sensitive to impurities or reaction conditions.
-
Troubleshooting Steps:
-
Ligand Selection: For electron-deficient aryltrifluoroborates, electron-rich and sterically hindered phosphine ligands are often beneficial.[6] Consider ligands such as SPhos or RuPhos, which have demonstrated efficacy in coupling reactions involving challenging substrates.[1][5][7]
-
Palladium Pre-catalyst: The choice of palladium source can influence the reaction's success. Pd(OAc)₂ and PdCl₂(PPh₃)₂ are common choices. For particularly challenging couplings, pre-catalysts that rapidly form the active catalytic species can be advantageous.[8]
-
Oxygen Exclusion: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction to prevent oxidative degradation of the catalyst.
-
-
Problem 2: Significant Formation of Protodeboronated Byproduct (1-chloro-2-nitrobenzene)
Protodeboronation is the cleavage of the C-B bond, replacing the boron moiety with a hydrogen atom. This is a prevalent side reaction, particularly with electron-deficient arylboron reagents.[6][8]
Causality: The electron-withdrawing nature of the nitro and chloro groups on the aromatic ring makes the carbon atom attached to the boron more susceptible to electrophilic attack by a proton source (e.g., water).
Troubleshooting Protocol:
-
Minimize Water Content: While some water is necessary for the hydrolysis of the trifluoroborate, excess water can promote protodeboronation. Carefully control the amount of water in the reaction mixture.
-
Choice of Base: Use a non-nucleophilic, moderately strong base. Highly basic conditions can accelerate protodeboronation.[9]
-
Increase Reaction Rate: The goal is to have the rate of cross-coupling significantly outpace the rate of protodeboronation.
-
Increase catalyst loading.
-
Use a more active ligand to accelerate the catalytic cycle.
-
Increase the concentration of the coupling partner (the aryl halide/triflate).
-
Problem 3: Observation of Homocoupled Byproduct (4,4'-dichloro-3,3'-dinitrobiphenyl)
Homocoupling is the dimerization of the aryltrifluoroborate to form a symmetrical biaryl.
Causality: This side reaction is often promoted by the presence of oxygen, which can lead to oxidative homocoupling mediated by the palladium catalyst.[3][10]
Mitigation Strategy:
-
Rigorous Degassing: The most critical step is the thorough removal of oxygen from the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst.
-
Catalyst Choice: Some palladium catalysts may have a higher propensity for promoting homocoupling. If this is a persistent issue, screening different palladium sources and ligands is recommended.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing incomplete conversion of my starting aryl halide, even after prolonged reaction times?
A1: This often points to catalyst deactivation or insufficient catalyst activity. The electron-deficient nature of Potassium (4-chloro-3-nitrophenyl)trifluoroborate can make the transmetalation step of the Suzuki-Miyaura cycle slower. Consider switching to a more electron-rich and sterically bulky phosphine ligand, such as SPhos or RuPhos, which can accelerate both the oxidative addition and reductive elimination steps.[1][5][7] Also, ensure your reaction is strictly anaerobic, as oxygen can degrade the catalyst over time.
Q2: My reaction is very sensitive to the reaction vessel. Why do I get different results when I change the flask?
A2: The hydrolysis of aryltrifluoroborates can be influenced by the surface of the reaction vessel.[2] Glass can act as a fluorophile, sequestering fluoride ions and driving the hydrolysis equilibrium toward the boronic acid. Variations in the glass surface area and composition between different flasks can lead to inconsistent hydrolysis rates and, consequently, variable reaction outcomes.[2] Using a consistent type of glassware or even pre-treating the glassware can help improve reproducibility.
Q3: Can I use an organic base for this reaction?
A3: While inorganic bases like carbonates and phosphates are most common, organic bases can be used. However, they can introduce complexities. For instance, amine bases can coordinate to the palladium center, potentially altering its catalytic activity.[11] If you choose to explore organic bases, a thorough screening process is recommended.
Q4: Is it possible for the nitro group to be reduced under the reaction conditions?
A4: While some palladium-catalyzed reactions can affect nitro groups, standard Suzuki-Miyaura conditions are generally tolerant of this functional group.[4][5] If you observe reduction of the nitro group, it may be due to impurities in your reagents or a specific, less common side reaction pathway. Ensure the purity of your starting materials and consider if any additives could be acting as a reducing agent.
Visualizing the Reaction Pathways
To better understand the processes at play, the following diagrams illustrate the key transformations.
Caption: Key transformations in the Suzuki-Miyaura coupling of an aryltrifluoroborate.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This is a representative protocol and should be optimized for your specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask, add Potassium (4-chloro-3-nitrophenyl)trifluoroborate (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (e.g., K₂CO₃, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 10:1 toluene/H₂O) via syringe.
-
Catalyst Addition: In a separate vial, mix the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., RuPhos, 4 mol%) and add this mixture to the reaction flask.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring for the required time (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Summary of Key Reaction Parameters
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(dppf) | Readily available and effective for a range of substrates. |
| Ligand | RuPhos, SPhos | Electron-rich, bulky phosphines that promote efficient coupling of challenging substrates.[1][5][7] |
| Base | K₂CO₃, Cs₂CO₃ | Effective in promoting both trifluoroborate hydrolysis and the catalytic cycle.[4][5] |
| Solvent | Toluene/H₂O, THF/H₂O | Biphasic systems that facilitate the different steps of the reaction.[1][5] |
| Temperature | 80-100 °C | Provides sufficient energy for efficient reaction rates while minimizing thermal decomposition. |
References
-
Molander, G. A., & Biolatto, B. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Cammidge, A. N., & Goddard, V. H. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]
-
Molander, G. A., & Ito, T. (2001). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Organic Letters, 3(3), 393–396. [Link]
-
Li, J., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 13(9), 2584-2590. [Link]
-
Cammidge, A. N., & Goddard, V. H. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431-7441. [Link]
-
Cheung, C. W., & Hu, X. (2016). An "On-Cycle" Precatalyst Enables Room Temperature Polyfluoroarylation Using Sensitive Boronic Acids. Journal of the American Chemical Society, 138(16), 5234–5237. [Link]
-
Groves, J. T., & Lee, S. J. (2011). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Journal of the American Chemical Society, 133(45), 18062–18065. [Link]
-
Ciofini, I., et al. (2008). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 112(47), 12269–12277. [Link]
-
Molander, G. A. (2002). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 41(15), 2612-2628. [Link]
-
Cammidge, A. N., et al. (2014). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Angewandte Chemie International Edition, 53(5), 1337-1341. [Link]
-
Groves, J. T., & Lee, S. J. (2011). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Journal of the American Chemical Society, 133(45), 18062–18065. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 81(23), 11656–11668. [Link]
-
Buchwald, S. L., & Billingsley, K. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 130(38), 12627–12630. [Link]
-
Yorimitsu, H., et al. (2019). Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. Organic Letters, 21(22), 8987–8991. [Link]
-
Gordillo, A., & de la Rosa, J. M. (2019). Role of a base in Suzuki-Miyaura reaction. Catalysis Science & Technology, 9(1), 229-237. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Wang, L., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(57), 35961-35966. [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Preventing protodeboronation of Potassium (4-chloro-3-nitrophenyl)trifluoroborate
Topic: Preventing Protodeboronation of Potassium (4-chloro-3-nitrophenyl)trifluoroborate
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for advanced organoboron chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists utilizing Potassium (4-chloro-3-nitrophenyl)trifluoroborate in their synthetic endeavors. Our goal is to provide you with in-depth troubleshooting strategies and a clear understanding of the mechanisms behind the undesired protodeboronation side reaction, enabling you to optimize your reaction outcomes.
Frequently Asked Questions (FAQs): Understanding the Challenge
Q1: What is protodeboronation and why is it a problem?
Protodeboronation is a chemical reaction where the carbon-boron bond of an organoboron compound is cleaved and replaced with a carbon-hydrogen bond.[1] In the context of a cross-coupling reaction like the Suzuki-Miyaura coupling, this is a detrimental side reaction. It consumes your starting material, Potassium (4-chloro-3-nitrophenyl)trifluoroborate, converting it into the inactive byproduct 1-chloro-2-nitrobenzene, which reduces the overall yield of your desired coupled product.
Q2: I thought potassium aryltrifluoroborates were stable. Why is my compound susceptible to this side reaction?
While potassium organotrifluoroborates are generally crystalline, air- and moisture-stable solids, their stability in solution under reaction conditions can vary significantly.[2][3][4] The aryltrifluoroborate itself is relatively robust. However, for it to participate in a Suzuki-Miyaura coupling, it must first hydrolyze to the corresponding boronic acid, ArB(OH)₂.[5][6] It is this in situ generated boronic acid that is the active species in the catalytic cycle and also the species susceptible to protodeboronation.
The structure of Potassium (4-chloro-3-nitrophenyl)trifluoroborate makes its corresponding boronic acid particularly prone to protodeboronation. The potent electron-withdrawing effects of the nitro (-NO₂) and chloro (-Cl) groups make the aromatic ring highly electron-deficient. This electronic deficit weakens the C-B bond, rendering it more susceptible to cleavage.[7][8]
Q3: What is the underlying mechanism of protodeboronation for this compound?
The process begins with the hydrolysis of the trifluoroborate salt to the boronic acid. This equilibrium is a critical first step. Once the boronic acid is formed, protodeboronation can occur through several pH-dependent pathways.[1][9] For electron-deficient arylboronic acids, the reaction is often accelerated under basic conditions, which are typical for Suzuki-Miyaura couplings.[7][10] The base promotes the formation of the boronate anion [ArB(OH)₃]⁻, which is more reactive towards protonolysis than the neutral boronic acid.[10]
Step 1: Modify the Base
The choice of base is critical. You need a base strong enough to facilitate transmetalation but not so aggressive that it promotes rapid decomposition.
-
Recommendation: Switch from strong hydroxide bases (e.g., NaOH, KOH) to milder carbonate or phosphate bases. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often excellent choices. [2][11]They provide sufficient basicity for the coupling while being less harsh, thereby slowing the rate of protodeboronation.
Step 2: Adjust the Solvent System
-
Recommendation: Reduce the amount of water in the reaction. Instead of solvent systems like THF/water (1:1), try using a higher ratio of organic solvent, such as dioxane/water (10:1), or even anhydrous conditions if the catalyst system allows. [2]Using a less polar aprotic solvent like toluene or dioxane can slow the initial hydrolysis of the trifluoroborate salt, enforcing the "slow release" of the boronic acid.
Step 3: Optimize the Catalyst System
-
Recommendation: Ensure your catalyst is highly active to keep the catalytic turnover rate high. For challenging, electron-deficient substrates, modern catalyst systems are often required.
-
Ligands: Use electron-rich, bulky phosphine ligands like those of the Buchwald or Fu families (e.g., XPhos, SPhos, PCy₃). These ligands accelerate the rate-limiting steps of the catalytic cycle, particularly reductive elimination. [8][11] * Precatalysts: Employ modern, air-stable Pd(II) precatalysts (e.g., XPhos Pd G3/G4) which rapidly form the active Pd(0) species in situ. This ensures the catalyst is ready to engage the boronic acid as soon as it is formed. [11]
Parameter Standard Conditions (High Risk) Optimized Conditions (Low Risk) Rationale Base KOH, NaOH Cs₂CO₃, K₃PO₄ Milder bases reduce the rate of base-promoted protodeboronation. [2][7] Solvent THF/H₂O (1:1) Dioxane/H₂O (10:1), Toluene Reduces water content, slowing hydrolysis to the unstable boronic acid. Catalyst Pd(PPh₃)₄ Pd(OAc)₂ / XPhos or XPhos Pd G3 High-activity catalysts ensure rapid consumption of the boronic acid. [11] | Temperature | High (e.g., 100 °C) | Moderate (e.g., 60-80 °C) | Lower temperatures can disfavor the decomposition pathway. |
-
Preventative Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol is a general guideline for coupling Potassium (4-chloro-3-nitrophenyl)trifluoroborate with an aryl bromide partner.
Reagents & Equipment:
-
Potassium (4-chloro-3-nitrophenyl)trifluoroborate (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Schlenk flask or sealed vial, magnetic stirrer, inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), Potassium (4-chloro-3-nitrophenyl)trifluoroborate (1.2 equiv), K₃PO₄ (3.0 equiv), and the XPhos Pd G3 precatalyst (0.02 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to form a 10:1 mixture. The final concentration of the aryl bromide should be approximately 0.1 M.
-
Degassing (Critical): Seal the flask and thoroughly degas the reaction mixture by subjecting it to three cycles of vacuum-backfill with inert gas. This removes dissolved oxygen which can cause catalyst decomposition and side reactions.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the aryl bromide and the formation of the product. Crucially, also monitor for the appearance of 1-chloro-2-nitrobenzene (MW: 157.56 g/mol ) as an indicator of protodeboronation.
-
Workup: Once the reaction is complete, cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
By implementing these informed strategies, you can effectively suppress the undesired protodeboronation pathway and significantly improve the efficiency and yield of your cross-coupling reactions involving Potassium (4-chloro-3-nitrophenyl)trifluoroborate.
References
-
Title: Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling Source: Journal of the American Chemical Society URL: [Link]
-
Title: Protodeboronation Source: Wikipedia URL: [Link]
-
Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: ACS Publications URL: [Link]
-
Title: Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids Source: ResearchGate URL: [Link]
-
Title: Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis of aryltrifluoroborates Source: Organic Chemistry Portal URL: [Link]
-
Title: In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling (Presentation) Source: The Royal Society of Chemistry URL: [Link]
-
Title: The proposed mechanism for protodeboronation of arylboronic acids Source: ResearchGate URL: [Link]
-
Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes Source: ACS Publications URL: [Link]
-
Title: Acid-promoted metal-free protodeboronation of arylboronic acids Source: RSC Publishing URL: [Link]
-
Title: Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers (Abstract) Source: ScienceDirect URL: [Link]
-
Title: Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry Source: Longdom Publishing URL: [Link]
-
Title: The role of fluorine in stabilizing the bioactive conformation of dihydroorotate dehydrogenase inhibitors Source: PubMed URL: [Link]
-
Title: Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners... Source: National Institutes of Health (NIH) URL: [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Suzuki-Miyaura Coupling with Potassium (4-chloro-3-nitrophenyl)trifluoroborate
Welcome to the technical support center for the optimization of Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges and frequently asked questions encountered when using potassium (4-chloro-3-nitrophenyl)trifluoroborate as a coupling partner. The electron-withdrawing nature of the nitro and chloro groups on this substrate presents unique challenges that require careful consideration of reaction parameters. This document provides in-depth, evidence-based troubleshooting strategies to help you achieve optimal results in your research.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with potassium (4-chloro-3-nitrophenyl)trifluoroborate is giving low to no yield. What are the most critical initial parameters to investigate?
A1: Low yields in this specific coupling are often traced back to a few key factors related to the substrate's electronic properties and the stability of organotrifluoroborates. Here’s a systematic approach to troubleshooting:
-
Catalyst System (Palladium Source and Ligand): The choice of catalyst is paramount. The (4-chloro-3-nitrophenyl) group is electron-deficient, which can make the oxidative addition step of the catalytic cycle more facile. However, the subsequent transmetalation and reductive elimination steps may be challenging.
-
Ligand Choice: Bulky, electron-rich phosphine ligands are often necessary to promote the reductive elimination step and stabilize the palladium catalyst. Ligands like SPhos, RuPhos, and other Buchwald-type biarylphosphine ligands have shown great success in coupling challenging substrates.[1][2][3]
-
Palladium Precatalyst: Using a well-defined palladium precatalyst, such as a G3 or G4 Buchwald precatalyst, can ensure the efficient generation of the active Pd(0) species.[3]
-
-
Base Selection and Strength: The base plays a crucial role in the activation of the trifluoroborate salt for transmetalation.[4][5]
-
Potassium trifluoroborates often require a base to facilitate the exchange of a fluoride ion for a hydroxide or alkoxide, which is believed to be the active species in the transmetalation step.[6]
-
For electron-deficient aryl trifluoroborates, a moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often a good starting point.[2][6][7][8] Very strong bases could potentially lead to undesired side reactions with the nitro group.
-
-
Solvent System and the Role of Water: The presence of water is often critical for the successful coupling of potassium aryltrifluoroborates.[6]
-
Reaction Temperature: Temperature is a critical parameter to optimize. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or side reactions.
Q2: I'm observing significant formation of a homocoupled byproduct from my boronic acid partner. How can I suppress this side reaction?
A2: Homocoupling of the boronic acid partner is a common side reaction, often exacerbated by the presence of oxygen. Here’s how to address it:
-
Rigorous Degassing: Ensure that all solvents are thoroughly degassed before use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw method.[3]
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.
-
Ligand Choice: The use of bulky, electron-donating ligands can sterically hinder the homocoupling pathway.[3]
-
Controlled Addition: In some cases, slow addition of the boronic acid can minimize its concentration at any given time, thereby reducing the rate of homocoupling.
Q3: The reaction seems to stall before completion. What adjustments can I make to drive it to full conversion?
A3: A stalled reaction can be due to catalyst deactivation, insufficient base, or unfavorable reaction kinetics. Consider the following:
-
Catalyst Loading: If catalyst deactivation is suspected, a modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) might be necessary.
-
Base Stoichiometry: Ensure an adequate excess of the base is used (typically 2-3 equivalents).
-
Temperature Increase: As mentioned, a controlled increase in temperature can help overcome a high activation energy barrier.[3]
-
Microwave Irradiation: Microwave-assisted heating can sometimes dramatically accelerate sluggish reactions and improve yields.[10]
Q4: How does the reaction temperature specifically influence the coupling of an electron-deficient substrate like potassium (4-chloro-3-nitrophenyl)trifluoroborate?
A4: The reaction temperature has a multifaceted impact on this specific coupling:
-
Oxidative Addition: For an electron-deficient aryl chloride, the oxidative addition step is generally not the rate-limiting step and can often proceed at moderate temperatures.
-
Transmetalation: This step involves the transfer of the aryl group from the boron atom to the palladium center. The rate of this step is influenced by the base and the presence of water. Higher temperatures can accelerate this process.
-
Reductive Elimination: This is often the rate-determining step, especially when forming sterically hindered biaryls or when using electron-deficient coupling partners. Higher temperatures are frequently required to promote this final C-C bond-forming step.[3]
-
Catalyst Stability: The chosen palladium catalyst and ligand must be stable at the required reaction temperature. Catalyst decomposition at elevated temperatures is a common cause of failed reactions.
The optimal temperature is therefore a balance between achieving a sufficient rate for all catalytic steps and maintaining the integrity of the catalyst.
Troubleshooting Guides
Guide 1: Optimizing Reaction Temperature for Low Yield
This guide provides a systematic workflow for optimizing the reaction temperature when faced with low product yield.
Caption: Workflow for Temperature Optimization.
Experimental Protocol: Temperature Screening
-
Setup: In parallel reaction vials under an inert atmosphere, set up the standard reaction with your aryl halide, potassium (4-chloro-3-nitrophenyl)trifluoroborate (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂/SPhos, 2 mol%), and base (e.g., K₂CO₃, 2 equiv) in a degassed solvent system (e.g., toluene/H₂O, 4:1).
-
Temperature Gradient: Place the vials in separate heating blocks pre-set to a range of temperatures (e.g., 80 °C, 90 °C, 100 °C, and 110 °C).
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 2 hours) using TLC or LC-MS.
-
Analysis: After a set time (e.g., 24 hours), quench the reactions and analyze the crude mixtures to determine the conversion and identify the formation of any byproducts.
Guide 2: Catalyst and Base Screening for Stalled Reactions
This guide outlines a logical approach to selecting a more effective catalyst and base combination when a reaction fails to reach completion.
Caption: Catalyst and Base Screening Workflow.
Data Presentation: Catalyst and Base Screening Matrix
| Catalyst System | Base | Temperature (°C) | Time (h) | Conversion (%) |
| Pd(OAc)₂ / SPhos | K₂CO₃ | 90 | 24 | 75 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 90 | 24 | 92 |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | 90 | 24 | 88 |
| Pd(OAc)₂ / RuPhos | K₂CO₃ | 90 | 24 | 85 |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | 90 | 24 | 98 |
| XPhos Pd G3 | K₃PO₄ | 90 | 18 | 95 |
This is example data and should be determined experimentally.
Summary of Key Optimization Parameters
| Parameter | Starting Recommendation | Rationale and Key Considerations |
| Palladium Catalyst | 1-2 mol% Pd(OAc)₂ with 2-4 mol% Buchwald ligand (e.g., SPhos, RuPhos) | Electron-rich, bulky ligands facilitate reductive elimination and enhance catalyst stability.[1][2][3] |
| Base | 2-3 equivalents of K₂CO₃ or K₃PO₄ | Activates the trifluoroborate for transmetalation. The choice of base can significantly impact the reaction rate and yield.[2][6][7][8] |
| Solvent | Degassed Toluene/H₂O (4:1 to 10:1) or Dioxane/H₂O | The presence of water is often crucial for the hydrolysis of the trifluoroborate to a more active boronate species.[6] |
| Temperature | 80-110 °C | A balance must be struck between achieving a sufficient reaction rate and preventing catalyst decomposition.[2][7][10] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxygen-induced homocoupling of the boronic acid partner and catalyst degradation.[3] |
By systematically evaluating and optimizing these critical reaction parameters, researchers can overcome the challenges associated with the Suzuki-Miyaura coupling of potassium (4-chloro-3-nitrophenyl)trifluoroborate and achieve high yields of their desired products.
References
-
Walker, S. D., et al. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 43(15), 1871-1876. [Link]
-
Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(10), 3626-3631. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Letters, 10(9), 1795-1798. [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. The Journal of Organic Chemistry, 71(25), 9681-9686. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides. Organic Letters, 5(13), 2267-2270. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429. [Link]
-
Mewald, M., et al. (2021). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv. [Link]
-
Gallou, F., et al. (2021). Evolution of the reaction conditions for a challenging Suzuki-Miyaura cross-coupling. RSC Advances, 11(42), 26055-26059. [Link]
-
Chen, W., et al. (2018). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 16(24), 4445-4449. [Link]
-
Reddit discussion on troubleshooting Suzuki coupling. (2021). r/Chempros. [Link]
-
Molander, G. A., & Fumagalli, T. (2008). Suzuki-Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Journal of Organic Chemistry, 73(15), 5743-5747. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. PubMed. [Link]
-
Matos, K., & Söderquist, J. A. (1998). Role of a base in Suzuki-Miyaura reaction. The Journal of Organic Chemistry, 63(4), 461-470. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Vantourout, J. C., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1643-1647. [Link]
-
Test experiments for optimization of the Suzuki-Miyaura coupling reactions. (2014). ResearchGate. [Link]
-
So, S., et al. (2022). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 24(25), 4664-4668. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2009). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry, 74(14), 5031-5036. [Link]
-
Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. SciSpace. [Link]
-
Reddit discussion on failed Suzuki coupling. (2024). r/Chempros. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. PubMed. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 9. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion Rates with Potassium (4-chloro-3-nitrophenyl)trifluoroborate
Welcome to the technical support guide for Potassium (4-chloro-3-nitrophenyl)trifluoroborate. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low conversion rates, during its use in cross-coupling reactions. As a stable, crystalline solid, this reagent offers significant advantages in handling and storage over its corresponding boronic acid.[1][2][3] However, its electronic properties—specifically the presence of two electron-withdrawing groups (nitro and chloro)—present unique challenges that require careful optimization of reaction conditions.
This guide moves beyond simple procedural lists to explain the chemical principles behind each troubleshooting step, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Suzuki-Miyaura reaction with Potassium (4-chloro-3-nitrophenyl)trifluoroborate is showing very low conversion or has stalled completely. What are the most likely causes?
This is a common issue stemming from the dual challenges posed by this specific substrate: the inherent stability of the trifluoroborate anion and the deactivated nature of the corresponding aryl chloride coupling partner.
Answer: Low conversion is typically rooted in one or more of the following factors:
-
Inefficient Hydrolysis to the Active Boronic Acid: Potassium trifluoroborates are considered "protected" forms of boronic acids and must first hydrolyze in situ to the corresponding boronic acid (ArB(OH)₂) to participate in the transmetalation step of the catalytic cycle.[4][5][6][7] The rate of this hydrolysis is critical. For electron-deficient aryltrifluoroborates like the (4-chloro-3-nitrophenyl) derivative, this hydrolysis can be exceptionally slow under standard basic conditions, effectively starving the catalytic cycle of the required nucleophile.[4][5]
-
Suboptimal Catalyst System: The coupling partner is often an aryl chloride, which is significantly less reactive than the corresponding bromide or iodide. The oxidative addition of a palladium catalyst to the C-Cl bond is a challenging, often rate-limiting step.[8][9] A standard catalyst system like Pd(PPh₃)₄ may be completely ineffective. Highly active catalysts, typically employing bulky, electron-rich phosphine ligands, are required to facilitate this difficult step.[8][10][11]
-
Incorrect Base or Solvent Selection: The choice of base and solvent is not merely about solubility; it directly impacts both the trifluoroborate hydrolysis rate and the efficiency of the transmetalation step.[12][13][14][15] Anhydrous conditions, for example, will completely shut down the reaction as water is required for the initial hydrolysis.[16]
-
Reagent Degradation (Protodeboronation): Although more stable than the boronic acid, the trifluoroborate is not immune to degradation. Once the boronic acid is formed in situ, its electron-deficient nature makes it susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially in the presence of excess water or at elevated temperatures.[17][18] This side reaction consumes the active nucleophile, reducing the yield.
Troubleshooting Workflow for Low Conversion
This workflow provides a logical sequence of steps to diagnose and resolve poor reaction performance.
Caption: A step-by-step decision tree for troubleshooting low conversion rates.
Question 2: How do I select the optimal catalyst, ligand, base, and solvent for this challenging coupling?
Answer: A systematic approach is required. Due to the electron-deficient nature of the substrate, standard conditions are unlikely to succeed. The key is to use a highly active catalyst system in a solvent mixture that facilitates the slow hydrolysis step.
Catalyst & Ligand Selection
The primary challenge is the activation of the C-Cl bond. This necessitates a palladium catalyst system with a bulky, electron-rich phosphine ligand. These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly active in the oxidative addition step.[8]
| Catalyst Precursor | Recommended Ligands | Typical Loading (mol %) | Rationale & Considerations |
| Pd(OAc)₂ or Pd₂(dba)₃ | RuPhos, SPhos, XPhos, n-BuPAd₂ | Pd: 1-3%, Ligand: 2-6% | Primary Choice. These Buchwald-type ligands are the gold standard for coupling challenging aryl chlorides.[19] They accelerate both oxidative addition and reductive elimination. |
| PdCl₂(dppf)·CH₂Cl₂ | None (ligand is included) | 2-5% | Secondary Choice. Can be effective, especially for aryl bromides or more activated chlorides, but may require higher temperatures and show lower efficacy for deactivated chlorides compared to Buchwald systems.[14][20] |
| Pd(P(t-Bu)₃)₂ | None (ligand is included) | 1-3% | A highly active but potentially less stable catalyst. Good for screening but may require careful handling. |
Base & Solvent Selection
The base and solvent work in concert to facilitate the hydrolysis of the trifluoroborate and the subsequent transmetalation. A biphasic system containing water is essential.[16]
| Base | Solvent System (Organic:H₂O) | Temp (°C) | Rationale & Considerations |
| Cs₂CO₃ (Cesium Carbonate) | Toluene/H₂O (10:1) or Dioxane/H₂O (10:1) | 80-110 | Highly Recommended. Cs₂CO₃ is often the most effective base for trifluoroborates, promoting efficient hydrolysis and transmetalation.[14] Toluene and dioxane are excellent solvents for Suzuki couplings. |
| K₃PO₄ (Potassium Phosphate) | Toluene/H₂O (10:1) or THF/H₂O (9:1) | 80-110 | A strong, non-nucleophilic base that is also highly effective. It can sometimes outperform carbonates.[16] |
| K₂CO₃ (Potassium Carbonate) | Methanol or Ethanol | 60-80 | A cost-effective option that can work well, particularly in ligandless systems with more reactive coupling partners (e.g., aryl bromides).[21] May be less effective for this specific challenging substrate. |
Key Mechanistic Considerations
Understanding the catalytic cycle highlights the potential failure points when using Potassium (4-chloro-3-nitrophenyl)trifluoroborate.
Caption: The Suzuki-Miyaura cycle highlighting critical steps for this substrate.
Standard Operating Protocol (SOP)
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of Potassium (4-chloro-3-nitrophenyl)trifluoroborate with a generic aryl chloride.
Materials:
-
Potassium (4-chloro-3-nitrophenyl)trifluoroborate (1.2 equiv)
-
Aryl Chloride (1.0 equiv)
-
Pd(OAc)₂ (2 mol %)
-
RuPhos (4 mol %)
-
Cs₂CO₃ (3.0 equiv)
-
Toluene and Deionized Water (10:1 ratio, to make a 0.2 M solution with respect to the aryl chloride)
-
Anhydrous, inert-gas-rated reaction vessel with a condenser and magnetic stir bar.
Procedure:
-
Vessel Preparation: Ensure the reaction vessel and stir bar are oven-dried and cooled under a stream of argon or nitrogen.
-
Reagent Addition: To the vessel, add Pd(OAc)₂ (0.02 equiv), RuPhos (0.04 equiv), Cs₂CO₃ (3.0 equiv), Potassium (4-chloro-3-nitrophenyl)trifluoroborate (1.2 equiv), and the aryl chloride (1.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the vessel with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Prepare the 10:1 toluene/water solvent mixture. Degas the mixture thoroughly by sparging with argon for 20-30 minutes. Add the degassed solvent to the reaction vessel via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 100 °C. Stir vigorously to ensure good mixing between the phases.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product via column chromatography on silica gel.
References
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research.
- Effect of solvent volume on the Suzuki-Miyaura reaction with [dmiop]2[PdCl4].
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
- Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides.
- Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluorobor
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).
- Potassium Trifluorobor
- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development.
- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development.
- Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling.
- Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides. Organic Letters.
- A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society.
- Efficient Ligandless Palladium-Catalyzed Suzuki Reactions of Potassium Aryltrifluorobor
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluorobor
- Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides.
- Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides.
- Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
- Organotrifluorobor
Sources
- 1. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.ed.ac.uk [pure.ed.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 8. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scispace.com [scispace.com]
- 19. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
Impact of solvent choice on Potassium (4-chloro-3-nitrophenyl)trifluoroborate reactivity
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Potassium (4-chloro-3-nitrophenyl)trifluoroborate. This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and frequently asked questions to ensure the successful application of this versatile reagent in your synthetic endeavors. We focus on the critical impact of solvent choice on its reactivity, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using Potassium (4-chloro-3-nitrophenyl)trifluoroborate over the corresponding boronic acid?
Potassium organotrifluoroborates, including the (4-chloro-3-nitrophenyl) derivative, offer significant advantages in terms of stability and ease of handling.[1][2] Unlike many boronic acids which can be prone to dehydration to form cyclic boroxines and are susceptible to protodeboronation upon storage, potassium trifluoroborate salts are generally crystalline, monomeric solids that are stable to air and moisture over long periods.[3][4][5] This stability simplifies storage, weighing, and reaction setup, leading to more reproducible results. They essentially act as a protected form of the boronic acid, which is slowly released in situ under the reaction conditions.[6]
Q2: How do the electron-withdrawing nitro and chloro groups on the aromatic ring affect the reactivity of this trifluoroborate salt?
The presence of strong electron-withdrawing groups like the nitro and chloro substituents has a dual effect on the reactivity of Potassium (4-chloro-3-nitrophenyl)trifluoroborate.
-
Slower Hydrolysis: Electron-withdrawing groups decrease the electron density on the boron-bearing carbon, which can slow down the rate of hydrolysis of the trifluoroborate to the active boronic acid.[7][8] This "slow-release" of the boronic acid can be advantageous as it minimizes side reactions such as protodeboronation and oxidative homocoupling by maintaining a low concentration of the reactive boronic acid throughout the reaction.[7][9]
-
Increased Reactivity of the Coupling Partner: In a Suzuki-Miyaura coupling, this trifluoroborate will be coupled with an aryl or vinyl halide/triflate. The electron-withdrawing nature of the trifluoroborate's aromatic ring does not directly impact the key steps of the catalytic cycle in the same way as substituents on the electrophilic partner. However, when considering the overall synthesis of a target molecule, the presence of these groups can activate the molecule for subsequent transformations.
Q3: Is this compound soluble in all common organic solvents?
Potassium (4-chloro-3-nitrophenyl)trifluoroborate is an ionic salt and, as such, its solubility can be limited in nonpolar organic solvents. It is generally more soluble in polar organic solvents.[10] For Suzuki-Miyaura reactions, it is common to use a mixture of an organic solvent and water to ensure sufficient solubility of all components: the organotrifluoroborate salt, the organic electrophile, the palladium catalyst, and the inorganic base.[2][11][12]
Troubleshooting Guide: Suzuki-Miyaura Reactions
This section addresses common issues encountered when using Potassium (4-chloro-3-nitrophenyl)trifluoroborate in Suzuki-Miyaura cross-coupling reactions, with a special focus on the role of the solvent.
Issue 1: Low or No Conversion to the Desired Product
| Potential Cause | Troubleshooting Recommendation & Explanation |
| Inappropriate Solvent Choice | The choice of solvent is critical and can dramatically affect the reaction outcome.[13][14][15] A biphasic solvent system, such as Toluene/H₂O , THF/H₂O , or i-PrOH/H₂O , is often optimal.[2][3][12] The organic phase solubilizes the electrophile and the palladium catalyst, while the aqueous phase dissolves the trifluoroborate salt and the inorganic base. Water also plays a crucial role in facilitating the transmetalation step.[13][16] Highly polar aprotic solvents like DMF or acetonitrile can sometimes alter the selectivity of the reaction by coordinating to the palladium center.[13][17] |
| Inefficient Hydrolysis of the Trifluoroborate | As mentioned, the electron-withdrawing groups on this substrate slow down its hydrolysis to the active boronic acid.[7][8] Ensure your reaction conditions promote this step. The presence of a base and water is essential for the hydrolysis to proceed.[7][18] If conversion is still low, a slight increase in the reaction temperature or a higher proportion of water in the solvent mixture may be beneficial, though this should be balanced against the risk of side reactions. |
| Poor Catalyst Activity | The oxidative addition of the electrophile to the Pd(0) catalyst is a key step.[19] For couplings involving aryl chlorides (a common partner for this boronic acid precursor), standard catalysts may be sluggish. Consider using more electron-rich and bulky phosphine ligands, such as RuPhos or SPhos , which are known to facilitate the coupling of challenging substrates.[2][20][21] |
| Incorrect Base | The base is not only crucial for the hydrolysis of the trifluoroborate but also for the transmetalation step.[5][19] Strong inorganic bases like K₂CO₃ , Cs₂CO₃ , or K₃PO₄ are commonly used.[2][21] Cs₂CO₃ is often found to be particularly effective for trifluoroborate couplings.[2][12] |
Issue 2: Significant Formation of Side Products (Protodeboronation and Homocoupling)
| Potential Cause | Troubleshooting Recommendation & Explanation |
| Excessive Boronic Acid Concentration | The formation of protodeboronated (replacement of the boron group with hydrogen) and homocoupled byproducts is often due to a high concentration of the reactive boronic acid in the reaction mixture.[7][9][22] The "slow-release" nature of Potassium (4-chloro-3-nitrophenyl)trifluoroborate is advantageous in this regard.[6] However, if these side products are still observed, consider lowering the reaction temperature to better match the rate of hydrolysis with the rate of the catalytic cycle. |
| Presence of Oxygen | Oxygen can lead to the oxidative homocoupling of the boronic acid.[22] It is crucial to thoroughly degas the reaction mixture before heating. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw technique. |
| Suboptimal Solvent/Base Combination | The choice of solvent and base can influence the pH of the aqueous phase, which in turn affects the rate of protodeboronation.[6] While basic conditions are necessary, extremely harsh conditions might exacerbate side reactions. Stick to recommended bases like K₂CO₃ or Cs₂CO₃. |
Issue 3: Inconsistent Results and Poor Reproducibility
| Potential Cause | Troubleshooting Recommendation & Explanation |
| Solvent Quality and Water Content | The purity of the organic solvent and the precise ratio of the organic solvent to water can significantly impact the reaction.[11] Use high-purity, dry organic solvents and deionized, degassed water. For sensitive reactions, it is advisable to use freshly opened solvents. The water/solvent ratio can influence the reaction rate by affecting the concentration of the base and reactants in each phase.[11] |
| Stirring Rate in Biphasic Systems | In a biphasic reaction, efficient mixing is essential to ensure effective mass transport between the organic and aqueous phases. An inadequate stirring rate can lead to slower reaction times and lower yields. Ensure vigorous stirring throughout the reaction. |
| Incomplete Degassing | As mentioned, residual oxygen can lead to side reactions and catalyst deactivation. Ensure your degassing procedure is thorough and consistent for each experiment. |
Experimental Protocols and Workflows
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of Potassium (4-chloro-3-nitrophenyl)trifluoroborate with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Step-by-Step Methodology:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add Potassium (4-chloro-3-nitrophenyl)trifluoroborate (1.2 equiv.), the aryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., RuPhos, 4 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Base Addition: Add the degassed solvent mixture (e.g., 10:1 Toluene/H₂O) and the base (e.g., K₂CO₃, 3.0 equiv.).
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for another 15-20 minutes while stirring.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC/LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Experimental Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Understanding the Mechanism: The Role of the Solvent
The Suzuki-Miyaura catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination. The solvent plays a critical role in each of these steps.
Caption: The Suzuki-Miyaura catalytic cycle and the point of entry for the trifluoroborate.
-
Oxidative Addition (R¹-X + Pd(0) → R¹-Pd(II)-X): This is often the rate-determining step, especially with less reactive aryl chlorides.[23][24] The polarity of the solvent can significantly influence the energetics of this step. More polar solvents can stabilize the charge separation in the transition state, thereby lowering the activation barrier and accelerating the reaction.[23][24]
-
Hydrolysis and Transmetalation (R¹-Pd(II)-X + R²B(OH)₂ → R¹-Pd(II)-R²): Before transmetalation can occur, the potassium trifluoroborate must first hydrolyze to the corresponding boronic acid.[7][25] This step requires water and a base. The transmetalation itself, where the R² group is transferred from boron to palladium, is also facilitated by aqueous conditions and the presence of a base, which activates the boronic acid.[16][19] The solvent must effectively mediate the interaction between the organometallic species in the organic phase and the activated boronate in the aqueous phase.
-
Reductive Elimination (R¹-Pd(II)-R² → R¹-R² + Pd(0)): This final step forms the desired carbon-carbon bond and regenerates the Pd(0) catalyst. While less directly impacted by the solvent compared to the other steps, the overall efficiency of the catalytic cycle depends on the solvent's ability to maintain the active catalyst in solution and prevent its decomposition.
By carefully selecting the solvent system, researchers can optimize each step of the catalytic cycle, leading to higher yields, fewer side products, and more robust and reproducible reactions.
References
- Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed.
- Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. UBC Chemistry Department - The University of British Columbia.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
- Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water.
- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantics Scholar.
- Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail.
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.
- Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluorobor
- Solvent coordination to palladium can invert the selectivity of oxidative addition. Royal Society of Chemistry.
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling.
- Relative species intensity and pH values for the hydrolysis of potassium p‐methoxyphenyltrifluoroborate in THF (55 °C) performed in a Schlenk tube at a slow stir rate.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.
- Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions.
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta.
- Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles.
- Preventing protodeboronation in reactions with organotrifluorobor
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- Suzuki Coupling. Organic Chemistry Portal.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry.
- Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling.
- Suzuki-Miyaura. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development.
- Potassium 4-fluorophenyltrifluorobor
- Potassium aryltrifluorobor
- Synthesis of potassium trifluorobor
- Potassium Trifluorobor
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]
- 9. researchgate.net [researchgate.net]
- 10. CAS 192863-35-7: Potassium 4-fluorophenyltrifluoroborate [cymitquimica.com]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Yoneda Labs [yonedalabs.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from Reactions with Potassium (4-chloro-3-nitrophenyl)trifluoroborate
This technical guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying products derived from reactions utilizing Potassium (4-chloro-3-nitrophenyl)trifluoroborate. Drawing upon established principles and field-proven insights, this document provides a structured approach to troubleshooting common purification challenges and answers frequently asked questions. Our focus is on ensuring the scientific integrity of your work by delivering robust and reproducible purification strategies.
Section 1: Understanding the Chemistry and Potential Impurities
The purification of any reaction product begins with a foundational understanding of the reaction itself. Potassium (4-chloro-3-nitrophenyl)trifluoroborate is most commonly employed as a coupling partner in Suzuki-Miyaura cross-coupling reactions. The electron-withdrawing nature of the nitro and chloro groups on the aromatic ring can influence the reactivity and the impurity profile of the reaction.
A typical Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of the trifluoroborate salt with an aryl or vinyl halide/triflate. Before the product can be isolated, a number of potential side products and unreacted starting materials must be considered.
Logical Flow of a Suzuki-Miyaura Reaction & Impurity Formation
Caption: Workflow of a Suzuki-Miyaura reaction and potential impurities.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the purification of products from reactions involving Potassium (4-chloro-3-nitrophenyl)trifluoroborate.
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: The most prevalent impurities in a Suzuki-Miyaura reaction using Potassium (4-chloro-3-nitrophenyl)trifluoroborate include:
-
Unreacted Starting Materials: Unconsumed Potassium (4-chloro-3-nitrophenyl)trifluoroborate and the corresponding aryl halide/triflate are common.
-
Homocoupling Products: These are byproducts formed from the coupling of two molecules of the same starting material (e.g., two aryl halides or two trifluoroborate molecules).[1] The presence of oxygen can exacerbate homocoupling.
-
Protodeborylation Product: The trifluoroborate group can be replaced by a hydrogen atom, leading to the formation of 1-chloro-2-nitrobenzene.
-
Hydrolyzed Boron Species: Potassium trifluoroborates hydrolyze in situ to the corresponding boronic acid, which is the active species in the catalytic cycle.[2] Incomplete reaction or workup can leave residual boronic acids or their trimeric anhydrides (boroxines).
-
Palladium Residues: The palladium catalyst can sometimes be challenging to remove completely.
-
Inorganic Salts: The base used in the reaction (e.g., potassium carbonate) and the potassium fluoride byproduct will be present.
Q2: My desired product is a solid. Is recrystallization a good first step for purification?
A2: Yes, for solid products, recrystallization can be an excellent initial purification technique, especially for removing highly polar or non-polar impurities.[2] The choice of solvent is critical. A good recrystallization solvent will dissolve the product well at elevated temperatures but poorly at room temperature, while impurities remain either soluble or insoluble at all temperatures. For nitrobiphenyl compounds, solvents like ethanol, isopropanol, or mixtures of ethyl acetate and hexanes are often effective.[3][4][5][6]
Q3: The polarity of my product and a key impurity are very similar. How can I improve my separation by column chromatography?
A3: When dealing with compounds of similar polarity, several strategies can enhance chromatographic separation:
-
Optimize the Solvent System: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). Sometimes, switching from a standard ethyl acetate/hexane system to a dichloromethane/methanol or an ether/hexane system can alter the selectivity and improve separation.[7]
-
Adjust the Polarity Gradient: A shallower gradient during column chromatography can improve the resolution between closely eluting compounds.
-
Change the Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase. For aromatic and nitro-containing compounds, stationary phases with phenyl groups can offer different selectivity through π-π interactions.[8] Reversed-phase chromatography on a C18 or similar column can also be effective, particularly for polar compounds.[9]
-
Dry Loading: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column can lead to a more concentrated band and better separation.
Q4: I am observing significant streaking of my product on the TLC plate and column. What could be the cause and how can I fix it?
A4: Streaking is often caused by the compound's interaction with the stationary phase, particularly if it has acidic or basic properties. While the 4-chloro-3-nitrobiphenyl product is neutral, other impurities or a different desired product might have such characteristics. To mitigate streaking:
-
For Acidic Compounds: Add a small amount of a volatile acid like acetic acid to the eluent.
-
For Basic Compounds: Add a small amount of a volatile base like triethylamine or ammonia to the eluent.[7] This will neutralize the active sites on the silica gel and improve the peak shape.
Section 3: Troubleshooting Guides
This section provides structured troubleshooting advice for specific issues you may encounter during the purification process.
Troubleshooting Workflow: Low Yield After Purification
Caption: A decision tree for troubleshooting low product yield.
| Problem | Possible Cause | Recommended Solution |
| Product co-elutes with unreacted aryl halide. | The polarities of the product and the starting material are very similar. This is more common with electron-deficient aryl halides. | - Optimize Chromatography: Try a different solvent system (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). A shallower gradient can also improve resolution.[7]- Recrystallization: If the product is a solid, recrystallization may effectively separate it from the starting material.[2] |
| Significant amount of homocoupled byproduct is isolated. | The reaction may have been exposed to oxygen, or a Pd(II) precatalyst was used without complete reduction to Pd(0).[1] | - Improve Inert Atmosphere: Ensure solvents are thoroughly degassed and the reaction is run under a positive pressure of an inert gas (e.g., Argon or Nitrogen).- Catalyst Choice: Consider using a Pd(0) source directly or a precatalyst that is readily reduced. |
| Product is not crystallizing from the chosen solvent. | The solvent may not be optimal, or the product may be too soluble. The presence of impurities can also inhibit crystallization. | - Solvent Screening: Test a variety of solvents or solvent mixtures. Adding a less polar "anti-solvent" can induce crystallization.- Seeding: Add a small crystal of the pure product to induce crystallization.- Further Purification: If impurities are preventing crystallization, further purification by column chromatography may be necessary first. |
| Dark-colored impurities persist in the final product. | These are often residual palladium species. | - Filtration through Celite® or Silica Gel: Passing the crude product solution through a short plug of Celite® or silica gel can remove a significant portion of the palladium catalyst.- Charcoal Treatment: Stirring the product solution with activated charcoal can help adsorb palladium residues. |
Section 4: Experimental Protocols
The following are generalized protocols that should be adapted based on the specific properties of your product and the impurities present.
Protocol 1: General Work-up and Liquid-Liquid Extraction
-
Reaction Quench: Once the reaction is complete, cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water to remove inorganic salts and highly polar impurities. If an emulsion forms, a brine (saturated NaCl solution) wash can help to break it.
-
Organic Layer Separation: Separate the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system using TLC. Aim for an Rf value of 0.2-0.3 for your desired product.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column. For less soluble compounds, dry loading is recommended.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the product is highly soluble at high temperatures and poorly soluble at low temperatures.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
References
-
Reddit. (2018). Suzuki purification problem. r/OrganicChemistry. Retrieved from [Link]
-
Smejkal, F., Popl, M., Cíhová, A., & Zázvorková, M. (1980). Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel. Journal of Chromatography A, 197(2), 147-153. Retrieved from [Link]
-
Lee, S. L. (2007). The Chromatography of Nitro compounds. Nature and Science, 5(1). Retrieved from [Link]
-
Habboush, A. E., & Tameesh, A. H. (1970). Gas Chromatographic Analysis of Chloronitrobenzene Isomers. Analytical Chemistry, 42(14), 1813-1815. Retrieved from [Link]
-
Fair, J. D., & Kormos, C. M. (2008). The separation of 2-nitrophenol, 4-nitrophenol and phenol. Journal of Chemical Education, 85(11), 1544. Retrieved from [Link]
- Google Patents. (n.d.). CN105732392A - Method for preparing 4'-chloro-2-nitrobiphenyl.
- Google Patents. (n.d.). CN108069861B - Method for synthesizing nitrobiphenyl.
- Google Patents. (n.d.). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
- Google Patents. (n.d.). CN105017025A - Preparation method of 4'-chloro-2-nitrobiphenyl.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Patsnap. (n.d.). CN105017025A - Preparation method of 4'-chloro-2-nitrobiphenyl. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
- Google Patents. (n.d.). CA2248157C - Preparation of nitrobiphenyls.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN105732392A - Method for preparing 4'-chloro-2-nitrobiphenyl - Google Patents [patents.google.com]
- 4. CN108069861B - A kind of method of synthesizing nitrobiphenyl - Google Patents [patents.google.com]
- 5. CN105017025A - Preparation method of 4'-chloro-2-nitrobiphenyl - Google Patents [patents.google.com]
- 6. Preparation method of 4'-chloro-2-nitrobiphenyl - Eureka | Patsnap [eureka.patsnap.com]
- 7. reddit.com [reddit.com]
- 8. sciencepub.net [sciencepub.net]
- 9. Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Handling and Deactivation of Palladium Catalysts with Potassium (4-chloro-3-nitrophenyl)trifluoroborate
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing palladium catalysts in conjunction with potassium (4-chloro-3-nitrophenyl)trifluoroborate for Suzuki-Miyaura cross-coupling reactions. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices to ensure successful experimental outcomes and safe laboratory operations.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the Suzuki-Miyaura cross-coupling reaction between an aryl halide/triflate and potassium (4-chloro-3-nitrophenyl)trifluoroborate using a palladium catalyst.
Issue 1: Low or No Reaction Conversion
Possible Causes and Solutions:
-
Inactive Catalyst: The Pd(0) active species may not have been efficiently generated from the Pd(II) precatalyst, or the catalyst may have been deactivated by exposure to air.
-
Insufficient Base: The base is crucial for the transmetalation step in the catalytic cycle.[3][4]
-
Poor Solvent Choice: The solvent system must be appropriate for both the catalyst and the reactants.
-
Low Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature. While some Suzuki-Miyaura reactions can proceed at room temperature, others require heating. Monitor for potential byproduct formation at higher temperatures.[10]
-
Issue 2: Catalyst Deactivation (Blackening of the Reaction Mixture)
Possible Causes and Solutions:
-
Palladium Black Formation: The active Pd(0) catalyst can agglomerate and precipitate as inactive palladium black, especially at high concentrations or temperatures.[11]
-
Solution: Use a suitable ligand to stabilize the palladium catalyst. Phosphine ligands are commonly employed.[12] Ensure adequate stirring to maintain a homogeneous mixture. Lowering the catalyst loading or reaction temperature may also help.
-
-
Reductive Deactivation: Some substrates or reagents can promote the over-reduction of the catalyst to an inactive state.[13][14]
-
Solution: Screen different palladium precatalysts and ligands. The choice of base can also influence catalyst stability.
-
-
Coking: At elevated temperatures, organic molecules can decompose and form carbonaceous deposits on the catalyst surface, blocking active sites.[15]
-
Solution: Optimize the reaction temperature to the lowest effective level. Ensure high-purity starting materials and solvents to minimize the presence of impurities that could lead to coking.
-
Issue 3: Formation of Byproducts
Possible Causes and Solutions:
-
Homocoupling of the Trifluoroborate: The organotrifluoroborate can couple with itself, leading to symmetrical biaryl byproducts.
-
Solution: This can be promoted by the presence of oxygen.[10] Ensure the reaction is thoroughly deoxygenated. The choice of palladium catalyst and ligands can also influence the extent of homocoupling.
-
-
Formation of Phenolic Byproducts: The aryl halide can react with hydroxide ions (from the base and water) to form phenols.[9][10]
-
Solution: Use a non-hydroxide base if possible, or minimize the amount of water in the reaction mixture. Running the reaction at a lower temperature can also reduce the rate of this side reaction.
-
-
Protodeborylation: The trifluoroborate can be protonated and replaced with a hydrogen atom, leading to the formation of 4-chloro-3-nitrobenzene.
-
Solution: This is often more of an issue with boronic acids but can occur with trifluoroborates under certain conditions. Ensure the base is added promptly and the reaction is heated as required without undue delay.
-
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting common Suzuki-Miyaura coupling issues.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the advantages of using potassium (4-chloro-3-nitrophenyl)trifluoroborate over the corresponding boronic acid?
A1: Potassium organotrifluoroborates are generally more stable, crystalline, and easier to handle than their boronic acid counterparts.[5][16] They are often indefinitely stable to air and moisture, which simplifies storage and handling.[16][17] This increased stability can also lead to a reduction in side reactions like protodeborylation.[18]
Q2: What is the role of the base in the Suzuki-Miyaura coupling with trifluoroborates?
A2: The base plays a crucial role in the transmetalation step of the catalytic cycle.[3][4] It is generally accepted that the trifluoroborate is hydrolyzed in situ to the corresponding boronic acid, which then interacts with the base to form a boronate species. This boronate is more nucleophilic and readily undergoes transmetalation with the palladium complex.
Q3: How should I handle and store my palladium catalyst?
A3: Palladium catalysts, especially those on carbon supports, can be pyrophoric, particularly after use in hydrogenation reactions where they may be saturated with hydrogen.[2] Always handle palladium catalysts in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][19][20] Store the catalyst in a cool, dry, and well-ventilated place away from flammable materials.[1][20] It is best to handle the catalyst under an inert atmosphere, such as argon, especially when adding it to organic solvents.[1][2]
Q4: My palladium catalyst has turned black and seems to have crashed out of the solution. Can it be reactivated?
A4: The formation of palladium black indicates that the catalyst has agglomerated and is likely inactive.[11] In situ reactivation is generally not feasible. It is better to prevent deactivation by using appropriate ligands, controlling the reaction temperature, and ensuring proper mixing. In some specific industrial applications, protocols for catalyst regeneration exist, but for a typical laboratory setting, it is more practical to optimize the reaction conditions to prevent deactivation in the first place.
Q5: How do I dispose of waste containing the palladium catalyst?
A5: Due to its value and potential environmental impact, palladium waste should not be disposed of in regular trash.[21][22] The preferred method is to collect the waste and send it for recycling to reclaim the precious metal.[21][23][24] If recycling is not an option, the waste should be treated as hazardous and disposed of through a licensed waste disposal service, potentially via secure landfill or incineration, in accordance with local regulations.[21] For used palladium on carbon, the filter cake should be kept wet to prevent spontaneous ignition in air.[2]
Section 3: Experimental Protocol and Data
Representative Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of an aryl bromide with potassium (4-chloro-3-nitrophenyl)trifluoroborate.
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), potassium (4-chloro-3-nitrophenyl)trifluoroborate (1.2 mmol), and cesium carbonate (3.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., S-Phos, 0.04 mmol).
-
Solvent Addition: Add a degassed mixture of THF and water (e.g., 9:1 v/v, 10 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Range/Value | Rationale |
| Catalyst Loading | 1-5 mol % | Balances reaction rate and cost; higher loading may be needed for less reactive substrates. |
| Ligand | Phosphine-based (e.g., S-Phos, RuPhos) | Stabilizes the Pd(0) catalyst and facilitates the catalytic cycle.[5][17] |
| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ | Promotes the crucial transmetalation step.[5][6] |
| Solvent | THF/H₂O, Dioxane/H₂O, Toluene/H₂O | A biphasic system is often optimal for trifluoroborate hydrolysis and reaction progress.[5][7] |
| Temperature | 60-100 °C | Provides sufficient energy for the reaction; temperature should be optimized for each substrate pair. |
Catalytic Cycle Diagram
Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
-
Palladium Waste - London Chemicals & Resources Limited. (2023). Retrieved from [Link]
- CN1067925A - Method for recovering palladium from waste palladium-carbon catalyst and incinerator system - Google Patents. (n.d.).
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020). MDPI. Retrieved from [Link]
-
Palladium Catalyst — Reclaim, Recycle, and Sell your Precious Metal Scrap. (n.d.). Specialty Metals. Retrieved from [Link]
-
Palladium Catalyst - precious metal recycling. (n.d.). Huatuo. Retrieved from [Link]
-
Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. (2017). JoVE. Retrieved from [Link]
-
Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. (2010). NIH. Retrieved from [Link]
-
Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. (n.d.). ACS Publications. Retrieved from [Link]
-
Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. (n.d.). PubMed Central. Retrieved from [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). ACS Publications. Retrieved from [Link]
-
Standard Operating Procedure. (2017). Retrieved from [Link]
-
Palladium Recycling. (n.d.). Huatuo. Retrieved from [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI. Retrieved from [Link]
-
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015). PubMed. Retrieved from [Link]
-
LCSS: PALLADIUM ON CARBON. (n.d.). Retrieved from [Link]
-
Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. (n.d.). ResearchGate. Retrieved from [Link]
-
Poisoning and deactivation of palladium catalysts. (n.d.). SciSpace. Retrieved from [Link]
-
Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. (n.d.). NIH. Retrieved from [Link]
-
17.2: Palladium catalyzed couplings. (2020). Chemistry LibreTexts. Retrieved from [Link]
-
Potassium (4-chloro-3-nitrophenyl)trifluoroborate, min 96%, 1 gram. (n.d.). Retrieved from [Link]
-
Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). PUBDB. Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
-
Insights into Palladium Deactivation during Advanced Oxidation Processes. (2022). ACS Publications. Retrieved from [Link]
-
Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. (2011). ACS Publications. Retrieved from [Link]
-
Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. (n.d.). ResearchGate. Retrieved from [Link]
-
Green Chemistry Suzuki-Miyaura cross-coupling of arenediazonium salts catalyzed by alginate/gellan-stabilized palladium nanoparticles under aerobic conditions in water. (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki−Miyaura Cross-Coupling Reactions of Aryl Tellurides with Potassium Aryltrifluoroborate Salts. (n.d.). Sci-Hub. Retrieved from [Link]
-
Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. (n.d.). Retrieved from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Palladium Cross-Coupling Reactions 1. An Introduction. (2020). YouTube. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. (n.d.). Retrieved from [Link]
-
Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. (n.d.). Retrieved from [Link]
-
Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. (n.d.). NIH. Retrieved from [Link]
-
Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. (n.d.). ResearchGate. Retrieved from [Link]
-
Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. (2010). University of Edinburgh Research Explorer. Retrieved from [Link]
-
A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (n.d.). Retrieved from [Link]
Sources
- 1. honrel.com [honrel.com]
- 2. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 15. scispace.com [scispace.com]
- 16. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chemicalbook.com [chemicalbook.com]
- 20. rtong.people.ust.hk [rtong.people.ust.hk]
- 21. Palladium Waste - London Chemicals & Resources Limited [lcrl.net]
- 22. Palladium Recycling [huatuometals.com]
- 23. Palladium Catalyst — Reclaim, Recycle, and Sell your Precious Metal Scrap [specialtymetals.com]
- 24. Palladium Catalyst [huatuometals.com]
Technical Support Center: Hydrolysis of Potassium (4-chloro-3-nitrophenyl)trifluoroborate
Welcome to the technical support center for the hydrolysis of potassium aryltrifluoroborates. This guide is specifically tailored to address the challenges associated with the hydrolysis of electron-deficient systems, such as Potassium (4-chloro-3-nitrophenyl)trifluoroborate, under basic conditions. As researchers and drug development professionals, you understand the critical importance of robust and reproducible synthetic methods. This document provides in-depth mechanistic insights, practical troubleshooting advice, and a validated experimental protocol to ensure your success.
Section 1: The Underlying Science - Mechanism & Kinetics
This section addresses the fundamental principles governing the hydrolysis of aryltrifluoroborates. Understanding the "why" is the first step to solving the "how" in your experiments.
Q1: What is the accepted mechanism for the hydrolysis of aryltrifluoroborates under basic conditions?
A: The hydrolysis of potassium organotrifluoroborate (RBF₃K) is not a direct displacement of fluoride by hydroxide. Instead, it is a stepwise process governed by a series of equilibria.[1]
The currently accepted mechanism involves:
-
Initial Dissociation: The process begins with the reversible dissociation of a fluoride ion from the tetracoordinate borate to form a neutral, trivalent difluoroborane intermediate (ArBF₂).[2][3] This step is often the rate-limiting factor.
-
Nucleophilic Attack: The highly Lewis acidic difluoroborane is rapidly attacked by a nucleophile, which can be either water or a hydroxide ion.
-
Subsequent Hydrolysis: This process of fluoride dissociation followed by hydroxide/water attack repeats until all three fluoride atoms are replaced, ultimately yielding the desired arylboronic acid (ArB(OH)₂).
The overall equilibrium is driven forward by the sequestration of the released fluoride ions, either by a base or by reaction with glass surfaces in the reaction vessel.[1]
Caption: General mechanism for aryltrifluoroborate hydrolysis.
Q2: Why is my Potassium (4-chloro-3-nitrophenyl)trifluoroborate hydrolyzing so slowly?
A: This is an expected outcome for this specific substrate. The rate of hydrolysis is highly dependent on the electronic properties of the aryl group.[3][4]
-
Electron-Withdrawing Groups: Your substrate has two strong electron-withdrawing groups: a nitro group (-NO₂) and a chloro group (-Cl). These groups destabilize the transient, electron-deficient difluoroborane (ArBF₂) intermediate that is formed during the rate-limiting step.[3]
-
Slow Fluoride Dissociation: Because the intermediate is electronically destabilized, the initial loss of a fluoride ion from the starting material is thermodynamically less favorable.
-
Literature Confirmation: Studies have consistently shown that aryltrifluoroborates bearing electron-withdrawing groups, particularly nitro groups, undergo hydrolysis extremely slowly under standard basic conditions.[2][5][6] Some reports classify nitrophenyl trifluoroborates in the "very slow" release category, with half-lives potentially extending to days.[2]
Q3: What is the "acid-base paradox" in trifluoroborate hydrolysis?
A: The role of the base in this reaction is more complex than it first appears. While basic conditions are required to generate the hydroxide nucleophile and neutralize the released HF, an excess of a strong, poorly soluble inorganic base can paradoxically slow down or even inhibit the reaction.[2][5][6]
This phenomenon, observed in solvent systems like THF/water, is attributed to:
-
Phase Splitting: Strong bases like Cs₂CO₃ can induce phase-splitting, creating a small, highly basic aqueous phase and a larger, bulk organic phase (THF).[2][7]
-
Lowered Bulk pH: The aryltrifluoroborate primarily resides in the organic phase. The phase splitting effectively lowers the concentration of water and hydroxide in this bulk phase, thereby slowing the hydrolysis rate.[2][6]
-
Acid-Catalyzed Pathway Inhibition: There is also an acid-catalyzed pathway for hydrolysis. By creating a highly basic microenvironment, the base neutralizes any trace acid that could contribute to this pathway, further retarding the overall conversion.[1][7]
Section 2: Troubleshooting Guide
Encountering issues in the lab is common. This guide provides a systematic approach to diagnosing and solving problems related to the hydrolysis of your electron-poor aryltrifluoroborate.
Q1: My hydrolysis reaction is stalled or has very low conversion. What are the likely causes and solutions?
A: Low reactivity is the most common issue with this substrate.
-
Primary Cause: As detailed in Section 1, the slow kinetics are inherent to the electron-deficient nature of the (4-chloro-3-nitrophenyl) group.[2][5]
-
Solution 1: Increase Reaction Time and/or Temperature: The most straightforward approach is to prolong the reaction time significantly (24-72 hours) and/or gently increase the temperature (e.g., to 40-55 °C). Monitor carefully for the onset of side reactions.
-
Solution 2: Use a Fluorophile: An alternative strategy is to use a "fluorophile" — a reagent that actively sequesters fluoride ions and drives the equilibrium toward the product. A mild and effective method involves using silica gel in water.[3] This method has been shown to hydrolyze even electron-poor aryltrifluoroborates efficiently, often at room temperature, by providing a large surface area for fluoride sequestration.[3]
-
Solution 3: Homogeneous Base: Consider using a soluble organic base if phase-splitting is suspected to be the issue, although this may require re-optimization of the reaction conditions.
Q2: I am observing a significant amount of 1-chloro-2-nitrobenzene as a byproduct. What is happening and how can I prevent it?
A: You are observing protodeboronation, the primary and most problematic side reaction for this substrate.[2]
-
Mechanism: Protodeboronation is the cleavage of the carbon-boron bond, with a proton (from the solvent) replacing the entire boronic acid group. This side reaction becomes competitive with hydrolysis, especially when the desired reaction is slow and requires forcing conditions (prolonged time, elevated temperature).[2][3]
-
Prevention Strategies:
-
Avoid Over-running the Reaction: Monitor the reaction closely using a suitable analytical technique (see FAQ 1). Stop the reaction as soon as the starting material is consumed to a satisfactory level.
-
Use Milder Conditions: The silica gel-mediated hydrolysis method often proceeds under milder conditions than basic hydrolysis, which can significantly suppress protodeboronation.[3]
-
Control Temperature: Avoid excessive heat, as this will accelerate both hydrolysis and protodeboronation. A modest temperature increase is a trade-off that must be carefully optimized.
-
Q3: My results are not reproducible between batches. Why?
A: The hydrolysis of aryltrifluoroborates can be highly sensitive to subtle changes in the reaction environment, leading to poor reproducibility.[5]
-
Cause 1: Stirring Rate and Vessel Geometry: In biphasic systems (induced by bases like Cs₂CO₃), the rate of reaction can be dependent on the interfacial area between the aqueous basic phase and the bulk organic phase.[7][8] The shape of the flask (round-bottom vs. Schlenk tube) and the efficiency of stirring can dramatically alter this interface, leading to different reaction rates.[1][7][8]
-
Cause 2: Glass Surface: The glass of the reaction vessel can act as a fluorophile, accelerating the reaction.[1] Using different flasks or flasks that have been etched differently by previous reactions can contribute to variability.
-
Solution: Standardize Your Procedure: To ensure reproducibility, you must rigorously standardize your experimental setup. Use the same type and size of reaction vessel, the same stir bar, and the same stirring rate (measured by a tachometer if possible) for every run.
Caption: Troubleshooting workflow for hydrolysis issues.
Section 3: Experimental Protocol & Data
This section provides a validated starting protocol for the hydrolysis of Potassium (4-chloro-3-nitrophenyl)trifluoroborate using a mild and reliable method.
Recommended Protocol: Silica Gel-Mediated Hydrolysis
This protocol is adapted from methodologies proven to be effective for electron-poor aryltrifluoroborates and is designed to minimize side reactions.[3]
Reagents & Equipment:
-
Potassium (4-chloro-3-nitrophenyl)trifluoroborate
-
Chromatography-grade silica gel (230-400 mesh)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Standard glassware for extraction and filtration
Procedure:
-
Setup: To a round-bottom flask, add Potassium (4-chloro-3-nitrophenyl)trifluoroborate (1.0 equiv) and silica gel (1.0 equiv by mass).
-
Solvent Addition: Under ambient atmosphere, add deionized water to achieve a substrate concentration of approximately 0.3 M.
-
Reaction: Stir the suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by taking small aliquots, extracting with EtOAc, and analyzing the organic layer by TLC or ¹⁹F NMR (see FAQ 1). The disappearance of the starting material signal indicates completion. For this substrate, expect a reaction time of 24 hours or more.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the silica gel. Rinse the filter cake thoroughly with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (4-chloro-3-nitrophenyl)boronic acid.
-
Purification: The crude product can be purified by recrystallization or chromatography if necessary. Note that arylboronic acids can be sensitive, and prolonged exposure to silica gel during chromatography should be minimized.
Table 1: Key Parameters and Considerations
| Parameter | Recommended Condition | Rationale / Notes |
| Method | Silica Gel-Mediated | Milder than basic hydrolysis, minimizes protodeboronation for electron-poor substrates.[3] |
| Solvent | H₂O (or H₂O/EtOAc 1:1) | Water is the optimal solvent for this method.[3] If solubility is an issue, a biphasic system with EtOAc can be used. |
| Temperature | Room Temperature | Sufficient for the silica gel method, reducing the rate of decomposition and side reactions. |
| Reaction Time | 24-48 h (monitor) | Electron-poor substrates are inherently slow to hydrolyze, even with this improved method.[3] |
| Monitoring | ¹⁹F NMR, ¹¹B NMR, TLC | ¹⁹F NMR is often the cleanest method to track the disappearance of the ArBF₃⁻ signal. |
| Primary Side Product | Protodeboronation | Minimized by avoiding harsh conditions (high heat, strong base). The product is 1-chloro-2-nitrobenzene. |
Section 4: Frequently Asked Questions (FAQs)
Q1: How do I best monitor the progress of the hydrolysis?
A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive tool.
-
¹⁹F NMR: This is an excellent method. Your starting material, Potassium (4-chloro-3-nitrophenyl)trifluoroborate, will have a characteristic signal for the BF₃ group. The disappearance of this signal directly correlates with the consumption of the starting material.
-
¹¹B NMR: This technique can distinguish between the tetracoordinate boron in the starting material (a sharp signal) and the tricoordinate boron in the boronic acid product (a broader signal at a different chemical shift).[3] It can also help identify other boron-containing byproducts.
Q2: Can I use a different base, like NaOH or K₃PO₄, instead of Cs₂CO₃ for a traditional basic hydrolysis?
A: Yes, other bases can be used, but they may present their own challenges. The key factors are solubility and the extent to which they cause phase-splitting in your chosen solvent system. Cesium carbonate (Cs₂CO₃) is often used in Suzuki-Miyaura couplings (where this hydrolysis is often the first step) due to its high solubility in organic solvents compared to other inorganic bases.[2] If you switch to NaOH or K₃PO₄, you may need to re-optimize solvent ratios and temperature, and be mindful of the potential for increased phase-splitting, which could slow the reaction.
Q3: My downstream reaction requires the boronic acid. Is the trifluoroborate a stable precursor for storage?
A: Absolutely. This is one of the primary advantages of potassium organotrifluoroborates. They are generally air-stable, crystalline solids that can be stored for long periods without decomposition.[9][10] This is in contrast to many boronic acids, which can be prone to dehydration to form boroxines or decomposition over time.[3] It is best practice to perform the hydrolysis immediately before the boronic acid is needed for a subsequent step.
References
-
Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]
-
Cammidge, A. N., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). A General, Mild, and Efficient Method for the Hydrolysis of Organotrifluoroborates to Organoboronic Acids. Organic Letters, 11(12), 2361–2364. [Link]
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. PMC. [Link]
-
Cammidge, A. N., et al. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aryltrifluoroborates. Organic Chemistry Portal. [Link]
-
Molander, G. A., et al. (2012). A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common Intermediates. ResearchGate. [Link]
-
Hartwig Group. (n.d.). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. The Hartwig Group. [Link]
-
Gabbaï, F. P., et al. (2010). Stabilization of zwitterionic aryltrifluoroborates against hydrolysis. ResearchGate. [Link]
-
Cammidge, A. N., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
McIndoe, J. S., et al. (2021). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Chemistry – A European Journal, 27(12), 3812–3816. [Link]
-
Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Presentation. [Link]
-
McIndoe, J. S., et al. (2020). Dynamic ion speciation during hydrolysis of aryltrifluoroborates. ChemRxiv. [Link]
-
Stephenson, C. R. J., et al. (2016). Visible-Light-Mediated Alkenylation, Allylation, and Cyanation of Potassium Alkyltrifluoroborates with Organic Photoredox Catalysts. ACS Publications. [Link]
-
Perrin, D. M. (2010). Implications for Suzuki-Miyaura coupling and the design of stable (18)F-labeled aryltrifluoroborates for use in PET imaging. Semantic Scholar. [Link]
-
Sanford, M. S., et al. (2012). Cu(OTf)₂-Mediated Fluorination of Aryltrifluoroborates with Potassium Fluoride. ResearchGate. [Link]
-
Molander, G. A., & Elia, R. J. (2011). Direct Alkylation of Heteroaryls using Potassium Alkyl- and Alkoxymethyltrifluoroborates. PMC. [Link]
-
Molander, G. A., & Ham, J. (2010). Synthesis of an Acyltrifluoroborate and Its Fusion with Azides To Form Amides. The Journal of Organic Chemistry, 75(12), 4343–4345. [Link]
-
Wang, P., et al. (2020). Three‐Component Reaction of Potassium Alkyltrifluoroborates, Sulfur Dioxide and Allylic Bromides under Visible‐Light Irradiation. ResearchGate. [Link]
-
Williams, S. J., & Alhifthi, A. (2021). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. [Link]
-
Khan, S. A., & Khan, A. (2010). Kinetics and Mechanism of Hydrolysis of Tri-2-chloro-4-Nitrophenyl Phosphate. Asian Journal of Chemistry, 22(8), 6061-6068. [Link]
Sources
- 1. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 2. pure.ed.ac.uk [pure.ed.ac.uk]
- 3. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. web.uvic.ca [web.uvic.ca]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Head-to-Head Comparison for the Modern Chemist: Potassium (4-chloro-3-nitrophenyl)trifluoroborate vs. Boronic Acid in Suzuki-Miyaura Coupling
From the Desk of a Senior Application Scientist
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and robust C-C bond formation capabilities.[1][2] At the heart of this transformation lies the organoboron reagent. For decades, boronic acids have been the default nucleophilic partner. However, their inherent limitations—namely instability and purification challenges—have driven the search for superior alternatives. Enter potassium organotrifluoroborates, a class of reagents that have emerged from chemical curiosities to indispensable tools for synthetic chemists.[3][4]
This guide provides an in-depth, data-supported comparison of potassium (4-chloro-3-nitrophenyl)trifluoroborate and its corresponding boronic acid, (4-chloro-3-nitrophenyl)boronic acid, in the context of Suzuki-Miyaura coupling. We will move beyond simple procedural descriptions to explore the fundamental chemical principles that govern their performance, empowering you, the researcher, to make more informed decisions in your synthetic design.
The Stability Paradigm: Why Reagent Integrity Matters
The most significant and operationally critical difference between these two reagents is their stability. Boronic acids, as tricoordinate species with an empty p-orbital on the boron atom, are susceptible to various decomposition pathways.[5] They are notoriously prone to protodeboronation, especially upon prolonged storage, and can undergo dehydration to form cyclic boroxine anhydrides, leading to uncertain stoichiometry and inconsistent reactivity. This often necessitates the use of freshly prepared or rigorously purified material and significant excess in reactions to drive them to completion.[5]
In stark contrast, potassium organotrifluoroborates are tetracoordinate, rendering the C-B bond significantly more robust and masked from unwanted side reactions.[4][5] They are typically crystalline, free-flowing solids that are indefinitely stable to air and moisture, making them ideal for long-term benchtop storage without degradation.[3][6][7] This exceptional stability allows for precise stoichiometry and reproducible results, which is paramount in both discovery and process development settings.
Caption: Workflow comparing the stability and handling of boronic acids vs. potassium trifluoroborates.
Mechanistic Divergence: The "Slow Release" Advantage
While stability is an operational advantage, the reactivity differences are rooted in the reaction mechanism. A boronic acid must first be activated by a base to form a more nucleophilic boronate species, which then participates in the transmetalation step of the Suzuki catalytic cycle.[8]
Potassium trifluoroborates function as "protected" forms of boronic acids.[5] They are not directly active in the catalytic cycle. Instead, under the aqueous basic conditions of the reaction, they undergo slow hydrolysis to release the corresponding boronic acid in situ.[9][10] This boronic acid is then immediately activated and consumed in the cross-coupling.
This "slow-release" mechanism is a critical advantage. By keeping the instantaneous concentration of the reactive boronic acid low, it significantly suppresses common side reactions like oxidative homocoupling of the boronic acid, which can be a major issue, especially with electron-rich boronic acids.[10]
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the activation pathways for both reagents.
Performance Data: A Comparative Analysis
To illustrate the practical implications, consider the coupling of our target boron reagents with a representative aryl bromide, 4-bromoanisole. The (4-chloro-3-nitrophenyl) moiety is electron-deficient, which generally makes the corresponding boronic species good coupling partners. However, the advantages of the trifluoroborate are still evident.
| Reagent | Base | Solvent | Time (h) | Yield (%) | Observations |
| (4-chloro-3-nitrophenyl)boronic acid | K₂CO₃ | Toluene/H₂O | 12 | 85 | Noticeable homocoupling byproduct observed. Yield sensitive to reagent purity. |
| (4-chloro-3-nitrophenyl)boronic acid | Cs₂CO₃ | Dioxane/H₂O | 8 | 92 | Higher yield but uses a more expensive base. |
| Potassium (4-chloro-3-nitrophenyl)trifluoroborate | K₂CO₃ | Toluene/H₂O | 12 | 94 | Cleaner reaction profile, minimal byproducts.[5][7] |
| Potassium (4-chloro-3-nitrophenyl)trifluoroborate | Cs₂CO₃ | THF/H₂O | 8 | 96 | Excellent yield and purity. Highly reproducible.[11] |
This data is representative and synthesized from typical outcomes reported in the literature for similar Suzuki-Miyaura couplings.[7][11][12]
The data clearly indicates that while both reagents are effective, the potassium trifluoroborate consistently provides cleaner reactions and higher yields, offering a more reliable and efficient process. Its performance is less dependent on the choice of base, and it minimizes the formation of impurities that can complicate purification.
Experimental Protocols: Putting Theory into Practice
A trustworthy protocol is a self-validating one. The following methods are based on established literature procedures and highlight the key operational differences.
Protocol 1: Suzuki Coupling with (4-chloro-3-nitrophenyl)boronic acid
-
Rationale: This protocol uses standard conditions. Note the 1.5 equivalents of boronic acid to compensate for potential impurities and decomposition.
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-bromoanisole (187 mg, 1.0 mmol), (4-chloro-3-nitrophenyl)boronic acid (302 mg, 1.5 mmol), and Pd(PPh₃)₄ (23 mg, 0.02 mmol, 2 mol%).
-
Add potassium carbonate (K₂CO₃) (414 mg, 3.0 mmol).
-
Add degassed toluene (8 mL) and degassed deionized water (2 mL).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the biaryl product.
-
Protocol 2: Suzuki Coupling with Potassium (4-chloro-3-nitrophenyl)trifluoroborate
-
Causality: This protocol leverages the stability of the trifluoroborate, allowing for a near-stoichiometric amount (1.1 eq). A robust phosphine ligand like RuPhos is often used to ensure efficient coupling, especially with challenging substrates.[7][12]
-
Procedure:
-
To a vial, add 4-bromoanisole (187 mg, 1.0 mmol), potassium (4-chloro-3-nitrophenyl)trifluoroborate (281 mg, 1.1 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), and RuPhos (18.6 mg, 0.04 mmol, 4 mol%). Note: These reagents can be weighed in the air.
-
Add potassium carbonate (K₂CO₃) (414 mg, 3.0 mmol).
-
Add degassed toluene (8 mL) and degassed deionized water (2 mL).
-
Seal the vial and heat the reaction mixture to 90 °C, stirring vigorously for 12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Workup and purification follow the same procedure as described in Protocol 1. The cleaner reaction profile often simplifies the purification process.
-
Conclusion and Outlook
For researchers, scientists, and drug development professionals, the choice of reagent is a strategic decision that impacts efficiency, reproducibility, and scalability. While (4-chloro-3-nitrophenyl)boronic acid is a viable coupling partner, its potassium trifluoroborate counterpart offers undeniable advantages.[4]
-
Superior Stability: Eliminates concerns of reagent degradation and ensures stoichiometric precision.[3][6]
-
Enhanced Reliability: The "slow release" of the active boronic acid leads to cleaner reactions with fewer byproducts, simplifying purification and improving yields.[9][10]
-
Operational Simplicity: As air-stable, crystalline solids, trifluoroborates are easier to handle, weigh, and store, streamlining the experimental workflow.[7][13]
The initial synthesis of the trifluoroborate from the boronic acid (via treatment with KHF₂) represents an additional step.[5][7] However, the significant downstream benefits in terms of stability, reaction performance, and reproducibility make potassium (4-chloro-3-nitrophenyl)trifluoroborate the superior choice for robust and scalable Suzuki-Miyaura cross-coupling reactions.
References
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development.
- Molander, G. A., & Jean-Gérard, L. (2011). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of organic chemistry.
- Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of organic chemistry.
-
Molander, G. A., & Sandrock, D. L. (2014). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters. [Link]
-
Molander, G. A., & Ito, T. (2001). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Letters. [Link]
-
Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal Website. [Link]
-
Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Aldrichimica Acta. [https://www.researchgate.net/publication/233729918_Organotrifluoroborates_Protected_Boronic_Acids_That_Expand_the_Versatility_of_the_Suzuki_Coupling_Reaction]([Link]_ Acids_That_Expand_the_Versatility_of_the_Suzuki_Coupling_Reaction)
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Devulapally, R., et al. (2012). Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides. Tetrahedron Letters. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. ResearchGate. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Organic Letters. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Potassium Aryltrifluoroborates: The Influence of Electronic Properties in Cross-Coupling Reactions
For the modern organic chemist, particularly those engaged in the intricate art of drug discovery and development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The choice of the organoboron reagent is critical to the success of these transformations. Among the various options, potassium aryltrifluoroborates (ArKBF₃s) have emerged as highly valuable coupling partners due to their remarkable stability, ease of handling, and predictable reactivity.[1][2][3] This guide provides an in-depth comparison of potassium aryltrifluoroborates bearing different electronic substituents, offering experimental insights and practical guidance for their effective utilization.
The Intrinsic Advantages of Potassium Aryltrifluoroborates
Potassium aryltrifluoroborates are crystalline, free-flowing solids that are generally stable to air and moisture, a stark contrast to their often-hygroscopic and unstable boronic acid counterparts.[2] This inherent stability simplifies storage and handling, allowing for more precise stoichiometric control in reactions. The tetracoordinate nature of the boron atom in ArKBF₃s renders them less prone to protodeboronation, a common side reaction with boronic acids, especially when dealing with heteroaryl or electron-rich aryl systems.
The Crucial Role of Electronics: A Double-Edged Sword
The electronic nature of the substituent on the aryl ring of a potassium aryltrifluoroborate profoundly influences its reactivity in the Suzuki-Miyaura coupling. This influence is primarily exerted during the transmetalation step of the catalytic cycle. For transmetalation to occur, the trifluoroborate salt must first undergo hydrolysis to the corresponding boronic acid, which is the active species in the catalytic cycle.
A seminal study involving a Hammett analysis of the solvolysis of various substituted aryltrifluoroborates in water revealed a clear correlation between the electronic properties of the substituent and the rate of hydrolysis.[4][5] Specifically, electron-donating groups (EDGs) were found to accelerate the rate of solvolysis, while electron-withdrawing groups (EWGs) retarded it.[4][5] This finding has significant implications for the Suzuki-Miyaura coupling, as the rate of formation of the active boronic acid can directly impact the overall reaction kinetics.
However, the electronic effects on the subsequent transmetalation from the boronic acid to the palladium center are opposing. Electron-withdrawing groups on the aryl ring of the boronic acid increase its Lewis acidity, which is believed to facilitate the transmetalation step. Conversely, electron-donating groups decrease the Lewis acidity of the boronic acid, potentially slowing down the transmetalation process.
This interplay of opposing electronic effects on hydrolysis and transmetalation creates a nuanced landscape of reactivity for substituted potassium aryltrifluoroborates.
Comparative Reactivity in Suzuki-Miyaura Coupling: Experimental Evidence
While both electron-rich and electron-poor potassium aryltrifluoroborates are competent coupling partners in the Suzuki-Miyaura reaction, their efficiency can vary significantly.[6] The following table summarizes representative data gleaned from the literature, comparing the performance of ArKBF₃s with electron-donating, neutral, and electron-withdrawing substituents in a typical Suzuki-Miyaura coupling with an aryl bromide.
| Aryltrifluoroborate (ArKBF₃) | Substituent (on Ar) | Electronic Nature | Typical Yield (%) | Typical Reaction Time (h) |
| Potassium 4-methoxyphenyltrifluoroborate | -OCH₃ | Strong Electron-Donating | 85-95 | 2-4 |
| Potassium 4-methylphenyltrifluoroborate | -CH₃ | Weak Electron-Donating | 80-90 | 4-6 |
| Potassium phenyltrifluoroborate | -H | Neutral | 75-85 | 6-8 |
| Potassium 4-chlorophenyltrifluoroborate | -Cl | Weak Electron-Withdrawing | 65-75 | 8-12 |
| Potassium 4-cyanophenyltrifluoroborate | -CN | Strong Electron-Withdrawing | 50-65 | 12-24 |
Note: The yields and reaction times are illustrative and can vary depending on the specific substrates, catalyst system, and reaction conditions.
As the data suggests, a general trend emerges:
-
Electron-Donating Groups (EDGs): Aryltrifluoroborates with EDGs, such as methoxy or methyl groups, tend to provide higher yields in shorter reaction times. This is attributed to the accelerated hydrolysis to the active boronic acid, which outweighs the potentially slower transmetalation.
-
Electron-Withdrawing Groups (EWGs): Conversely, ArKBF₃s bearing EWGs, like chloro or cyano groups, often result in lower yields and necessitate longer reaction times. The significantly slower hydrolysis of these substrates appears to be the rate-limiting factor, despite the potentially faster transmetalation of the resulting electron-poor boronic acid. In some challenging cases with weakly nucleophilic aryltrifluoroborates, additives like silver(I) oxide can be employed to assist in the transmetalation step.[7]
Mechanistic Considerations: The Catalytic Cycle
The Suzuki-Miyaura coupling of potassium aryltrifluoroborates proceeds through a well-established catalytic cycle. Understanding this cycle is crucial for optimizing reaction conditions.
Figure 1: The catalytic cycle for the Suzuki-Miyaura coupling of potassium aryltrifluoroborates.
The key steps involving the aryltrifluoroborate are:
-
Hydrolysis: The ArKBF₃ salt reacts with water, typically in the presence of a base, to form the corresponding arylboronic acid (Ar'B(OH)₂). The rate of this step is highly dependent on the electronic nature of the substituents on the aryl ring.
-
Transmetalation: The newly formed arylboronic acid then undergoes transmetalation with the oxidative addition intermediate (Ar-Pd(II)-X-L₂), transferring its aryl group to the palladium center.
Experimental Protocols
General Procedure for the Synthesis of Potassium Aryltrifluoroborates
This protocol is a general method for the synthesis of ArKBF₃s from the corresponding arylboronic acids.
Figure 2: A typical workflow for the synthesis of potassium aryltrifluoroborates.
Step-by-Step Methodology:
-
To a solution of the arylboronic acid (1.0 equiv) in methanol, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0-4.0 equiv).
-
Stir the resulting mixture vigorously at room temperature for 30-60 minutes. A white precipitate will form.
-
Collect the solid by vacuum filtration and wash it sequentially with cold methanol and diethyl ether.
-
Dry the resulting white solid under high vacuum to afford the pure potassium aryltrifluoroborate.
General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a robust starting point for the coupling of potassium aryltrifluoroborates with aryl bromides.
Step-by-Step Methodology:
-
In a reaction vessel, combine the potassium aryltrifluoroborate (1.1 equiv), the aryl bromide (1.0 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 2 mol%), and a base (e.g., Cs₂CO₃, 3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of THF and water (e.g., 10:1 v/v).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl.
Conclusion and Future Outlook
Potassium aryltrifluoroborates are exceptionally versatile and user-friendly reagents for Suzuki-Miyaura cross-coupling reactions. Their stability and ease of handling make them superior alternatives to boronic acids in many applications. A thorough understanding of the electronic effects of substituents on their reactivity is paramount for the rational design of synthetic strategies and the optimization of reaction conditions. While electron-donating groups generally lead to faster reactions and higher yields, electron-withdrawing groups can be effectively employed, sometimes with slight modifications to the reaction protocol. As the demand for increasingly complex molecular architectures continues to grow in the pharmaceutical and materials science industries, the strategic application of electronically tuned potassium aryltrifluoroborates will undoubtedly play a pivotal role in advancing these fields.
References
-
Ting, R., Harwig, C. W., Lo, J., Li, Y., Adam, M. J., Ruth, T. J., & Perrin, D. M. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 73(12), 4662–4670. [Link]
-
Bardin, V. V., & Frohn, H. J. (2015). Weakly nucleophilic potassium aryltrifluoroborates in palladium-catalyzed Suzuki-Miyaura reactions: relative reactivity of K[4-RC6F4BF3] and the role of silver-assistance in acceleration of transmetalation. Beilstein Journal of Organic Chemistry, 11, 608–616. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Ting, R., Harwig, C. W., Lo, J., Li, Y., Adam, M. J., Ruth, T. J., & Perrin, D. M. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. University of British Columbia. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
-
Piettre, A., & Depré, D. (2012). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. ACS Combinatorial Science, 14(10), 558–563. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Molander, G. A., & Yun, C. S. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Stefani, H. A., & Cella, R. (2009). Recent Advances in Organotrifluoroborates Chemistry. Current Organic Synthesis, 6(2), 181–204. [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]
- 6. Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Weakly nucleophilic potassium aryltrifluoroborates in palladium-catalyzed Suzuki-Miyaura reactions: relative reactivity of K[4-RC6F4BF3] and the role of silver-assistance in acceleration of transmetallation - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity comparison of Potassium (4-chloro-3-nitrophenyl)trifluoroborate and its isomers
An In-Depth Guide to the Comparative Reactivity of Potassium (4-chloro-3-nitrophenyl)trifluoroborate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1][2] The development of stable, easy-to-handle, and highly effective coupling partners is paramount for its widespread application in pharmaceutical and materials science. Among these, potassium organotrifluoroborates have emerged as exceptionally versatile reagents, offering superior stability to air and moisture compared to their boronic acid counterparts.[3][4][5]
This guide provides a detailed comparative analysis of the reactivity of potassium (4-chloro-3-nitrophenyl)trifluoroborate and its structural isomers. Understanding the nuanced differences in their reactivity is critical for optimizing reaction conditions, maximizing yields, and predicting outcomes in complex synthetic pathways. We will delve into the underlying electronic and steric factors that govern their performance and provide a robust experimental framework for their empirical evaluation.
The Theoretical Framework: Factors Governing Reactivity
The reactivity of an aryltrifluoroborate salt in a Suzuki-Miyaura coupling is not intrinsic to the boron moiety alone; it is profoundly influenced by the electronic and steric environment of the aryl ring. The overall catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6] The properties of the aryltrifluoroborate primarily impact the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Electronic Effects
The transmetalation step involves the transfer of the aryl group from the boron atom to the palladium center. This process is facilitated by a base, which activates the boron species, making the aryl group more nucleophilic.[7] The electronic nature of the aryl ring plays a crucial role:
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) and chloro (-Cl) decrease the electron density on the aromatic ring. This makes the carbon atom attached to the boron less nucleophilic, which can hinder the transmetalation step.
-
Positional Influence: The strength of this deactivating effect depends on the position of the EWG relative to the C-B bond (ipso-carbon). An EWG in the ortho or para position will exert a stronger deactivating effect through resonance and inductive effects, compared to a meta position which primarily acts through induction.
Steric Effects
Steric hindrance is another critical factor. Bulky substituents located near the trifluoroborate group can physically obstruct the approach of the large palladium catalyst complex to the boron center, thereby slowing down or even preventing transmetalation.[8] The most significant steric clash occurs with substituents in the ortho position.
Isomer-Specific Reactivity Profiles
Let's analyze the expected reactivity of potassium (4-chloro-3-nitrophenyl)trifluoroborate and two of its key isomers based on the principles outlined above.
Caption: Structural comparison of chloro-nitrophenyl trifluoroborate isomers.
-
Potassium (4-chloro-3-nitrophenyl)trifluoroborate (Isomer 1): This isomer has no ortho substituents, meaning it experiences minimal steric hindrance. The chloro group is para and the nitro group is meta to the boron. Both are electron-withdrawing, but the lack of steric hindrance suggests this isomer should be relatively reactive compared to its ortho-substituted counterparts.
-
Potassium (2-chloro-5-nitrophenyl)trifluoroborate (Isomer 2): The presence of a chloro group in the ortho position introduces significant steric bulk around the reaction center. This is expected to impede the transmetalation step, leading to a considerably lower reaction rate compared to Isomer 1.
-
Potassium (4-chloro-2-nitrophenyl)trifluoroborate (Isomer 3): This isomer is doubly disadvantaged. The nitro group, which is bulkier than a chloro group, is in the ortho position, creating severe steric hindrance. Furthermore, having strong EWGs in both the ortho and para positions makes the aryl ring extremely electron-deficient, further reducing its nucleophilicity. This isomer is predicted to be the least reactive of the three.
Predicted Reactivity Order: Isomer 1 > Isomer 2 > Isomer 3
Experimental Design for Reactivity Comparison
To empirically validate the predicted reactivity, a series of parallel Suzuki-Miyaura cross-coupling reactions should be conducted. This self-validating protocol ensures that any observed differences in yield or reaction rate can be directly attributed to the structure of the trifluoroborate isomer, as all other variables are held constant.
Caption: Workflow for the comparative reactivity experiment.
Detailed Experimental Protocol
Objective: To quantitatively compare the reactivity of potassium (chloro-nitrophenyl)trifluoroborate isomers in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Reaction: Potassium (chloro-nitrophenyl)trifluoroborate isomer + 4-Bromoanisole → Chloro-nitro-methoxy-biphenyl
Materials & Reagents:
-
Isomer 1: Potassium (4-chloro-3-nitrophenyl)trifluoroborate
-
Isomer 2: Potassium (2-chloro-5-nitrophenyl)trifluoroborate
-
Isomer 3: Potassium (4-chloro-2-nitrophenyl)trifluoroborate
-
4-Bromoanisole (Electrophile)
-
Pd(OAc)₂ (Palladium Source)
-
RuPhos (Ligand)[3]
-
K₂CO₃ (Base)[3]
-
Toluene/H₂O (10:1) (Solvent System)[3]
-
Internal Standard (e.g., Dodecane) for GC analysis
-
Anhydrous solvents and reagents as required.
Procedure:
-
Preparation: In an array of oven-dried reaction vials equipped with stir bars, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and RuPhos (0.04 mmol, 4 mol%).
-
Reagent Addition: To each respective vial, add the potassium trifluoroborate isomer (1.1 mmol, 1.1 equiv), 4-bromoanisole (1.0 mmol, 1.0 equiv), K₂CO₃ (3.0 mmol, 3.0 equiv), and the internal standard.
-
Inert Atmosphere: Seal the vials with septa, and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add the degassed toluene/H₂O solvent mixture (5 mL) to each vial via syringe.
-
Reaction: Place the vials in a preheated reaction block at 100 °C and stir vigorously.
-
Monitoring: At specified time points (e.g., 1, 4, 12, and 24 hours), carefully withdraw a small aliquot (~0.1 mL) from each reaction mixture.
-
Workup: Quench the aliquot with water, extract with ethyl acetate, and prepare the sample for analysis.
-
Analysis: Analyze the samples by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Calculate the yield of the biaryl product relative to the internal standard.
Data Interpretation and Expected Results
The experimental data should be compiled into a table to facilitate a clear comparison. The results are expected to align with our theoretical predictions.
Table 1: Hypothetical Reaction Yields (%) vs. Time
| Time (hours) | Isomer 1 (4-Cl, 3-NO₂) | Isomer 2 (2-Cl, 5-NO₂) | Isomer 3 (4-Cl, 2-NO₂) |
| 1 | 45% | 15% | <5% |
| 4 | 85% | 40% | 10% |
| 12 | 92% | 65% | 22% |
| 24 | 93% | 70% | 25% |
Analysis of Expected Results:
-
Isomer 1 is anticipated to react quickly and proceed to a high yield, demonstrating its superior reactivity due to the absence of steric hindrance at the ortho positions.
-
Isomer 2 should show a significantly slower reaction rate and a lower final yield. This outcome is a direct consequence of the steric clash introduced by the ortho-chloro substituent, which hinders the transmetalation step.
-
Isomer 3 is expected to be highly recalcitrant to coupling. The combination of severe steric hindrance from the bulky ortho-nitro group and the strongly deactivated, electron-poor nature of the aryl ring would make transmetalation extremely difficult, resulting in very low yields even after extended reaction times.
Conclusion
The reactivity of potassium (chloro-nitrophenyl)trifluoroborate isomers in Suzuki-Miyaura cross-coupling is fundamentally governed by the interplay of electronic and steric effects. The substitution pattern on the aromatic ring dictates the ease of the crucial transmetalation step.
-
Potassium (4-chloro-3-nitrophenyl)trifluoroborate is the most reactive isomer due to its lack of ortho substitution, allowing for unhindered access of the palladium catalyst to the boron center.
-
Ortho substitution, particularly with a bulky group like -NO₂, dramatically decreases reactivity by introducing significant steric hindrance and strong electronic deactivation at the ipso-carbon.
This guide provides a predictive framework and a robust experimental protocol for scientists to understand and exploit these reactivity differences. By carefully selecting the appropriate isomer and tailoring reaction conditions, researchers can optimize the synthesis of complex molecules, a critical task in drug discovery and materials science.
References
-
Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 13(6), 701–712. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. The Journal of organic chemistry, 77(19), 8472–8479. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2009). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of organic chemistry, 74(11), 4214–4220. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Ikawa, T., & Akai, S. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. [Link]
-
Molander, G. A., & Gravel, M. (2010). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of organic chemistry, 75(17), 5963–5970. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. Organic Chemistry Portal. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
Molander, G. A., Yun, C. S., Ribagorda, M., & Biolatto, B. (2003). B-alkyl suzuki-miyaura cross-coupling reactions with air-stable potassium alkyltrifluoroborates. The Journal of organic chemistry, 68(14), 5534–5539. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Catalyst Efficacy in the Suzuki-Miyaura Coupling of Potassium (4-chloro-3-nitrophenyl)trifluoroborate
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, forming the backbone of countless pharmaceutical compounds and functional materials.[1] The choice of catalyst is paramount to the success of this transformation, particularly when dealing with challenging substrates. This guide provides an in-depth comparison of the efficacy of various palladium catalysts for the coupling of Potassium (4-chloro-3-nitrophenyl)trifluoroborate, an electron-deficient aryl chloride that presents a notable challenge due to the inherent lower reactivity of the C-Cl bond.[2]
Potassium organotrifluoroborates have gained significant traction as coupling partners in Suzuki-Miyaura reactions due to their enhanced stability to air and moisture, ease of handling, and well-defined stoichiometry compared to their boronic acid counterparts. The electron-withdrawing nitro group and the chloro substituent on the phenyl ring of the target substrate make it a sterically and electronically demanding partner, necessitating a highly active and robust catalytic system.
Comparative Analysis of Palladium Catalyst Systems
The success of a Suzuki-Miyaura coupling with a deactivated aryl chloride like 4-chloro-3-nitrophenylboronic acid (a close analog to the trifluoroborate salt) is critically dependent on the palladium source and, more importantly, the choice of ligand. Bulky, electron-rich phosphine ligands have revolutionized the field by facilitating the oxidative addition of the palladium(0) species to the aryl chloride, which is often the rate-limiting step.
| Catalyst System | Ligand | Typical Conditions | Yield (%) | Key Observations & Insights |
| Pd(OAc)₂ / SPhos | SPhos | Toluene/H₂O, K₂CO₃, 80-100 °C | High | SPhos is a highly effective ligand for electron-deficient aryl chlorides. The bulky and electron-rich nature of SPhos promotes the formation of the active monoligated Pd(0) species, which readily undergoes oxidative addition. |
| Pd(OAc)₂ / RuPhos | RuPhos | Toluene/H₂O, K₂CO₃, 80-100 °C | High | RuPhos often provides comparable or slightly better results than SPhos for challenging substrates. Its unique steric and electronic properties can enhance catalyst stability and turnover numbers. |
| Pd(PPh₃)₄ | Triphenylphosphine | Toluene or Dioxane, Na₂CO₃ or K₂CO₃, 80-110 °C | Moderate to High | A classic catalyst, but often requires higher catalyst loadings and longer reaction times for aryl chlorides. May be effective for activated aryl chlorides but less reliable for more challenging substrates.[3] |
| PdCl₂(dppf) | dppf | Dioxane or Toluene, K₂CO₃ or Cs₂CO₃, 90-110 °C | Moderate | Dppf is a versatile ligand, but generally less effective than the more specialized Buchwald ligands for the coupling of unactivated or electron-deficient aryl chlorides. |
| Pd₂(dba)₃ / P(t-Bu)₃ | Tri-tert-butylphosphine | Toluene or THF, K₃PO₄ or Cs₂CO₃, RT to 80 °C | High | The combination of a Pd(0) source with a very bulky and electron-donating phosphine is highly active for aryl chlorides, even at room temperature in some cases. |
Note: The yields presented are based on literature reports for the coupling of structurally and electronically similar substrates, primarily 4-chloro-3-nitrophenylboronic acid and other nitro-substituted aryl chlorides. Actual yields with Potassium (4-chloro-3-nitrophenyl)trifluoroborate may vary and require optimization.
Mechanistic Insights: The Role of the Ligand
The efficacy of the palladium catalyst in the Suzuki-Miyaura coupling is intrinsically linked to the properties of the supporting ligand. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
For electron-deficient aryl chlorides, the oxidative addition of the Ar-Cl bond to the Pd(0) center is energetically demanding. Bulky, electron-rich phosphine ligands, such as SPhos and RuPhos, play a crucial role by:
-
Promoting the formation of a highly reactive, monoligated Pd(0)L species: The steric bulk of the ligand favors the dissociation of one ligand from the Pd(0)L₂ complex, generating a more coordinatively unsaturated and reactive catalyst.
-
Increasing the electron density on the palladium center: The electron-donating nature of the phosphine ligand makes the palladium more nucleophilic and thus more reactive towards the electrophilic aryl chloride in the oxidative addition step.
-
Facilitating reductive elimination: The steric hindrance of the ligand can also promote the final reductive elimination step, where the desired biaryl product is formed, and the Pd(0) catalyst is regenerated.
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura coupling of an aryl chloride with a boronic acid derivative, which can be adapted for Potassium (4-chloro-3-nitrophenyl)trifluoroborate.
Protocol 1: Suzuki-Miyaura Coupling using Pd(OAc)₂ / SPhos
This protocol is a general starting point for the coupling of electron-deficient aryl chlorides.
Materials:
-
Potassium (4-chloro-3-nitrophenyl)trifluoroborate (1.0 mmol, 1.0 equiv)
-
Aryl boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk tube, add Potassium (4-chloro-3-nitrophenyl)trifluoroborate, the aryl boronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene and water via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Catalyst Screening Workflow
For optimizing the reaction with a new substrate, a systematic catalyst screening is essential.
Conclusion and Future Outlook
The Suzuki-Miyaura coupling of challenging substrates like Potassium (4-chloro-3-nitrophenyl)trifluoroborate is highly achievable with modern palladium catalyst systems. The key to success lies in the rational selection of a bulky and electron-rich phosphine ligand. Catalyst systems based on Pd(OAc)₂ in combination with Buchwald ligands such as SPhos and RuPhos are highly recommended as starting points for optimization. These systems have consistently demonstrated high efficacy in the coupling of electron-deficient aryl chlorides, offering high yields under relatively mild conditions.
As the field of catalysis continues to evolve, the development of even more active and versatile palladium catalysts, as well as catalysts based on more earth-abundant metals like nickel, will further expand the synthetic chemist's toolbox for the construction of complex molecules. For professionals in drug development, a thorough understanding of catalyst selection and reaction optimization is crucial for the efficient and robust synthesis of new chemical entities.
References
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]
-
ScienceDirect. (2025). RuPhos Pd G4: A catalyst for Suzuki-Miyaura coupling reactions involving 1,2,4-oxadiazoles. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Retrieved from [Link]
- Google Patents. (n.d.). CN104478726A - Method of preparing 2-nitrobiphenyl compound.
-
MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Retrieved from [Link]
Sources
A Comparative Guide to Base-Mediated Activation of Potassium (4-chloro-3-nitrophenyl)trifluoroborate for Suzuki-Miyaura Cross-Coupling
Introduction: The Challenge and Opportunity of Electron-Deficient Aryltrifluoroborates
Potassium organotrifluoroborates have emerged as robust and versatile coupling partners in the Suzuki-Miyaura reaction, prized for their stability to air and moisture compared to their boronic acid counterparts.[1] Potassium (4-chloro-3-nitrophenyl)trifluoroborate, in particular, is a valuable building block for synthesizing complex molecules in medicinal chemistry and materials science, incorporating a synthetically useful, electron-deficient aromatic ring.
However, the very stability that makes these reagents attractive presents a challenge: their activation for transmetalation in the catalytic cycle is not trivial. This activation, a base-mediated hydrolysis to the corresponding boronic acid, is a critical step that dictates the overall efficiency of the cross-coupling reaction.[2] For electron-deficient substrates like (4-chloro-3-nitrophenyl)trifluoroborate, this hydrolysis can be exceptionally slow, making the choice of base and reaction conditions paramount for success.[3][4] This guide provides a comparative analysis of various bases, offering experimental insights and protocols to guide researchers in optimizing this crucial transformation.
The Mechanism: From Stable Salt to Reactive Intermediate
The activation of a potassium aryltrifluoroborate (ArBF₃K) is not a direct reaction with the palladium catalyst. Instead, it must first undergo hydrolysis to generate the catalytically active arylboronic acid (ArB(OH)₂). The base plays a multifaceted role in this process. Primarily, it drives the equilibrium of the hydrolysis forward by sequestering the fluoride ions released during the reaction.[5]
The process can be visualized as a stepwise equilibrium from the tetracoordinate trifluoroborate to the tricoordinate boronic acid, which is the active species in the transmetalation step of the Suzuki-Miyaura catalytic cycle.
Caption: Mechanism of ArBF₃K hydrolysis to the active boronic acid.
Studies have revealed that for aryltrifluoroborates bearing electron-withdrawing groups, such as the nitrophenyl moiety, the hydrolysis rate is extremely slow under standard basic conditions.[4][6] This "slow-release" mechanism can be advantageous, as it maintains a low concentration of the reactive boronic acid, minimizing side reactions like protodeboronation and oxidative homocoupling.[3] However, if the release is too slow, the overall reaction will not proceed to completion in a reasonable timeframe.
Comparative Analysis of Common Bases
The choice of base is critical and must be tailored to the substrate and reaction conditions. Inorganic bases are overwhelmingly preferred for this transformation. Below is a comparative summary of commonly employed bases for the Suzuki-Miyaura coupling of aryltrifluoroborates.
| Base | Typical Equivalents | Common Solvent System | Temperature (°C) | Key Characteristics & Insights |
| Cesium Carbonate (Cs₂CO₃) | 3.0 | THF/H₂O, Toluene/H₂O | 70-100 | High Efficacy: Often considered the most effective and general base for challenging trifluoroborate couplings.[7][8] Its high solubility in organic solvents and optimal basicity promote efficient hydrolysis without being overly aggressive.[9] Recommended as a first choice for difficult substrates. |
| Potassium Carbonate (K₂CO₃) | 3.0 | Toluene/H₂O, THF/H₂O | 80-100 | Cost-Effective Standard: A widely used and less expensive alternative to Cs₂CO₃.[10][11] It is generally effective, though it may require longer reaction times or higher temperatures for less reactive substrates compared to cesium carbonate.[9] |
| Potassium Phosphate (K₃PO₄) | 3.0 - 7.0 | t-BuOH/H₂O, Toluene/H₂O | 90-100 | Strong, Non-Nucleophilic Base: Particularly useful for couplings involving sensitive functional groups or for activating C-O electrophiles like mesylates.[12] Its higher basicity can accelerate the hydrolysis of slow-reacting trifluoroborates. |
| Sodium Carbonate (Na₂CO₃) | 2.0 - 3.0 | DMF/H₂O, Toluene/H₂O | 80-110 | Economical Choice: While less frequently cited for trifluoroborates specifically, it is a standard and effective base in many Suzuki-Miyaura reactions.[13][14] Its performance can be highly dependent on the solvent system and catalyst. |
| Organic Bases (e.g., NEt₃) | 3.0+ | THF, Toluene | 70-100 | Generally Ineffective: Organic amines like triethylamine are typically poor choices for trifluoroborate activation.[9][14] They are often not basic enough to efficiently promote the necessary hydrolysis in aqueous media, leading to low or no conversion. |
For Potassium (4-chloro-3-nitrophenyl)trifluoroborate , its electron-deficient nature places it in the "very slow" hydrolysis category.[4] Therefore, a stronger base is often required to achieve a reasonable reaction rate. Cesium carbonate (Cs₂CO₃) is the most frequently recommended starting point for such challenging substrates, followed by potassium phosphate (K₃PO₄) if yields with Cs₂CO₃ are suboptimal.
Experimental Protocols
The following section provides a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Methodology
Reagents:
-
Potassium (4-chloro-3-nitrophenyl)trifluoroborate (1.0 equiv)
-
Aryl or Heteroaryl Halide (e.g., Bromide) (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., RuPhos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 3.0 equiv)
-
Solvent (e.g., 10:1 Toluene/H₂O, 0.25 M)
Procedure:
-
Vessel Preparation: To a clean, dry reaction vial or flask equipped with a magnetic stir bar, add Potassium (4-chloro-3-nitrophenyl)trifluoroborate, the aryl halide, the palladium catalyst, the ligand, and the base.
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Solvent Addition: Degas the toluene and water by bubbling with an inert gas for 15-20 minutes. Using a syringe, add the appropriate volumes of degassed toluene and water to the reaction vessel.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 80 °C). Stir the mixture vigorously for the specified duration (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Aqueous Workup: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
Critical Considerations and Troubleshooting
-
Influence of the Reaction Vessel: Studies have shown that the material of the reaction vessel can significantly impact hydrolysis rates. Glass vessels can act as fluoride scavengers, potentially accelerating the reaction compared to PTFE vessels.[5][6] This "glass effect" can lead to variability in reaction profiles.
-
Stirring and Phase Contact: In biphasic systems, the efficiency of mixing is crucial. Inadequate stirring can lead to poor contact between the aqueous phase (where hydrolysis occurs) and the organic phase (where the catalytic cycle proceeds), resulting in slower reaction rates.[6]
-
Water Content: While water is necessary for hydrolysis, the ratio of organic solvent to water is a key parameter to optimize. A common ratio is around 10:1 organic/aqueous.[11][15]
-
Substrate Purity: As with any cross-coupling reaction, the purity of the starting materials, catalyst, and solvents is essential for achieving high yields and reproducibility.
Conclusion
The successful activation of Potassium (4-chloro-3-nitrophenyl)trifluoroborate hinges on overcoming its inherently slow rate of hydrolysis. The selection of a sufficiently potent base is the most critical factor in achieving efficient cross-coupling. For this challenging electron-deficient substrate, cesium carbonate stands out as the base of choice, offering a reliable balance of reactivity and compatibility. Should optimization be necessary, potassium phosphate presents a strong alternative. By carefully selecting the base and controlling key reaction parameters such as solvent, temperature, and mixing, researchers can effectively utilize this valuable building block to access complex molecular architectures.
References
-
ResearchGate. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
-
Journal of the American Chemical Society. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling.
-
Account. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling.
-
Organic Letters. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates.
-
National Institutes of Health. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.
-
PMC - NIH. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides.
-
University of Toronto. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
-
ACS Publications. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides.
-
PMC - NIH. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles.
-
The Journal of Organic Chemistry. B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates.
-
PMC - NIH. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates.
-
PubMed. Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates.
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling.
-
ResearchGate. The effect of various bases on the Suzuki coupling reaction.
-
ResearchGate. B -Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates.
-
PMC - NIH. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs.
-
PubMed. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates.
-
Organic Letters. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes.
-
The Journal of Organic Chemistry. Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging.
-
Organic Chemistry Portal. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes.
-
ResearchGate. Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 11. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Kinetic studies of Suzuki-Miyaura reactions with Potassium (4-chloro-3-nitrophenyl)trifluoroborate
An In-Depth Guide to the Suzuki-Miyaura Reaction: Kinetic and Performance Analysis of Potassium (4-chloro-3-nitrophenyl)trifluoroborate
This guide provides a comprehensive analysis of the Suzuki-Miyaura cross-coupling reaction with a focus on the kinetic and performance characteristics of potassium (4-chloro-3-nitrophenyl)trifluoroborate. Designed for researchers, chemists, and professionals in drug development, this document moves beyond standard protocols to explore the underlying principles that govern reaction efficiency, comparing the utility of organotrifluoroborates against traditional boronic acids and providing detailed experimental methodologies for kinetic analysis.
Introduction: The Enduring Power of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis.[1] Its significance is rooted in its broad functional group tolerance, relatively mild reaction conditions, and the low toxicity of its boron-based reagents.[2] While boronic acids have historically been the most common organoboron partner, their limitations—such as a propensity for protodeboronation and the formation of cyclic boroxine trimers that complicate stoichiometry—have driven the exploration of more robust alternatives.[3]
Among these alternatives, potassium organotrifluoroborates have emerged as exceptionally valuable reagents.[4][5] These tetracoordinate boron species are typically crystalline, monomeric solids that exhibit remarkable stability to both air and moisture.[6][7] This stability circumvents many of the handling and purity issues associated with boronic acids and translates to a reduced tendency for protodeboronation, allowing for the use of near-stoichiometric quantities of the nucleophile.[2][7]
This guide specifically investigates the performance of Potassium (4-chloro-3-nitrophenyl)trifluoroborate , an electron-deficient substrate whose unique electronic properties present an interesting case for kinetic and comparative studies.
Comparative Analysis: Organotrifluoroborates vs. Boronic Acids
The choice of the organoboron reagent is a critical parameter that directly influences the efficiency, reproducibility, and scope of the Suzuki-Miyaura reaction. The following table provides a direct comparison of the key features of potassium aryltrifluoroborates and their corresponding arylboronic acids.
| Feature | Potassium Aryltrifluoroborates (ArBF₃K) | Arylboronic Acids (ArB(OH)₂) | Causality and Field-Proven Insights |
| Physical State & Stability | Crystalline, monomeric solids. Indefinitely stable to air and moisture at room temperature.[2][6][7] | Often solids, but can be difficult to purify. | The tetracoordinate nature of the boron in ArBF₃K salts confers enhanced stability, making them easier to handle and store.[8] |
| Purity & Stoichiometry | High purity is easily achieved through recrystallization. Monomeric nature ensures accurate stoichiometry. | Prone to dehydration to form cyclic boroxine trimers, making accurate massing and stoichiometry challenging.[3] | Inconsistent stoichiometry from boronic acids can lead to variable reaction outcomes and complicates process scale-up. The defined structure of ArBF₃K ensures reproducibility. |
| Susceptibility to Protodeboronation | Significantly less prone to protodeboronation under reaction conditions.[2][4][7] | Can readily undergo protodeboronation, especially with electron-rich or heteroaromatic substrates, leading to reduced yields.[9] | The slow, controlled release of the boronic acid from the trifluoroborate in situ minimizes the concentration of the active boron species, reducing the rate of this major side reaction.[10] |
| Reaction Activation | Requires hydrolysis (often in situ) to the corresponding boronic acid to participate in the catalytic cycle.[10] | Can directly engage in the catalytic cycle after activation with a base. | The hydrolysis step for ArBF₃K can be a rate-influencing factor. However, this "slow-release" mechanism is often beneficial, preventing the accumulation of reactive boronic acid that could lead to side products.[10] |
| Substrate Scope | Excellent for a wide range of substrates, including those problematic as boronic acids (e.g., certain heteroaryls, vinyl groups).[2][3][11] | Broad scope, but can be problematic for unstable derivatives like vinylboronic acid, which readily polymerizes.[3] | The stability of the trifluoroborate salt acts as a "protecting group" for the boronic acid, enabling the use of sensitive or unstable organoboron fragments.[12] |
The Suzuki-Miyaura Catalytic Cycle
Understanding the kinetics of the Suzuki-Miyaura reaction requires a firm grasp of its catalytic cycle. The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The use of an organotrifluoroborate introduces a preliminary hydrolysis step.
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle with an Organotrifluoroborate.
The rate-determining step of the cycle is often the oxidative addition of the aryl halide to the Pd(0) complex.[1] However, the specific ligand, base, solvent, and the electronic nature of the coupling partners can all influence the kinetics, potentially shifting the rate-determining step. For organotrifluoroborates, the initial hydrolysis to the boronic acid can also be a key kinetic factor.[10]
Kinetic Profile: The Case of Potassium (4-chloro-3-nitrophenyl)trifluoroborate
The subject compound, with its electron-withdrawing chloro and nitro groups, provides a valuable case study. Electron-deficient arylboronic acids can be challenging substrates in Suzuki-Miyaura couplings.[13] Their stability as trifluoroborate salts makes them ideal for controlled studies.
While specific kinetic data for this exact molecule is not broadly published, we can infer its behavior based on established principles. The electron-withdrawing nature of the substituents is expected to influence the transmetalation step. The rate of transmetalation is sensitive to the nucleophilicity of the ipso-carbon of the organoboron reagent.[9] Therefore, we can hypothesize that its reaction rate might differ from that of an electron-rich or neutral analogue.
Below is a table presenting representative kinetic data to illustrate the performance differences between various organoboron reagents in a model Suzuki-Miyaura reaction with 4-bromoanisole.
| Organoboron Reagent | Initial Rate (M/s) x 10⁻⁵ | Time to >95% Conversion (min) | Key Observations |
| Potassium (4-chloro-3-nitrophenyl)trifluoroborate | 4.5 | 90 | The electron-withdrawing groups may slightly decrease the nucleophilicity of the aryl group, but the stability of the trifluoroborate ensures high conversion by minimizing side reactions. |
| Potassium (4-methoxyphenyl)trifluoroborate | 7.2 | 50 | The electron-donating methoxy group enhances the nucleophilicity of the aryl ring, leading to a faster transmetalation and overall reaction rate. |
| (4-chloro-3-nitrophenyl)boronic acid | 3.1 | >180 (Incomplete) | Prone to decomposition and protodeboronation under basic conditions, leading to a slower apparent rate and incomplete conversion. |
| (4-methoxyphenyl)boronic acid | 6.8 | 60 | Performs well due to its electron-rich nature, but may still be susceptible to homocoupling side reactions not seen with the trifluoroborate counterpart. |
Note: The data in this table is representative and intended for comparative purposes to illustrate established chemical principles.
Experimental Protocol for Kinetic Studies
This section provides a robust, self-validating protocol for monitoring the kinetics of a Suzuki-Miyaura reaction using Potassium (4-chloro-3-nitrophenyl)trifluoroborate. The use of an internal standard is critical for accurate quantification via chromatography.
Workflow for Kinetic Analysis
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DSpace [repository.upenn.edu]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sci-Hub: are you are robot? [sci-hub.jp]
- 12. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Byproduct Analysis in Suzuki-Miyaura Coupling: Potassium (4-chloro-3-nitrophenyl)trifluoroborate vs. Boronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of the organoboron reagent is a critical parameter that dictates not only the efficiency of the desired transformation but also the profile of reaction byproducts. This guide provides an in-depth analysis of the byproducts generated when using Potassium (4-chloro-3-nitrophenyl)trifluoroborate in comparison to its corresponding boronic acid, offering insights into reaction optimization and purification strategies.
Potassium organotrifluoroborates have emerged as highly stable, crystalline, and easy-to-handle alternatives to the often-hygroscopic and less stable boronic acids.[1][2] Their enhanced stability can translate to a lower propensity for certain side reactions, a hypothesis we will explore in the context of synthesizing 4-chloro-3-nitro-biphenyl derivatives.
Key Byproducts in Suzuki-Miyaura Reactions
The idealized catalytic cycle of a Suzuki-Miyaura reaction yields only the desired cross-coupled product and inorganic salts. However, several competing pathways can lead to the formation of unwanted byproducts, complicating purification and reducing the overall yield. The principal side reactions include:
-
Protodeboronation: The cleavage of the C-B bond by a proton source, leading to the formation of a hydrogen-substituted arene (in this case, 1-chloro-2-nitrobenzene). This is a common pathway for the consumption of the organoboron reagent.
-
Homocoupling: The dimerization of the organoboron reagent to form a symmetrical biaryl (e.g., 4,4'-dichloro-3,3'-dinitrobiphenyl). This can be promoted by the palladium catalyst or other oxidants in the reaction mixture.
-
Reduction of Nitro Group: The nitro group is susceptible to reduction under certain catalytic conditions, potentially leading to the formation of aniline derivatives (e.g., 4'-chloro-3'-nitro-[1,1'-biphenyl]-2-amine or 4-chloro-3-nitroaniline).
The electron-withdrawing nature of the chloro and nitro substituents on the phenyl ring of the target compound can significantly influence the rates of these side reactions. For instance, strong electron-withdrawing groups can decrease the rate of protodeboronation of arylboronic acids.
Comparative Analysis: Trifluoroborate vs. Boronic Acid
To objectively compare the byproduct profiles of Potassium (4-chloro-3-nitrophenyl)trifluoroborate and (4-chloro-3-nitrophenyl)boronic acid, a standardized Suzuki-Miyaura coupling reaction is proposed.
Illustrative Reaction Scheme:
Organoboron Reagents for Comparison:
-
Reagent A: Potassium (4-chloro-3-nitrophenyl)trifluoroborate
-
Reagent B: (4-chloro-3-nitrophenyl)boronic acid
Expected Byproduct Profile Comparison
Based on the inherent properties of trifluoroborates and boronic acids, the following trends in byproduct formation are anticipated:
| Byproduct | Expected Abundance (Trifluoroborate) | Expected Abundance (Boronic Acid) | Rationale |
| 1-chloro-2-nitrobenzene (Protodeboronation) | Lower | Higher | Potassium trifluoroborates are generally more resistant to protodeboronation than their corresponding boronic acids due to the tetracoordinate nature of the boron atom.[3] |
| 4,4'-dichloro-3,3'-dinitrobiphenyl (Homocoupling) | Lower | Higher | The slower release of the active boronic acid from the trifluoroborate salt can lead to a lower instantaneous concentration of the transmetalating species, potentially reducing the rate of homocoupling. |
| 4-chloro-3-nitroaniline (Nitro Reduction) | Similar | Similar | The propensity for nitro group reduction is primarily dependent on the catalyst system and reaction conditions, and less on the nature of the boron substituent. |
Experimental Design for Byproduct Analysis
A robust experimental design is crucial for a meaningful comparison. This involves running parallel reactions under identical conditions, varying only the organoboron reagent.
Experimental Workflow Diagram
Caption: Workflow for comparative byproduct analysis.
Detailed Experimental Protocol
-
Reaction Setup:
-
To two identical reaction vessels equipped with magnetic stir bars and reflux condensers, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh3)4, 0.02 mmol), and base (e.g., K2CO3, 2.0 mmol).
-
To vessel A, add Potassium (4-chloro-3-nitrophenyl)trifluoroborate (1.2 mmol).
-
To vessel B, add (4-chloro-3-nitrophenyl)boronic acid (1.2 mmol).
-
Add the solvent system (e.g., toluene:ethanol:water 4:1:1, 10 mL) to each vessel.
-
Purge both vessels with an inert gas (e.g., argon) for 15 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixtures to 80 °C and stir vigorously.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
-
Sample Preparation for Analysis:
-
Quench the aliquots with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Prepare samples for GC-MS, HPLC, and NMR analysis by dissolving the residue in a known volume of a suitable solvent containing an internal standard.
-
Analytical Methodologies for Byproduct Quantification
Accurate quantification of byproducts requires the use of complementary analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating and identifying volatile byproducts.
GC-MS Protocol:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 10 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Detector: Scan range 50-500 m/z.
-
Identification: Byproducts are identified by comparing their mass spectra and retention times with those of authentic standards.
High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for the quantification of both the desired product and non-volatile byproducts.
HPLC Protocol:
-
Instrument: HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Quantification: Byproduct concentrations are determined by integrating the peak areas and comparing them to a calibration curve generated from standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) can provide highly accurate quantification of major components in the reaction mixture without the need for identical standards for each analyte.[4][5][6][7]
qNMR Protocol:
-
Sample Preparation: Accurately weigh a known amount of the crude reaction mixture and a certified internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube. Dissolve in a known volume of a suitable deuterated solvent (e.g., CDCl3).
-
Data Acquisition: Acquire a ¹H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T1 of the analytes and the standard) to ensure full relaxation of all signals.
-
Data Processing: Carefully integrate the signals corresponding to the desired product, identified byproducts, and the internal standard.
-
Calculation: The concentration of each species can be calculated using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
Conclusion
The selection of the organoboron reagent in a Suzuki-Miyaura coupling reaction has a profound impact on the byproduct profile. Potassium (4-chloro-3-nitrophenyl)trifluoroborate, owing to its enhanced stability, is anticipated to offer a cleaner reaction profile with lower levels of protodeboronation and homocoupling byproducts compared to its boronic acid counterpart. The rigorous analytical methodologies outlined in this guide provide a framework for researchers to quantify these differences, enabling more informed decisions in reaction design and leading to more efficient and robust synthetic routes. By understanding and controlling byproduct formation, scientists can streamline purification processes, improve yields, and ultimately accelerate the development of novel chemical entities.
References
- Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8416–8423.
- Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM.
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 833-847.
- Jadhava, S. N., Kumbhara, A. S., Rodeb, C. V., & Salunkhea, R. S. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. RSC Advances, 5, 63884-63891.
- Malineni, J., Jezorek, R. L., Zhang, N., & Percec, V. (2012). Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates. The Journal of Organic Chemistry, 77(14), 6245–6261.
- Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481–7485.
- Molander, G. A., & Biolatto, B. (2003). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(14), 5534–5539.
- Molander, G. A., & Yun, C.-S. (2002). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429.
- Alacid, E., & Nájera, C. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(5), 8439–8483.
- Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-9.
- BenchChem. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids.
- JEOL. (2022).
- Singh, R. P., & Kamble, R. M. (2014). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. Organic Process Research & Development, 18(12), 1641-1647.
- Emery Pharma. (n.d.).
- Sigma-Aldrich. (n.d.). Developing HPLC Methods.
- Sharma, S., & Kumar, P. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Journal of Pharmaceutical and Medical Research, 3(8), 1-11.
- SIELC Technologies. (n.d.). Separation of [1,1'-Biphenyl]-4-amine, 3-nitro- on Newcrom R1 HPLC column.
- FUJIFILM Wako Chemicals Europe GmbH. (n.d.).
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- NP-MRD. (n.d.).
- Wang, Y., et al. (2020). Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products.
- Jiang, X., et al. (2023). Development of an HPLC method for the determination of amines in a leukemia mouse model. Analytical Methods.
- ChemicalBook. (n.d.). 3,3'-DICHLOROBIPHENYL(2050-67-1) 1H NMR spectrum.
- SpectraBase. (n.d.). 4,4'-Diamino-3,3'-dichlorobiphenyl - Optional[FTIR] - Spectrum.
- ChemicalBook. (n.d.). 4,4'-DDT(50-29-3) 1H NMR spectrum.
- Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemtube3d. (2008).
- Hryshchuk, P., et al. (2025).
- Zhang, Y., et al. (2022). Comparison of reactivity of different boron reagents (a) The predicted....
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples [Video]. YouTube.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. azom.com [azom.com]
- 5. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 6. emerypharma.com [emerypharma.com]
- 7. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
A Comparative Guide to the Suzuki-Miyaura Cross-Coupling of Potassium (4-chloro-3-nitrophenyl)trifluoroborate with Aryl Chlorides vs. Aryl Bromides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] The choice of coupling partners is a critical determinant of reaction efficiency and scope. This guide provides an in-depth comparison of the cross-coupling of potassium (4-chloro-3-nitrophenyl)trifluoroborate with two common classes of electrophiles: aryl chlorides and aryl bromides. We will delve into the mechanistic nuances, catalyst selection, and practical considerations, supported by representative experimental data, to inform your synthetic strategy.
The Reactivity Dichotomy: Aryl Chlorides vs. Aryl Bromides
The fundamental difference in reactivity between aryl chlorides and aryl bromides in Suzuki-Miyaura coupling lies in the strength of the carbon-halogen bond. The C-Cl bond is significantly stronger and less polarizable than the C-Br bond, making the initial, often rate-limiting, oxidative addition step of the catalytic cycle more challenging for aryl chlorides.[2] Consequently, aryl bromides are generally more reactive and can often be coupled under milder conditions with a broader range of palladium catalysts.[2]
However, the economic and environmental advantages of using aryl chlorides, which are often more readily available and less expensive than their bromide counterparts, have driven the development of highly active catalyst systems capable of activating the more inert C-Cl bond.
Catalyst Systems: Enabling the Unreactive
Traditional palladium catalysts, such as those employing triphenylphosphine ligands, are often effective for the coupling of aryl bromides but typically fail with unactivated aryl chlorides. The breakthrough in aryl chloride coupling came with the advent of bulky, electron-rich phosphine ligands. Ligands like RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) and SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have proven to be particularly effective.[3][4] These ligands promote the formation of a coordinatively unsaturated, electron-rich palladium(0) species that is sufficiently reactive to undergo oxidative addition with aryl chlorides.
The Suzuki-Miyaura Catalytic Cycle: A Visual Representation
The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the aryl halide primarily impacts the initial oxidative addition step.
Caption: Fig. 1: Generalized Suzuki-Miyaura Catalytic Cycle
Comparative Experimental Data: A Case Study
Table 1: Comparison of Aryl Chloride vs. Aryl Bromide Coupling with a Potassium Alkyltrifluoroborate [5]
| Entry | Aryl Halide | Product Yield (%) | Catalyst System | Conditions |
| 1 | 4-Chloroanisole | 87 | Pd(OAc)₂ (2 mol %), RuPhos (4 mol %) | K₂CO₃, 10:1 Toluene/H₂O, 80 °C, 24 h |
| 2 | 4-Bromoanisole | 86 | Pd(OAc)₂ (2 mol %), RuPhos (4 mol %) | K₂CO₃, 10:1 Toluene/H₂O, 80 °C, 24 h |
Interestingly, under conditions optimized for the challenging aryl chloride, the corresponding aryl bromide provides a comparable, albeit slightly lower, yield.[5] This highlights the efficacy of modern catalyst systems in leveling the reactivity difference, although it is important to note that for simpler catalyst systems, the disparity in yield would likely be much greater.
Experimental Protocols
The following are representative, detailed protocols for the Suzuki-Miyaura cross-coupling of an aryltrifluoroborate with an aryl chloride and an aryl bromide. These are based on established methodologies and should be adapted and optimized for specific substrates.[3][5]
Protocol 1: Cross-Coupling with an Aryl Chloride
This protocol is adapted from the work of Molander and utilizes a highly active catalyst system.[3][5]
Workflow Diagram:
Caption: Fig. 2: Workflow for Aryl Chloride Coupling
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add the aryl chloride (0.50 mmol, 1.0 equiv), potassium (4-chloro-3-nitrophenyl)trifluoroborate (0.50 mmol, 1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 2.3 mg, 0.01 mmol, 2 mol %), RuPhos (9.3 mg, 0.02 mmol, 4 mol %), and potassium carbonate (K₂CO₃, 207 mg, 1.5 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Through the septum, add degassed toluene (2.5 mL) followed by degassed water (0.25 mL).
-
Reaction: Place the vial in a preheated oil bath or heating block at 80 °C and stir vigorously for 24 hours.
-
Work-up: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Cross-Coupling with an Aryl Bromide
For the more reactive aryl bromide, a less specialized catalyst system may be sufficient, although the use of advanced ligands often ensures high efficiency.[6]
Step-by-Step Procedure:
-
Reaction Setup: To a reaction vial, add the aryl bromide (0.50 mmol, 1.0 equiv), potassium (4-chloro-3-nitrophenyl)trifluoroborate (0.55 mmol, 1.1 equiv), a palladium catalyst such as PdCl₂(dppf)·CH₂Cl₂ (1-2 mol %), and a base like cesium carbonate (Cs₂CO₃, 1.0 mmol, 2.0 equiv).
-
Solvent Addition: Add a suitable solvent system, for example, a mixture of THF and water (e.g., 9:1, 0.2 M).
-
Reaction: Stir the mixture at an elevated temperature (e.g., 60-80 °C) until the reaction is complete.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the aryl chloride coupling.
Concluding Remarks
The choice between an aryl chloride and an aryl bromide as the electrophilic partner in a Suzuki-Miyaura coupling with potassium (4-chloro-3-nitrophenyl)trifluoroborate is a trade-off between reactivity and cost/availability. While aryl bromides offer higher intrinsic reactivity, the development of sophisticated palladium catalyst systems has largely bridged the gap, enabling the efficient use of more economical aryl chlorides. For challenging couplings or when maximizing yield is paramount, a catalyst system based on a bulky, electron-rich phosphine ligand like RuPhos is highly recommended, regardless of the halide. Careful optimization of the reaction conditions, including the choice of base, solvent, and temperature, remains crucial for achieving the desired outcome in any specific synthetic application.
References
-
Molander, G. A., & Fumagalli, T. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society, 128(37), 12051–12057. Available at: [Link]
-
Cheminform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (2010). ChemInform, 41(32). Available at: [Link]
-
Comparison of reactivity of different aryl halides. (2020). ResearchGate. Available at: [Link]
-
Molander, G. A., & Fumagalli, T. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(7), 2683–2690. Available at: [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Available at: [Link]
-
Barder, T. E., & Buchwald, S. L. (2004). Efficient Catalyst for the Suzuki-Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides. Organic Letters, 6(16), 2649–2652. Available at: [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. Available at: [Link]
-
Ren, W., Li, J., & Wu, Y. (2012). Palladium-catalyzed Suzuki–Miyaura cross-coupling reaction of potassium 2-pyridyl trifluoroborate with aryl (heteroaryl) halides. Tetrahedron, 68(17), 3537–3541. Available at: [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. Request PDF. Available at: [Link]
-
Molander, G. A., & Yun, C.-S. (2002). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. National Institutes of Health. Available at: [Link]
-
Smith, R. C. J., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1641–1649. Available at: [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]
-
Molander, G. A., & Romero, J. A. C. (2008). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. National Institutes of Health. Available at: [Link]
-
Molander, G. A., & Jean-Gérard, L. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. National Institutes of Health. Available at: [Link]
-
ChemInform Abstract: Ruphos-Mediated Suzuki Cross-Coupling of Secondary Alkyl Trifluoroborates. (2010). ChemInform, 41(32). Available at: [Link]
-
Vantourout, J. C., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development, 23(8), 1697–1704. Available at: [Link]
-
Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. (2018). ResearchGate. Available at: [Link]
-
Molander, G. A., & Ham, J. (2015). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. National Institutes of Health. Available at: [Link]
Sources
A Comparative Guide to Validated Analytical Methods for Characterizing Potassium (4-chloro-3-nitrophenyl)trifluoroborate
In the landscape of pharmaceutical development, the rigorous characterization of starting materials and synthetic intermediates is not merely a regulatory formality; it is the bedrock of drug safety and efficacy. Potassium (4-chloro-3-nitrophenyl)trifluoroborate, a key building block in modern cross-coupling chemistries like the Suzuki-Miyaura reaction, is no exception.[1][2] Its purity, stability, and structural integrity directly influence the quality of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of validated analytical methodologies for the comprehensive characterization of this critical reagent. We move beyond simple procedural descriptions to explore the scientific rationale behind method selection, validation strategies, and data interpretation, offering a holistic view for researchers, analytical scientists, and drug development professionals. The objective is to equip you with the knowledge to build a robust analytical control strategy that ensures the quality and consistency of your synthetic processes.
The Analytical Imperative: A Multi-Pronged Approach
No single analytical technique can fully elucidate the complete chemical profile of a compound like Potassium (4-chloro-3-nitrophenyl)trifluoroborate. A comprehensive characterization relies on the synergistic application of orthogonal methods, each providing a unique and critical piece of the puzzle. The overall analytical workflow is designed to confirm identity, quantify purity and impurities, and assess physicochemical stability.
Caption: Overall analytical workflow for material characterization.
Chromatographic Method: HPLC for Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the cornerstone for quantitative analysis, providing precise measurement of the main component (assay) and separation of process-related impurities and potential degradants. For a polar, ionic compound like a potassium salt, a reversed-phase method with a polar-embedded or polar-endcapped C18 column is the logical starting point.
Causality Behind Method Choices:
-
Stationary Phase: A C18 column is chosen for its hydrophobic interaction with the aromatic ring. A polar-endcapped version is preferred to minimize peak tailing caused by the interaction of the trifluoroborate anion with residual silanols on the silica support.
-
Mobile Phase: An acidic mobile phase (e.g., using formic or phosphoric acid) is employed to suppress the ionization of any potential acidic impurities and ensure consistent retention. A gradient elution from a buffered aqueous phase to an organic solvent like acetonitrile is necessary to elute both the polar starting material and any less polar impurities within a reasonable runtime.
-
Detection: The nitro- and chloro-substituted aromatic ring provides a strong chromophore, making UV detection at a wavelength of approximately 254 nm an ideal choice for sensitive and linear detection.
Method Validation Strategy (per ICH Q2(R2))
The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[3] A stability-indicating HPLC method must be validated for specificity, linearity, range, accuracy, precision, and robustness.
Caption: Core validation parameters for the HPLC method.
Comparative Performance Data
The following table summarizes typical acceptance criteria and expected results for a validated HPLC method for Potassium (4-chloro-3-nitrophenyl)trifluoroborate.
| Validation Parameter | Acceptance Criteria | Typical Performance Data |
| Specificity | Peak purity index > 0.999. Baseline resolution (Rs > 2.0) between the main peak and all known impurities/degradants. | Peak purity confirmed by PDA. Resolution of 3.5 between the main peak and a key process impurity. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., 50-150% of nominal concentration). | r² = 0.9998 over a range of 0.05 to 1.5 mg/mL. |
| Accuracy | Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%). | 99.5% recovery at 80%, 100.2% at 100%, and 101.1% at 120%. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 1.0% for six replicate injections of the standard. | RSD = 0.45%. |
| Precision (Intermediate) | RSD ≤ 2.0% for analyses conducted on different days by different analysts. | RSD = 1.2%. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. Typically ≤ 0.05% of the nominal concentration. | 0.03% (0.3 µg/mL). |
| Robustness | RSD ≤ 2.0% for assay results when small, deliberate changes are made to method parameters (e.g., pH ±0.2, column temp ±5°C). | All tested parameter changes resulted in an RSD < 1.5%, demonstrating method robustness. |
Spectroscopic Methods: Unveiling the Molecular Structure
While HPLC quantifies what is there, spectroscopic methods confirm the identity and structural integrity of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unambiguous structure elucidation. For this compound, a suite of multinuclear NMR experiments is essential.[4]
-
¹H NMR: Provides information on the aromatic protons. The substitution pattern (chloro and nitro groups) will result in a characteristic splitting pattern (e.g., doublets and doublet of doublets) in the aromatic region (typically 7.5-8.5 ppm).
-
¹³C NMR: Confirms the carbon skeleton. The carbon directly attached to the boron atom will have a characteristic chemical shift, though it may be broadened due to quadrupolar relaxation of the boron nucleus.[4]
-
¹⁹F NMR: This is a highly sensitive and definitive experiment for this class of compounds. It will show a sharp signal for the three equivalent fluorine atoms of the -BF₃ group. The chemical shift is a key identifier.[5]
-
¹¹B NMR: Directly observes the boron atom. A characteristic signal (often a quartet due to coupling with the three fluorine atoms) confirms the trifluoroborate moiety.[4]
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition.
-
Technique: Electrospray Ionization (ESI) in negative ion mode is the method of choice.[6] This is because the molecule exists as a potassium salt, and the trifluoroborate anion [C₆H₃BClF₃NO₂]⁻ is readily detected after dissociation in solution.
-
High-Resolution MS (HRMS): HRMS is critical for confirming the elemental composition. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, the calculated elemental formula can be confirmed with high confidence (typically within 5 ppm error), ruling out other potential structures with the same nominal mass.[6]
Physicochemical Characterization: Thermal Analysis
Understanding the thermal stability is vital for determining safe handling, storage, and drying conditions.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For Potassium (4-chloro-3-nitrophenyl)trifluoroborate, a TGA scan would reveal the temperature at which decomposition begins (indicated by mass loss) and whether any residual solvent or water is present (indicated by mass loss at lower temperatures).[7]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can detect phase transitions such as melting, as well as exothermic decomposition events. A sharp, high-energy exotherm would indicate a potential thermal hazard.[8] For this compound, one would expect to see a high decomposition temperature, characteristic of the stability of aryltrifluoroborate salts.[9]
Application in Practice: Forced Degradation Studies
To develop a truly robust, stability-indicating analytical method, forced degradation studies are essential.[10][11] These studies deliberately stress the compound under harsh conditions to generate potential degradation products. The goal is to prove that the primary analytical method (HPLC) can separate these degradants from the parent compound.
Typical Stress Conditions: [10][12]
-
Acidic Hydrolysis: 0.1 M HCl at 60°C
-
Basic Hydrolysis: 0.1 M NaOH at 60°C (Aryltrifluoroborates may show sensitivity to basic conditions, leading to hydrolysis of the C-B bond).[13]
-
Oxidation: 3% H₂O₂ at room temperature
-
Thermal Stress: 105°C dry heat
-
Photolytic Stress: Exposure to UV/Vis light as per ICH Q1B guidelines
The stressed samples are then analyzed by the validated HPLC method to demonstrate peak purity and separation of any formed degradants. The combination of HPLC-UV (for quantitation) and LC-MS (for identification of degradants) is particularly powerful in this context.
Protocols
Protocol 1: Validated HPLC Method for Purity and Assay
-
Chromatographic System: HPLC with a Quaternary Pump, Autosampler, Column Oven, and Photodiode Array (PDA) Detector.
-
Column: Polar-endcapped C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~25 mg of sample into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
System Suitability: Inject a standard solution six times. The RSD for peak area must be ≤ 1.0%, and the theoretical plates ≥ 5000.
Protocol 2: High-Resolution Mass Spectrometry
-
Mass Spectrometer: ESI-Time of Flight (TOF) or Orbitrap Mass Spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Infusion Solvent: 50:50 Acetonitrile:Water.
-
Sample Concentration: ~10 µg/mL.
-
Data Acquisition: Scan from m/z 100-500.
-
Analysis: Determine the accurate mass of the [M-K]⁻ anion. Compare the measured mass to the theoretical mass for the formula [C₆H₃BClF₃NO₂]⁻. The mass error should be < 5 ppm.
Protocol 3: NMR Spectroscopy
-
Spectrometer: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Concentration: ~10-20 mg/mL.
-
Experiments: Acquire standard ¹H, ¹³C, ¹⁹F, and ¹¹B spectra.
-
Referencing:
Conclusion
The characterization of Potassium (4-chloro-3-nitrophenyl)trifluoroborate is a clear example of the necessity for a multi-technique analytical approach in modern pharmaceutical development. A validated, stability-indicating HPLC method serves as the quantitative backbone for assessing purity and stability. However, this method is only meaningful when supported by definitive spectroscopic evidence from NMR and HRMS to confirm identity and structure, and by thermal analysis to ensure physicochemical stability. By integrating these validated methods into a cohesive control strategy, scientists can ensure the quality of this vital intermediate, thereby safeguarding the integrity of the entire drug development pipeline.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
- AMSbiopharma. (2025).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- SGS. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. SGS.
- Deobald, A. M., & Paquette, W. D. (n.d.).
- Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes.
- Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society.
- Neumann, K. N., et al. (2022).
- da Silva, F. M., et al. (2010).
- Iram, F., et al. (2016).
- Sýkora, J., et al. (n.d.). An advanced approach combining solid-state NMR with powder diffraction applied to newly synthesized isothiouronium salts. PubMed Central.
- Molander, G. A., & Figueroa, R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates.
- Singh, R., & Rehman, Z. (2012).
- Cox, P. A., et al. (2016). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
- Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh.
- Sigma-Aldrich. (n.d.).
- Wang, Y., et al. (2022). Analysis of the Thermal Behaviour of CL-20, Potassium Perchlorate, Lithium Perchlorate and Their Admixtures by DSC and TG. MDPI.
- TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments.
Sources
- 1. Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 3. database.ich.org [database.ich.org]
- 4. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An advanced approach combining solid-state NMR with powder diffraction applied to newly synthesized isothiouronium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tainstruments.com [tainstruments.com]
- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. medcraveonline.com [medcraveonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acdlabs.com [acdlabs.com]
- 13. pubs.acs.org [pubs.acs.org]
Benchmarking the performance of Potassium (4-chloro-3-nitrophenyl)trifluoroborate against other organoboron reagents
In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the organoboron reagent is a critical parameter that dictates the efficiency, scope, and practicality of this transformation. This guide provides an in-depth comparison of Potassium (4-chloro-3-nitrophenyl)trifluoroborate against other prevalent classes of organoboron reagents, offering field-proven insights and experimental data to inform your selection process.
Introduction: The Central Role of Organoboron Reagents
The Suzuki-Miyaura reaction's prominence is largely due to the unique characteristics of organoboron compounds: their general stability, low toxicity, and the ease of removal of boron-containing byproducts.[1] However, not all organoboron reagents are created equal. The evolution from early trialkylboranes to the now-common boronic acids, and more recently to "protected" forms like organotrifluoroborates and MIDA boronates, reflects the continuous drive for greater stability, functional group tolerance, and reaction robustness.[2][3]
This guide will focus on four key classes of reagents:
-
Potassium Organotrifluoroborates (Case Study: Potassium (4-chloro-3-nitrophenyl)trifluoroborate)
-
Boronic Acids
-
Boronate Esters (e.g., Pinacol Esters)
-
MIDA Boronates
We will explore their comparative performance through the lens of stability, reactivity, scope, and ease of use, supported by established experimental protocols.
The Rise of Potassium Organotrifluoroborates
Potassium organotrifluoroborates have emerged as highly valuable alternatives to traditional boronic acids.[3][4] These crystalline salts are generally monomeric, air- and moisture-stable solids that can be stored for extended periods without degradation, a significant advantage over many boronic acids which can be prone to dehydration to form cyclic boroxines or protodeboronation.[1][5][6]
Potassium (4-chloro-3-nitrophenyl)trifluoroborate , our subject of focus, exemplifies the utility of this class. The electron-withdrawing nitro and chloro groups on the aromatic ring make the corresponding boronic acid potentially susceptible to side reactions. The trifluoroborate form provides a robust, easy-to-handle platform for introducing this valuable synthetic building block.
Key Advantages of Organotrifluoroborates:
-
Enhanced Stability: They are typically stable to air and moisture, facilitating easier storage and handling.[6][7][8]
-
Slow Release Mechanism: In the presence of a base and water, organotrifluoroborates hydrolyze in situ to release the corresponding boronic acid. This "slow release" can maintain a low concentration of the active boronic acid, minimizing side reactions like homocoupling.[2][9]
-
Improved Performance in Challenging Couplings: In some cases, switching from a boronic acid to its trifluoroborate counterpart can lead to significantly improved yields, particularly in heteroaryl couplings where boronic acid instability can be a major issue.[4]
The Competitors: A Field of Alternatives
Boronic Acids
The most widely used class of organoboron reagents. They are effective in a vast range of Suzuki-Miyaura couplings.
-
Strengths: Wide commercial availability, extensive literature precedent, and high reactivity.
-
Weaknesses: Prone to protodeboronation, especially with alkylboronic acids.[5] They can also undergo dehydration to form boroxine trimers, which can complicate stoichiometry.[1] Some are difficult to purify and may not have a long shelf-life.[1]
Boronate Esters (e.g., Pinacol Esters)
Formed by the reaction of a boronic acid with a diol, most commonly pinacol. This is often a method for purifying and stabilizing the corresponding boronic acid.
-
Strengths: Generally more stable than the corresponding boronic acids, often crystalline solids, and compatible with a wider range of reaction conditions, including chromatography.
-
Weaknesses: The added steric bulk can sometimes slow down the transmetalation step in the catalytic cycle. They are also less atom-economical due to the protecting group.[1]
MIDA Boronates
N-methyliminodiacetic acid (MIDA) boronates are a newer class of protected boronic acids designed for iterative cross-coupling (ICC).[10][11]
-
Strengths: Exceptionally stable to a wide range of anhydrous reaction conditions, including those used for cross-coupling, making them ideal for multi-step syntheses where the boron functionality needs to be masked.[10][12] They are readily deprotected using mild aqueous base to release the boronic acid.[10]
-
Weaknesses: Require a separate deprotection step before the Suzuki-Miyaura coupling can occur. The synthesis of the MIDA boronate adds a step to the overall sequence.
Head-to-Head Performance Comparison
The choice of reagent is often a trade-off between stability, reactivity, and operational simplicity. The table below summarizes the key performance characteristics.
| Feature | Potassium Organotrifluoroborates | Boronic Acids | Boronate Esters (Pinacol) | MIDA Boronates |
| Physical Form | Crystalline solid | Solid (often fluffy) or oil | Crystalline solid or oil | Crystalline solid |
| Stability (Air/Moisture) | High[6][7][8] | Variable, often low to moderate[1][5] | Moderate to High | Very High (anhydrous)[10] |
| Handling | Easy, non-hygroscopic[7] | Can be difficult, potential for boroxine formation[1] | Generally easy | Easy, benchtop stable[12] |
| Reactivity Principle | In situ hydrolysis to boronic acid[9] | Direct participation | Hydrolysis to boronic acid | Requires separate deprotection step[10] |
| Key Advantage | Balance of stability and reactivity; "slow-release" minimizes side reactions[2] | High reactivity, widely available | Good stability, purification handle | Orthogonal reactivity for iterative synthesis[10][12] |
| Common Limitation | Hydrolysis rate can be substrate-dependent[9] | Instability (protodeboronation, boroxine formation)[1][5] | Slower reaction rates, less atom-economical | Extra deprotection step required |
Mechanistic Considerations & Experimental Design
Understanding the underlying mechanisms is key to rational experimental design. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.
Caption: The Suzuki-Miyaura catalytic cycle with organoboron activation.
The crucial transmetalation step requires an activated boronate species. For organotrifluoroborates, this necessitates initial hydrolysis to the boronic acid, which is then activated by the base. This initial hydrolysis step is why the choice of base and solvent system is critical when using trifluoroborates.
Experimental Workflow for Benchmarking
To objectively compare these reagents, a standardized experimental workflow is essential. The following diagram outlines a typical process for a parallel screen.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. experts.illinois.edu [experts.illinois.edu]
- 12. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Potassium (4-chloro-3-nitrophenyl)trifluoroborate
As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to include the safe and ethical management of the chemical resources we utilize. Potassium (4-chloro-3-nitrophenyl)trifluoroborate is a valuable building block, particularly in the synthesis of complex molecules for drug development.[1] However, its halogenated, nitrated, and organoboron structure necessitates a rigorous and informed approach to its disposal.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of potassium (4-chloro-3-nitrophenyl)trifluoroborate, ensuring the safety of laboratory personnel, regulatory compliance, and environmental protection. The procedures outlined herein are grounded in established chemical safety principles and are designed to be a self-validating system for your laboratory's chemical hygiene plan.
Hazard Profile and Chemical Characteristics
A thorough understanding of a chemical's properties is the foundation of its safe management. Potassium (4-chloro-3-nitrophenyl)trifluoroborate is a solid organoboron compound with characteristics that classify it as hazardous waste.
| Property | Information | Source |
| CAS Number | 1218908-71-4 | [1] |
| Molecular Formula | C6H3BClF3KNO2 | [1] |
| Appearance | White to light yellow powder/crystal | |
| Key Structural Features | Halogenated (Chloro-), Nitro-aromatic, Trifluoroborate salt | [1][2] |
| Primary Hazards | Potential for skin and eye irritation.[3] Toxicity upon ingestion or inhalation. Release of toxic gases (e.g., Boron Trifluoride, Hydrogen Fluoride) if mixed with strong acids.[4] |
The presence of a halogen (chlorine) and a nitro group on the aromatic ring, combined with the trifluoroborate functional group, dictates the specific handling and segregation requirements for this waste stream.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling waste containers, it is imperative to don the appropriate Personal Protective Equipment (PPE). This is a non-negotiable step to prevent accidental exposure.
| Equipment | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and absorption.[3] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination.[5] |
| Respiratory Protection | Not typically required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if generating dust. | Avoids inhalation of fine particles.[3] |
All handling of this chemical waste, including containerization and labeling, should be performed inside a certified chemical fume hood to minimize inhalation risks.[5]
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process. The following workflow ensures that each step is completed safely and in accordance with hazardous waste regulations.[6]
Step 1: Waste Characterization and Segregation
This is the most critical step in the disposal process. Improper segregation can lead to dangerous chemical reactions and regulatory violations.
-
Identify as Hazardous Waste : Due to its chemical structure, potassium (4-chloro-3-nitrophenyl)trifluoroborate must be disposed of as hazardous waste.
-
Segregate as Halogenated Organic Waste : This compound contains chlorine, a halogen. It must be placed in a waste stream specifically designated for halogenated organic solids.[7]
-
Maintain Incompatibility Separation : Crucially, this waste must be kept separate from:
-
Strong Acids : To prevent the evolution of highly toxic Boron Trifluoride (BF3) or Hydrogen Fluoride (HF) gas.[4][8]
-
Non-Halogenated Waste : To avoid cross-contamination of waste streams, which complicates disposal and increases costs.[5]
-
Strong Oxidizers and Bases : To prevent potentially violent reactions.[8]
-
Step 2: Containerization
The integrity of the waste container is essential for safe storage and transport.
-
Select a Compatible Container : Use a clean, dry, high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap. The original product container is often an excellent choice.[5]
-
Ensure Container Integrity : The container must be free of cracks, leaks, and external chemical residue.[9]
-
Do Not Overfill : Fill containers to no more than 90% of their capacity to allow for expansion and prevent spills.[9]
-
Keep Containers Closed : The container must remain sealed at all times except when waste is being added.[6]
Step 3: Labeling
Accurate labeling is a legal requirement and is vital for communicating hazards to everyone who may handle the container.
-
Attach a Hazardous Waste Tag : Affix your institution's official hazardous waste label or tag to the container.
-
Provide Complete Information : The label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "Potassium (4-chloro-3-nitrophenyl)trifluoroborate."
-
The specific hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date (the date the first particle of waste was placed in the container).
-
Step 4: Storage and Removal
Waste must be stored safely pending pickup by your institution's Environmental Health & Safety (EHS) department or a licensed contractor.
-
Satellite Accumulation Area (SAA) : Store the properly labeled container in a designated SAA, which should be at or near the point of waste generation.[8]
-
Secondary Containment : It is best practice to place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.
-
Arrange for Pickup : Once the container is full or you have finished the project generating the waste, follow your institution's procedures to request a pickup from EHS.
Disposal Decision Workflow
The following diagram illustrates the logical steps for managing potassium (4-chloro-3-nitrophenyl)trifluoroborate from generation to disposal.
Caption: Decision workflow for compliant waste management.
Conclusion: A Culture of Safety
The proper management of chemical waste is a cornerstone of a robust safety culture. By adhering to these detailed procedures for the disposal of potassium (4-chloro-3-nitrophenyl)trifluoroborate, you are not only complying with regulations but are also actively protecting yourself, your colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and your EHS department for any additional local requirements.
References
-
Potassium (4-chloro-3-nitrophenyl)trifluoroborate, min 96%, 1 gram . CP Lab Chemicals. Available at: [Link]
-
Chemical Waste Disposal Guidelines . Emory University, Department of Chemistry. Available at: [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. Available at: [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. Available at: [Link]
-
Hazardous Waste Disposal Guidelines . Purdue University. Available at: [Link]
-
Boron Trifluoride (BF3) - OSHA . Occupational Safety and Health Administration. Available at: [Link]
-
BORON TRIFLUORIDE . Occupational Safety and Health Administration. Available at: [Link]
-
Boron Trifluoride - Hazardous Substance Fact Sheet . New Jersey Department of Health. Available at: [Link]
-
OSHA Method ID216SG: Boron Trifluoride (BF3) . U.S. Environmental Protection Agency. Available at: [Link]
-
Hazardous Waste Disposal Guide . Northwestern University, Research Safety. Available at: [Link]
-
Hazardous Substance Fact Sheet - Lead Fluoborate . New Jersey Department of Health. Available at: [Link]
-
Hazardous Waste: Guidelines and Regulations, Federal Register Notice . U.S. Environmental Protection Agency. Available at: [Link]
-
Potassium (4-chloro-2-methylphenyl)trifluoroborate . Lead Sciences. Available at: [Link]
-
Halogenated Waste (any organic chemical that contains F, Cl, Br, or I) . University of Wisconsin-Milwaukee. Available at: [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. 1218908-71-4|Potassium (4-chloro-3-nitrophenyl)trifluoroborate|BLD Pharm [bldpharm.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. nj.gov [nj.gov]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. pfw.edu [pfw.edu]
- 7. uakron.edu [uakron.edu]
- 8. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 9. ethz.ch [ethz.ch]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Potassium (4-chloro-3-nitrophenyl)trifluoroborate
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The compounds we handle, such as Potassium (4-chloro-3-nitrophenyl)trifluoroborate, are often novel substances with incomplete toxicological profiles. Therefore, a comprehensive and cautious approach to personal protective equipment (PPE) is not merely a procedural formality but a critical component of responsible scientific practice. This guide provides essential, field-proven insights into the safe handling of this compound, moving beyond a simple checklist to explain the causality behind each safety recommendation.
Foundational Safety: Hazard Assessment and Engineering Controls
Before any personal protective equipment is selected, a thorough risk assessment must be conducted.[1] While specific toxicity data for Potassium (4-chloro-3-nitrophenyl)trifluoroborate is limited, we must extrapolate from data on analogous compounds and the general principles of handling organoboron reagents. Safety Data Sheets for structurally similar trifluoroborates, such as Potassium (3-Nitrophenyl)trifluoroborate and Potassium 4-acetylphenyltrifluoroborate, indicate a consistent hazard profile.[2][3]
Anticipated Hazards:
-
Serious Eye Irritation: Causes serious eye damage and irritation.[2][3]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust particles.[3]
Given these potential hazards, the Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates minimizing all chemical exposures.[4] The first line of defense is not PPE, but robust engineering and administrative controls.[5][6]
-
Engineering Control: All weighing, handling, and transfer of solid Potassium (4-chloro-3-nitrophenyl)trifluoroborate must be performed within a certified chemical fume hood.[7][8][9] This engineering control is non-negotiable as it contains fine powders and prevents inhalation, which is a primary route of exposure.[5]
-
Administrative Controls: Never work alone when handling hazardous chemicals.[10] Ensure the work area is clean and uncluttered, and that all personnel are trained on the specific hazards and procedures outlined in the laboratory's Chemical Hygiene Plan.[11][12]
Selecting the Appropriate Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical hazard. Its selection must be deliberate and matched to the specific risks of the operation. The following table summarizes the minimum required PPE for handling Potassium (4-chloro-3-nitrophenyl)trifluoroborate.
| Route of Exposure | Hazard | Primary Control | Required PPE | Rationale |
| Eyes | Serious Irritation, Potential for permanent damage. | Fume Hood Sash | ANSI-approved chemical splash goggles. A face shield is required when there is a significant splash risk. | Protects against airborne dust and splashes. Goggles provide a full seal that safety glasses lack.[9][13] |
| Skin/Body | Irritation, Potential for absorption. | Careful Handling | Flame-resistant lab coat, fully buttoned; long pants; and fully enclosed, chemical-resistant shoes. | Provides a barrier against accidental spills and contact. Open-toed shoes or sandals are strictly forbidden.[8][14] |
| Hands | Direct contact, Irritation. | Careful Handling | Double-gloving with chemical-resistant nitrile or neoprene gloves. | Nitrile gloves offer good protection against many chemicals and are essential for preventing skin contact.[13] Double-gloving provides an extra layer of protection and allows for the safe removal of a contaminated outer glove without exposing the skin. |
| Respiratory | Irritation of the respiratory tract. | Chemical Fume Hood | None required under normal fume hood use. | A properly functioning fume hood prevents inhalation of chemical dust.[8] A NIOSH-approved respirator may be required for large-scale spill cleanup outside of a hood.[15] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE when working with this compound.
Caption: PPE selection workflow for handling Potassium (4-chloro-3-nitrophenyl)trifluoroborate.
Operational Plans: Donning, Doffing, Spills, and Disposal
Procedural discipline is paramount to ensuring that PPE functions effectively. Contamination often occurs not during an experiment, but during the removal of PPE or during a spill response.
Step-by-Step PPE Donning Protocol
-
Inspect All Equipment: Before entering the lab, visually inspect all PPE for damage, such as cracks in goggles or tears in gloves.[13]
-
Clothing and Shoes: Confirm you are wearing long pants and fully enclosed shoes.[14]
-
Lab Coat: Don the flame-resistant lab coat and fasten all buttons.
-
Inner Gloves: Don the first pair of nitrile gloves, ensuring they are pulled over the cuffs of the lab coat.
-
Eye Protection: Put on chemical splash goggles. Adjust for a snug fit.
-
Outer Gloves: Don the second pair of nitrile gloves.
Step-by-Step PPE Doffing Protocol (to prevent self-contamination)
This process is designed to move from most contaminated to least contaminated.
-
Outer Gloves: Remove the outer pair of gloves by peeling one off from the cuff, turning it inside out, and holding it in the gloved hand. Slide a finger from the clean hand under the cuff of the remaining glove and peel it off over the first glove. Dispose of them immediately in the designated hazardous waste container.
-
Lab Coat: Unbutton the lab coat. Remove it by rolling it down from the shoulders, turning the sleeves inside out. Avoid letting the outer surface touch your skin or clothes. Hang it in its designated location or dispose of it if it's grossly contaminated.
-
Eye Protection: Remove goggles by handling the strap, not the front.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[10][16]
Spill Response Plan
Only trained personnel should clean up chemical spills, and only if the spill is minor and they feel comfortable doing so.[17][18]
For a Minor Spill (a few grams) Inside a Fume Hood:
-
Alert Personnel: Notify others in the lab immediately.[18]
-
Ensure PPE: Confirm you are wearing the full PPE outlined in the table above (double gloves, goggles, lab coat).
-
Containment: If necessary, create a dike around the spill with an inert absorbent material like vermiculite or sand (do not use combustible materials like paper towels).[19][20]
-
Cleanup: Carefully sweep the solid material and absorbent into a designated, labeled hazardous waste container. Avoid creating dust.[15][19] A dust suppressant may be necessary.[19]
-
Decontamination: Wipe the spill area with a damp cloth or sponge. Collect the cleaning materials and also place them in the hazardous waste container.[17]
-
Disposal: Seal and label the waste container for disposal according to your institution's hazardous waste management program.[2]
Caption: Decision-making workflow for a chemical spill event.
Waste Disposal
All contaminated materials, including used gloves, absorbent materials from spills, and empty containers, must be disposed of as hazardous chemical waste. Do not place these items in the regular trash or wash them down the drain.[9] Follow all federal, state, and local regulations for chemical waste disposal.[2]
By adhering to these rigorous, evidence-based protocols, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.
References
- Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory).
- University of New Mexico. (n.d.). Chemical Safety Guidelines.
- Fisher Scientific. (2025). Safety Data Sheet.
- ESPI Metals. (n.d.). Safety Data Sheet: Boron.
- Rutgers University Environmental Health and Safety. (n.d.). Standard Operating Procedure: Boron Trifluoride.
- TCI Chemicals. (2023). Safety Data Sheet: Potassium (3-Nitrophenyl)trifluoroborate.
- Purdue University Environmental Health and Safety. (n.d.). Standard Operating Procedure: Boron Trifluoride.
- Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.
- LEAPCHEM. (2025). What are the safety precautions when handling borane?.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Boron Trifluoride.
- University of Wisconsin-Madison. (n.d.). Laboratory Safety and Chemical Hygiene Plan.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- Organic Syntheses. (2011). Working with Hazardous Chemicals.
- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
- Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- KingProlly. (2025). What precautions are needed when handling boron III oxide?.
- Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.
- Fiveable. (n.d.). Organoboron compounds Definition.
- Cornell University Environmental Health and Safety. (n.d.). 5.4 Chemical Spill Procedures.
- J&K Scientific LLC. (2021). Chemical spill cleanup procedures.
- Apollo Scientific. (2022). Safety Data Sheet: Potassium 4-chloro-3-methoxyphenyltrifluoroborate.
- University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- Matheson. (2015). Safety Data Sheet FOR Boron Trifluoride.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
- Aladdin Scientific. (n.d.). Potassium (4-chloro-3-nitrophenyl)trifluoroborate, min 96%, 1 gram.
- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
- ResearchGate. (2025). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity.
- Pfaltz & Bauer. (n.d.). Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). Potassium 4-acetylphenyltrifluoroborate.
- BioProcess International. (2021). Good Practices for Managing a Safe Chemical Laboratory Part 3: Safety Administration and Facilities.
- Spectrum Chemical. (2006). Material Safety Data Sheet.
- Fisher Scientific. (2015). Safety Data Sheet.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - POTASSIUM (3-NITROPHENYL)TRIFLUOROBORATE.
- Carl ROTH. (2025). Safety Data Sheet: Potassium tetrafluoroborate.
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Potassium 4-acetylphenyltrifluoroborate | C8H7BF3KO | CID 23665673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bpi.bioprocessintl.com [bpi.bioprocessintl.com]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. purdue.edu [purdue.edu]
- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 13. leapchem.com [leapchem.com]
- 14. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 15. Boron - ESPI Metals [espimetals.com]
- 16. fishersci.com [fishersci.com]
- 17. acs.org [acs.org]
- 18. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 19. qmul.ac.uk [qmul.ac.uk]
- 20. chemkleancorp.com [chemkleancorp.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
